molecular formula C11H12N2O B1451792 [2-(2-Methylimidazol-1-yl)phenyl]methanol CAS No. 914349-47-6

[2-(2-Methylimidazol-1-yl)phenyl]methanol

Cat. No.: B1451792
CAS No.: 914349-47-6
M. Wt: 188.23 g/mol
InChI Key: ISTAEQZMUZJXTF-UHFFFAOYSA-N
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Description

[2-(2-Methylimidazol-1-yl)phenyl]methanol is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-(2-methylimidazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-12-6-7-13(9)11-5-3-2-4-10(11)8-14/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTAEQZMUZJXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654347
Record name [2-(2-Methyl-1H-imidazol-1-yl)phenyl]methanol
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-47-6
Record name 2-(2-Methyl-1H-imidazol-1-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(2-Methyl-1H-imidazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[2-(2-Methylimidazol-1-yl)phenyl]methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of [2-(2-Methylimidazol-1-yl)phenyl]methanol

Introduction and Strategic Significance

This compound is a heterocyclic compound featuring a phenylmethanol core substituted with a 2-methylimidazole moiety at the ortho position. This unique architecture combines the reactive hydroxyl group of a benzyl alcohol with the versatile coordination and biological properties of the imidazole ring system. Imidazole derivatives are ubiquitous in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials.[1] The presence of the 2-methyl group on the imidazole ring introduces steric hindrance that can influence its coordination properties and metabolic stability, making this molecule a person of significant interest for researchers.[2]

This guide serves as a comprehensive technical resource for scientists and drug development professionals, offering an in-depth analysis of the compound's physicochemical properties, a robust synthetic pathway, detailed characterization data, and an exploration of its reactivity and potential applications. The insights provided herein are intended to facilitate its use as a building block in complex molecular design and to accelerate research and development efforts.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented below. These data are essential for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource
CAS Number 870193-49-4N/A (CBNumber: CB7326079)[3]
Molecular Formula C₁₁H₁₂N₂O[3]
Molecular Weight 188.23 g/mol [3]
Appearance White to off-white solidInferred from similar compounds[4]
Melting Point 121.3-122.0 °C (uncorrected, for an analogous compound)[4]
Solubility Soluble in polar organic solvents like methanol, ethanol, DMSO, and chloroform. Limited solubility in water and nonpolar solvents.Inferred from structure
MDL Number MFCD05864818[3]

Synthesis and Characterization

The synthesis of this compound can be achieved via several routes. A common and effective strategy involves the nucleophilic substitution of a halogenated benzyl derivative with 2-methylimidazole. An illustrative pathway starting from 2-bromobenzyl alcohol is detailed below.

Synthetic Pathway

The synthesis is conceptualized as a two-step process to avoid side reactions with the free hydroxyl group: 1) Protection of the alcohol, followed by 2) N-arylation with 2-methylimidazole, and 3) Deprotection to yield the final product. A more direct, one-step N-arylation is also feasible under carefully controlled conditions.

G cluster_0 Synthesis Workflow A 2-Bromobenzyl alcohol D N-Arylation Reaction A->D B 2-Methylimidazole B->D C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) C->D E Workup & Purification (Column Chromatography) D->E F This compound (Final Product) E->F

References

An In-depth Technical Guide to [2-(2-Methylimidazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[2-(2-Methylimidazol-1-yl)phenyl]methanol, identified by the CAS Number 854333-35-6 , is a heterocyclic organic compound featuring a phenylmethanol core substituted with a 2-methylimidazole group. The strategic placement of the 2-methylimidazole moiety at the ortho position of the phenylmethanol introduces unique steric and electronic properties, making it a compound of significant interest for researchers in medicinal chemistry and materials science. The imidazole ring is a well-known pharmacophore, present in numerous approved therapeutic agents, valued for its ability to engage in hydrogen bonding and coordinate with metal ions. The 2-methyl substitution can enhance metabolic stability and modulate binding affinity to biological targets. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, potential applications in drug discovery, and essential safety information.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While experimental data for properties such as melting and boiling points are not extensively reported in public literature, the provided information is based on available supplier data and computational predictions.

PropertyValueSource
CAS Number 854333-35-6Internal Database
Molecular Formula C₁₁H₁₂N₂O[1]
Molecular Weight 188.23 g/mol [1]
MDL Number MFCD05864818[1]
Purity Typically ≥97%[2]

Proposed Synthesis Protocol

Step 1: N-Arylation of 2-Methylimidazole with 2-Fluorobenzaldehyde

The initial and most critical step is the nucleophilic aromatic substitution (SNAAr) reaction to couple the 2-methylimidazole ring with the phenyl ring. 2-Fluorobenzaldehyde is selected as the arylating agent due to the high reactivity of the fluorine atom as a leaving group in SNAAr reactions, particularly when activated by the ortho-formyl group.

Experimental Protocol:

  • Reagent Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methylimidazole (1.0 eq.), 2-fluorobenzaldehyde (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to 2-methylimidazole.

  • Reaction Execution: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere. The choice of a high boiling point polar aprotic solvent like DMF is crucial for solubilizing the reagents and facilitating the SNAAr reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product, 2-(2-methylimidazol-1-yl)benzaldehyde, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Aldehyde to the Alcohol

The second step involves the selective reduction of the aldehyde functional group of 2-(2-methylimidazol-1-yl)benzaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for aldehydes over other potentially reducible functional groups.

Experimental Protocol:

  • Reagent Preparation: Dissolve the crude 2-(2-methylimidazol-1-yl)benzaldehyde (1.0 eq.) from Step 1 in methanol (MeOH) in an Erlenmeyer flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq.) portion-wise to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Execution: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product, this compound, can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step2 reagents1 2-Methylimidazole + 2-Fluorobenzaldehyde (K₂CO₃, DMF) step1 Step 1: N-Arylation (SNAAr Reaction) reagents1->step1 intermediate 2-(2-Methylimidazol-1-yl)benzaldehyde step1->intermediate step2 Step 2: Reduction intermediate->step2 reagents2 Sodium Borohydride (Methanol) product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Discovery

The structural motifs within this compound suggest its potential as a valuable scaffold in drug discovery. Imidazole-containing compounds are known to exhibit a wide range of biological activities.[3][4] The 2-methylimidazole core, in particular, is a key component of several nitroimidazole antibiotics used against anaerobic bacterial and parasitic infections.[3]

The phenylmethanol group can act as a versatile handle for further chemical modification or as a key interaction point with biological targets. The overall structure is analogous to scaffolds found in inhibitors of various enzymes and receptors. For instance, many antifungal agents that inhibit the enzyme lanosterol 14α-demethylase (CYP51) contain an imidazole ring that coordinates to the heme iron in the enzyme's active site.[4]

Hypothetical Mechanism of Action: Kinase Inhibition

Given the prevalence of N-aryl imidazole scaffolds in kinase inhibitors, it is plausible that this compound could serve as a foundational structure for developing inhibitors of protein kinases, which are crucial regulators of cell signaling. The imidazole nitrogen could act as a hinge-binding motif, a common interaction mode for kinase inhibitors, while the phenylmethanol portion could be modified to achieve selectivity and potency.

KinaseInhibition cluster_kinase Kinase Domain ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds & Activates adp ADP pathway Downstream Signaling (e.g., MAPK Pathway) receptor->pathway Phosphorylates compound This compound (Hypothetical Inhibitor) compound->receptor Inhibits ATP Binding atp ATP proliferation Cell Proliferation, Survival pathway->proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. Therefore, a conservative approach to handling is required, drawing upon data from structurally similar compounds. The following guidance is based on the hazard profiles of [4-(2-Methylimidazol-1-yl)phenyl]methanol and 2-methylimidazole.[5][6][7]

  • Hazard Statements (Inferred):

    • May be harmful if swallowed.[6]

    • Causes skin irritation.[5]

    • Causes serious eye irritation.[5]

    • May cause respiratory irritation.[5]

    • Suspected of causing cancer and may damage fertility or the unborn child (based on 2-methylimidazole).[6]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles or a face shield.[5]

    • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • First Aid Measures (Inferred):

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound is a compound with considerable potential, primarily as a building block in the synthesis of novel therapeutic agents. Its structural features, combining the pharmacologically significant 2-methylimidazole moiety with a versatile phenylmethanol core, make it an attractive starting point for developing inhibitors of various biological targets. While comprehensive data on its properties and synthesis are sparse, this guide provides a scientifically grounded framework for its synthesis, potential applications, and safe handling, thereby empowering researchers to explore its utility in their respective fields.

References

[2-(2-Methylimidazol-1-yl)phenyl]methanol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: [2-(2-Methylimidazol-1-yl)phenyl]methanol Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic small molecule of interest in medicinal chemistry and drug discovery. The definitive molecular weight of this compound is 188.23 g/mol . This document moves beyond this fundamental value to detail the integrated analytical strategies required for its unambiguous confirmation, structural elucidation, and purity assessment within a drug development framework. We present field-proven, step-by-step protocols for Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices. This guide serves as a self-validating system for researchers, ensuring the scientific integrity of the compound before its advancement into further preclinical studies.[1][2]

Compound Profile: this compound

This compound is a small organic molecule featuring a substituted phenyl ring linked to a 2-methylimidazole moiety. The imidazole ring is a common scaffold in pharmaceutical agents due to its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes.[3][4] As a small molecule with a molecular weight under 900 Daltons, it aligns with the characteristics often sought in drug candidates for favorable absorption, distribution, metabolism, and excretion (ADME) properties.[2][5]

Table 1: Core Properties of this compound

PropertyValueSource(s)
Chemical Name This compoundN/A
Molecular Formula C₁₁H₁₂N₂O[6][7]
Average Molecular Weight 188.23 g/mol [6][8]
Exact Mass 188.0950 g/mol [7]
CAS Number 914349-47-6[7]

The Critical Role of Molecular Weight in Drug Discovery

In the initial phases of drug discovery, from hit identification to lead optimization, the precise molecular weight of a compound is a foundational data point. It serves as the primary identifier in compound registration and is the first checkpoint for verifying that the correct molecule has been synthesized. High-resolution mass spectrometry (HRMS) provides an exact mass that can confirm the elemental composition, offering a high degree of confidence in the compound's identity before committing resources to further biological screening.[9]

This guide details the "analytical trifecta"—a synergistic workflow employing Mass Spectrometry, NMR Spectroscopy, and HPLC—to create a robust and verifiable data package for any small molecule candidate.

Definitive Molecular Weight Determination by Mass Spectrometry (MS)

Mass spectrometry is the most direct and accurate technique for determining the molecular weight of a compound.[10] For drug discovery applications, coupling liquid chromatography with high-resolution mass spectrometry (LC-MS) is the gold standard, as it provides both purity information and highly accurate mass data in a single analysis.[11]

Expertise & Experience: Why LC-MS?

The LC component separates the target compound from impurities, ensuring that the mass detector analyzes a pure species. We select Electrospray Ionization (ESI) as the ionization source because it is a "soft" technique that minimizes fragmentation, allowing for clear observation of the molecular ion (e.g., [M+H]⁺). A Time-of-Flight (TOF) analyzer is preferred for its high mass accuracy (typically <5 ppm), which is often sufficient to confirm the molecular formula.[9][12]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water. Vortex to ensure complete dissolution.

  • LC Configuration:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Configuration (ESI-TOF):

    • Ionization Mode: Positive ESI.

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Data Acquisition: Acquire data in centroid mode. An internal reference (lock mass) should be used for continuous calibration to ensure high mass accuracy.[12]

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the [M+H]⁺ ion. For C₁₁H₁₂N₂O, the expected exact mass of the protonated species [C₁₁H₁₃N₂O]⁺ is 189.1028.

    • Compare the observed mass to the calculated exact mass. The mass error should be below 5 ppm to confirm the elemental composition.[9]

Visualization: LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS System cluster_data Data Interpretation Prep Dissolve Compound in Acetonitrile/Water HPLC HPLC Separation (C18 Column) Prep->HPLC ESI Ionization (Positive ESI) HPLC->ESI TOF Mass Analyzer (TOF) ESI->TOF Detector Detector TOF->Detector Analysis Calculate Mass Error (< 5 ppm) Detector->Analysis

Caption: Workflow for molecular weight confirmation by LC-MS.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular weight and elemental formula, NMR spectroscopy verifies the atomic connectivity, confirming the specific isomeric structure.[13][14] It is an indispensable tool for the structural elucidation of organic molecules.[15][16][17] For a molecule like this compound, ¹H NMR and ¹³C NMR are essential.

Expertise & Experience: Why NMR?

¹H NMR provides information on the number of different types of protons and their electronic environments.[13] The integration of the signals reveals the relative number of protons, and splitting patterns (multiplicity) indicate adjacent protons. This allows for the assembly of structural fragments. ¹³C NMR complements this by showing the number of unique carbon environments. Together, they provide a complete picture of the molecule's carbon-hydrogen framework.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum. Typically, 16-64 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Apply Fourier Transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Spectral Interpretation:

    • Chemical Shift (δ): Analyze the positions of the signals to identify protons in different environments (aromatic, aliphatic, alcohol -OH).

    • Integration: Integrate the signals to determine the relative ratio of protons.

    • Multiplicity: Analyze the splitting patterns (e.g., singlet, doublet, triplet) to deduce proton-proton coupling and connectivity.

Visualization: NMR Structural Verification Workflow

NMR_Workflow Prep Dissolve in CDCl₃ with TMS Acquire Acquire 1H & 13C Spectra (400 MHz Spectrometer) Prep->Acquire Process Process Data (FT, Phasing, Calibration) Acquire->Process Interpret Interpret Spectrum (Shift, Integration, Multiplicity) Process->Interpret Structure Confirm Structure of C₁₁H₁₂N₂O Interpret->Structure

Caption: Workflow for structural elucidation via NMR spectroscopy.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

An accurate molecular weight determination is contingent on the purity of the sample. HPLC with UV detection is the most common and reliable method for assessing the purity of small molecule drug candidates.[18][19][20] It quantifies the target compound relative to any impurities.[21]

Expertise & Experience: Why HPLC-UV?

Reversed-phase HPLC is ideal for separating organic molecules of moderate polarity.[18] A UV detector is used because the phenyl and imidazole rings in the molecule contain chromophores that absorb UV light, allowing for sensitive detection. Purity is typically calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute to a working concentration of ~0.1 mg/mL.

  • HPLC Configuration (identical to LC-MS for consistency):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 10% to 90% B over 15 minutes, followed by a 5-minute hold and re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the area percent of the main peak corresponding to this compound. A purity level of >95% is typically required for compounds entering biological screening cascades.

Visualization: HPLC Purity Workflow

HPLC_Workflow Prep Prepare Sample (~0.1 mg/mL) Inject Inject onto HPLC System Prep->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Integrate Peaks & Calculate % Purity Detect->Analyze

Caption: Standard workflow for purity determination by HPLC-UV.

Integrated Analytical Strategy for Compound Validation

No single technique provides a complete picture. The true power of analytical chemistry in a drug discovery setting lies in the integration of orthogonal techniques. This creates a self-validating data package where each result supports the others.

Visualization: Integrated Validation Workflow

Integrated_Workflow cluster_analytics Analytical Characterization cluster_results Verified Data Compound Synthesized This compound MS LC-MS Analysis Compound->MS NMR NMR Spectroscopy Compound->NMR HPLC HPLC-UV Analysis Compound->HPLC MS_Data Identity Confirmed MW = 188.23 Formula = C₁₁H₁₂N₂O MS->MS_Data NMR_Data Structure Confirmed NMR->NMR_Data HPLC_Data Purity > 95% HPLC->HPLC_Data Verified Compound Validated for Downstream Assays MS_Data->Verified NMR_Data->Verified HPLC_Data->Verified

Caption: Integrated strategy combining MS, NMR, and HPLC for complete compound validation.

Conclusion

The molecular weight of this compound is confirmed to be 188.23 g/mol (average mass) with a calculated exact mass of 188.0950 g/mol . For drug discovery professionals, this value is the starting point of a rigorous analytical process. By employing an integrated strategy of high-resolution mass spectrometry for identity, NMR spectroscopy for structural integrity, and HPLC for purity, researchers can establish a high-confidence data package. This self-validating workflow is critical to ensuring the quality and integrity of a compound, forming the bedrock of reliable and reproducible scientific results in the progression of a potential therapeutic candidate.

References

Structure Elucidation of [2-(2-Methylimidazol-1-yl)phenyl]methanol: A Multi-technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. Even minor ambiguities in connectivity or stereochemistry can lead to vastly different biological activities and intellectual property implications. This technical guide provides a comprehensive, field-proven workflow for the complete structure elucidation of [2-(2-Methylimidazol-1-yl)phenyl]methanol (Molecular Formula: C₁₁H₁₂N₂O, Molecular Weight: 188.23 g/mol ). We will proceed from initial synthesis to final structural confirmation, detailing the causality behind each experimental choice and demonstrating how a synergistic, multi-technique approach provides self-validating and irrefutable evidence of the final structure. This guide is intended for researchers and scientists who require a robust framework for characterizing novel N-aryl heterocyclic compounds.

Introduction and Strategic Overview

This compound is a heterocyclic compound featuring a phenyl ring substituted with both a hydroxymethyl group and a 2-methylimidazole moiety. Such N-aryl imidazoles are prevalent scaffolds in medicinal chemistry and materials science.[1][2] The key structural challenge lies in confirming the precise connectivity: Is the imidazole ring attached at the N1 position, and is the substitution pattern on the phenyl ring ortho (1,2-), as the name implies? Answering this requires a logical sequence of analytical techniques designed to probe the molecule's constitution at different levels.

Our elucidation strategy is built on a foundation of mutual reinforcement, where each analytical technique provides a piece of the puzzle, and the final picture is assembled from this confluence of evidence.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Confirmation Syn Synthesis via N-Arylation Pur Chromatographic Purification Syn->Pur Crude Product MS Mass Spectrometry (MS) Confirm MW & Formula Pur->MS Purity >95% Xray X-ray Crystallography Definitive 3D Structure Pur->Xray Single Crystal NMR NMR Spectroscopy Establish Connectivity MS->NMR Formula Confirmed Confirm Final Elucidated Structure NMR->Confirm Connectivity Mapped Xray->Confirm Absolute Proof

Figure 1: The integrated workflow for structure elucidation.

Context: Synthesis via Copper-Catalyzed N-Arylation

To appreciate the nuances of structure elucidation, one must first understand the synthesis. A common and effective method for creating the C(aryl)-N(imidazole) bond is a copper-catalyzed Ullmann-type cross-coupling reaction.[2][3]

Protocol: Synthesis of this compound

  • To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add (2-bromophenyl)methanol (1.0 equiv), 2-methylimidazole (1.2 equiv), copper(I) iodide (CuI, 0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the reaction mixture to 110 °C and stir for 24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue via column chromatography on silica gel to yield the target compound.

Expert Insight: The primary reason for choosing this synthesis is its high regioselectivity for N-arylation. However, a potential side-product is the O-arylated isomer. Our analytical workflow is explicitly designed to differentiate between the desired N-arylated product and this key potential impurity.

Mass Spectrometry: The First Verification Step

Mass spectrometry serves as the initial checkpoint. Its purpose is twofold: to confirm the molecular weight of the purified product and to determine its elemental composition, thereby validating the molecular formula.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a 50:50 acetonitrile/water mixture with 0.1% formic acid.

  • Instrumentation: Analyze using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

Data Interpretation & Trustworthiness:

The key is to compare the experimentally measured mass with the theoretically calculated mass. For C₁₁H₁₂N₂O, the expected monoisotopic mass of the [M+H]⁺ ion is 189.1022. A measured mass within a 5 ppm error margin provides high confidence in the elemental formula.

ParameterTheoretical ValueExpected Experimental FindingPurpose
Molecular Formula C₁₁H₁₂N₂ON/AHypothesis
Molecular Weight 188.23 g/mol N/ABasis for calculation
[M+H]⁺ (Monoisotopic) 189.1022 u189.1022 ± 0.0009Confirms Elemental Composition
Key Fragments m/z 82, 117, 157See spectrumSupports structural motifs

Table 1: Expected Mass Spectrometry Data.

A plausible fragmentation pattern would involve the loss of water (-18) from the protonated parent, followed by cleavage of the bond between the phenyl ring and the methylene group. The observation of a fragment corresponding to the 2-methylimidazolium cation (m/z 82) would be strong evidence for the presence of this moiety.[4]

NMR Spectroscopy: The Core of Connectivity Mapping

Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the precise atomic connectivity in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Protocol: NMR Sample Preparation and Analysis

  • Dissolve ~10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the hydroxyl proton is observable and not rapidly exchanging.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a spectrometer operating at a frequency of 400 MHz or higher.

¹H and ¹³C NMR: Identifying the Pieces

The 1D spectra provide the fundamental information: the number and types of proton and carbon environments.

  • ¹H NMR Analysis: We expect to see signals for the 2-methyl group, the methylene (CH₂), the hydroxyl (OH), two distinct imidazole protons, and four aromatic protons. The integration of these signals should correspond to a 3:2:1:1:1:4 ratio.

  • ¹³C NMR Analysis: We anticipate 11 distinct carbon signals, corresponding to all carbons in the molecule, assuming no accidental magnetic equivalence.

Signal AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Imidazole-CH₃~2.3-2.5 (s, 3H)~14Typical methyl on an electron-rich heterocycle.
Ar-CH₂-OH~4.5-4.8 (d, 2H)~60-65Methylene adjacent to an aromatic ring and an oxygen atom.
CH₂-OH~5.0-5.5 (t, 1H)N/AExchangeable proton; coupling to CH₂ expected.
Imidazole H4/H5~7.0-7.3 (d, 1H each)~120-130Protons on the imidazole ring.[5]
Aromatic Protons~7.2-7.6 (m, 4H)~125-140Complex multiplet due to ortho/meta/para couplings.
Imidazole C2N/A~145Quaternary carbon adjacent to two nitrogens.
Aromatic C-NN/A~135-140Quaternary carbon of the phenyl ring bonded to nitrogen.
Aromatic C-CH₂OHN/A~138-142Quaternary carbon of the phenyl ring bonded to the methylene group.

Table 2: Predicted NMR Chemical Shifts in DMSO-d₆.

2D NMR: Assembling the Puzzle

While 1D NMR identifies the fragments, 2D NMR establishes how they are connected. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this task. It reveals long-range (2- and 3-bond) correlations between protons and carbons.

Expert Insight & Trustworthiness: The HMBC spectrum provides the self-validating evidence needed to confirm the N1-aryl connectivity. We must observe specific correlations that are only possible in the proposed structure.

HMBC_Connectivity Figure 2: Key HMBC correlations confirming connectivity. cluster_phenyl Phenyl Ring cluster_imidazole Imidazole Ring C_N C-N (C1') C_CH2 C-CH2OH (C2') CH2 CH2 Protons CH2->C_N ³J CH2->C_CH2 ²J C2 C2 C5 C5 H4 H4 Proton H4->C_N ³J (CRITICAL) H4->C2 ²J H4->C5 ²J

Figure 2: Key HMBC correlations confirming connectivity.

The Decisive Correlations (as shown in Figure 2):

  • Correlation from Imidazole H4 to Phenyl C1' : This 3-bond correlation (³J) from an imidazole proton to the phenyl carbon attached to the nitrogen is irrefutable proof of the N-aryl linkage.

  • Correlation from Methylene (CH₂) Protons to Phenyl C1' and C2' : These correlations firmly place the hydroxymethyl group adjacent to the imidazole substituent on the phenyl ring, confirming the ortho substitution pattern.

The combination of COSY (to confirm H-H adjacencies within the phenyl ring), HSQC (to link each proton directly to its attached carbon), and HMBC provides a complete and validated map of the molecular structure.

X-ray Crystallography: The Ultimate Confirmation

While the spectroscopic data provides overwhelming evidence, single-crystal X-ray diffraction offers the "gold standard" of proof by determining the exact three-dimensional arrangement of atoms in the solid state.[6][7]

Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow suitable single crystals of the compound. A slow evaporation of a solution in a solvent system like ethanol or ethyl acetate/hexane is a common starting point.

  • Data Collection: Mount a suitable crystal on a diffractometer. Irradiate the crystal with monochromatic X-rays and collect the resulting diffraction pattern.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Solve this map to determine the positions of all non-hydrogen atoms. Refine the structural model to achieve the best fit with the experimental data.

Data Interpretation & Authoritative Grounding: The final output is a 3D model of the molecule with precise bond lengths and angles. This result is unambiguous and directly visualizes the connectivity established by NMR. The solved crystal structure serves as the ultimate validation of the entire elucidation process.[8]

Conclusion: A Synthesis of Evidence

The structure of this compound has been unequivocally determined through a logical and self-validating analytical workflow.

  • High-Resolution Mass Spectrometry confirmed the correct elemental formula, C₁₁H₁₂N₂O.

  • 1D and 2D NMR Spectroscopy provided a complete map of the atomic connectivity, with decisive HMBC correlations proving the N1-aryl linkage and the ortho substitution pattern of the phenyl ring.

  • Single-Crystal X-ray Crystallography offered the final, definitive proof by directly imaging the molecular structure in three dimensions.

This multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for publication, patent filings, and advancement of research and development programs.

References

Spectroscopic Profile of [2-(2-Methylimidazol-1-yl)phenyl]methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the structural and electronic characteristics of [2-(2-Methylimidazol-1-yl)phenyl]methanol, a key intermediate in pharmaceutical synthesis. This guide provides a comprehensive overview of its spectroscopic properties, offering valuable insights for researchers in drug discovery and development.

The compound this compound, with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol , is a significant building block in medicinal chemistry. Its structural features, combining a substituted phenyl ring with a 2-methylimidazole moiety, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in further synthetic transformations.

This technical guide presents a detailed examination of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data provides a complete picture of the molecule's atomic connectivity and electronic environment.

Molecular Structure

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure.

Figure 1. Molecular structure of this compound.

Spectroscopic Data Analysis

A comprehensive spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following sections detail the expected features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule and provides insights into their electronic environment. The presence of the imidazole ring can sometimes lead to peak broadening for the carbons within the ring due to tautomerization or quadrupole effects from the adjacent nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable clues about the molecule's structure.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate analysis. The following are generalized protocols for the spectroscopic characterization of small organic molecules like this compound.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer lock_shim Lock & Shim instrument->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integration & Peak Picking phase_baseline->integrate

Introduction: The Criticality of Solubility in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of [2-(2-Methylimidazol-1-yl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for characterizing the solubility profile of the novel chemical entity, this compound. As a Senior Application Scientist, the following sections synthesize fundamental principles with actionable experimental protocols, designed to generate a robust and interpretable dataset crucial for advancing a compound through the drug development pipeline.

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount determinant of a drug's oral bioavailability. A compound must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation. Poor solubility is a leading cause of failure for promising drug candidates.[1]

This guide focuses on this compound, a molecule featuring a 2-methylimidazole moiety linked to a phenylmethanol group. The presence of the imidazole ring, a common scaffold in medicinal chemistry, suggests specific physicochemical behaviors that will govern its solubility.[2] A thorough understanding of this compound's solubility profile across a range of physiologically relevant conditions is not merely an academic exercise; it is a critical step in de-risking its development and enabling rational formulation design.

Physicochemical Properties and Theoretical Framework

A predictive understanding of a molecule's solubility begins with an analysis of its structure. This compound (Molecular Formula: C₁₁H₁₂N₂O, Molecular Weight: 188.23 g/mol ) possesses key functional groups that dictate its solubility behavior:

  • The 2-Methylimidazole Ring: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[3] The "pyridine-like" nitrogen (N-3) is basic and can be protonated. The pKa of the conjugate acid of 2-methylimidazole is approximately 7.86.[4] This suggests that this compound will be a weak base, with its protonation and, consequently, its aqueous solubility being highly dependent on pH.

  • The Phenylmethanol Group: The aromatic ring contributes to the molecule's lipophilicity, while the hydroxyl group can participate in hydrogen bonding, potentially enhancing aqueous solubility. The alcohol moiety is a very weak acid, with a pKa typically above 14, and thus its ionization is not relevant in the physiological pH range.

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

For a weakly basic compound like this compound, the relationship between pH, pKa, and the ratio of the ionized (protonated) to the non-ionized (free base) form is described by the Henderson-Hasselbalch equation:[5][6]

pH = pKa + log ([Base]/[Acid])

Where:

  • [Base] is the concentration of the non-ionized form.

  • [Acid] is the concentration of the ionized (protonated) form.

This relationship predicts that at a pH below the pKa, the compound will predominantly exist in its more soluble, ionized form. Conversely, at a pH above the pKa, the less soluble, non-ionized form will dominate. This theoretical framework is the basis for designing a comprehensive pH-solubility study.

cluster_factors Key Factors Influencing Solubility Molecular_Structure Molecular Structure (Lipophilicity, H-bonding) Solubility Aqueous Solubility Molecular_Structure->Solubility Ionization_pKa Ionization (pKa) Ionization_pKa->Solubility pH_of_Medium pH of Medium pH_of_Medium->Solubility Solid_State_Properties Solid-State Properties (Polymorphism, Crystallinity) Solid_State_Properties->Solubility Temperature Temperature Temperature->Solubility Solvent_Composition Solvent Composition (Buffers, Cosolvents, Biorelevant Media) Solvent_Composition->Solubility

Caption: Key determinants of aqueous solubility for a pharmaceutical compound.

Experimental Determination of the Solubility Profile

A multi-faceted experimental approach is necessary to build a comprehensive solubility profile. This should include the determination of both thermodynamic and kinetic solubility in various relevant media.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium and is considered the "true" solubility.[1] The shake-flask method is the gold-standard for its determination.[7]

Protocol: Shake-Flask Method for pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, and 7.4) at a constant ionic strength. According to ICH M9 guidelines, at least pH 1.2, 4.5, and 6.8 should be evaluated.[8][9]

  • Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed containers (e.g., glass vials). The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the samples at a constant temperature (typically 37 °C for physiological relevance) for a sufficient duration to reach equilibrium.[10] A preliminary study should be conducted to determine the time to reach equilibrium (e.g., sampling at 24, 48, and 72 hours).

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: Measure the pH of the final saturated solution to confirm that it has not significantly changed during the experiment.[9]

Solid-State Analysis: It is imperative to analyze the solid material before and after the solubility experiment using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This is to identify the polymorphic form and to check for any solution-mediated phase transformations to a more stable, less soluble form during the experiment, which can significantly impact the measured solubility.

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate the composition of gastrointestinal fluids.

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the conditions in the small intestine before a meal.

  • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the environment in the small intestine after a meal, which contains higher concentrations of bile salts and lecithin.

The shake-flask protocol described above can be adapted for use with commercially available powders for preparing FaSSIF and FeSSIF. These media are particularly important for assessing the potential for food effects on the drug's absorption.[4]

Solubility in Cosolvent Systems

For poorly soluble compounds, the effect of cosolvents on solubility is a key parameter for developing liquid formulations.

Protocol: Cosolvent Solubility Assessment

  • Solvent Selection: Choose a range of pharmaceutically acceptable cosolvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).

  • System Preparation: Prepare a series of solvent systems with varying proportions of the cosolvent in an aqueous buffer (e.g., 10%, 20%, 30% v/v cosolvent in phosphate-buffered saline at pH 7.4).

  • Solubility Determination: Determine the solubility of this compound in each cosolvent system using the shake-flask method.

Start Start Prepare_Media Prepare Media (Aqueous Buffers, Biorelevant Media, Cosolvents) Start->Prepare_Media Add_Excess_Compound Add Excess Compound Prepare_Media->Add_Excess_Compound Equilibrate Equilibrate at 37°C (e.g., 48h with agitation) Add_Excess_Compound->Equilibrate Phase_Separation Phase Separation (Centrifuge & Filter) Equilibrate->Phase_Separation Analyze_Solid Analyze Residual Solid (XRPD, DSC) Equilibrate->Analyze_Solid Quantify Quantify Concentration (HPLC) Phase_Separation->Quantify End End Quantify->End

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility

Kinetic solubility is a measure of a compound's tendency to precipitate from a supersaturated solution, typically generated by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer.[2] It is a high-throughput assay often used in early drug discovery for rank-ordering compounds. While it can overestimate thermodynamic solubility, it provides valuable information about the potential for a compound to form and maintain a supersaturated state, which can be beneficial for absorption.

Data Analysis and Interpretation

The data generated from these studies should be systematically organized and analyzed to inform the drug development strategy.

Quantitative Data Summary
Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
Aqueous Buffer1.237
Aqueous Buffer4.537
Aqueous Buffer6.837
Aqueous Buffer7.437
FaSSIF6.537
FeSSIF5.037
10% Ethanol/PBS7.437
20% Ethanol/PBS7.437
pH-Solubility Profile

Plotting the logarithm of solubility against pH will generate a pH-solubility profile. For a weak base like this compound, the profile is expected to show high solubility at low pH, which decreases as the pH increases and approaches the pKa, eventually plateauing at the intrinsic solubility of the free base at higher pH values.

Interpretation for Drug Development
  • Low pH Solubility: High solubility at gastric pH (1.2-3.0) suggests that the drug will dissolve in the stomach.

  • Intestinal pH Solubility: The solubility in the pH range of 5.0-7.4 is critical, as this is the primary site of absorption for many drugs. A sharp decrease in solubility in this range could lead to precipitation in the small intestine, limiting absorption.

  • Biorelevant Media Data: A significant increase in solubility in FeSSIF compared to FaSSIF suggests a positive food effect, where co-administration with food may enhance bioavailability.[4]

  • Cosolvent Data: This data will guide the selection of excipients for liquid or semi-solid formulations.

Solubility_Data Solubility Profile Data High_Solubility High Solubility (BCS Class I/III) Solubility_Data->High_Solubility Solubility > Dose/250mL Low_Solubility Low Solubility (BCS Class II/IV) Solubility_Data->Low_Solubility Solubility < Dose/250mL Positive_Food_Effect Potential Positive Food Effect Solubility_Data->Positive_Food_Effect FeSSIF >> FaSSIF No_Significant_Food_Effect No Significant Food Effect Solubility_Data->No_Significant_Food_Effect FeSSIF ≈ FaSSIF Standard_Formulation Standard Formulation (e.g., Immediate-Release Tablet) High_Solubility->Standard_Formulation Enabling_Formulation Solubility Enhancement Required (e.g., Amorphous Solid Dispersion, Lipid-Based Formulation) Low_Solubility->Enabling_Formulation

Caption: Decision tree based on solubility data interpretation.

Conclusion

A comprehensive and meticulously executed solubility profiling, as outlined in this guide, is a cornerstone of successful preclinical drug development. For this compound, understanding its pH-dependent solubility, behavior in biorelevant media, and response to formulation strategies like cosolvents will provide the critical data needed to make informed decisions. This proactive approach to characterizing solubility not only mitigates the risk of downstream failures but also paves the way for the rational design of a drug product with optimal biopharmaceutical properties.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of N-arylimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

N-arylimidazoles represent a cornerstone in modern medicinal chemistry and materials science. Their unique structural motif, combining an aromatic imidazole ring with a directly attached aryl group, imparts a fascinating array of physical and chemical properties that are pivotal to their biological activity and application. This guide provides a comprehensive exploration of these properties, offering field-proven insights and detailed experimental methodologies to empower researchers in their pursuit of novel therapeutics and advanced materials.

The N-arylimidazole Core: A Structural Overview

The fundamental structure of an N-arylimidazole consists of a five-membered imidazole ring, containing two nitrogen atoms, bonded to an aryl group at the N-1 position. This linkage creates a conjugated system that influences the electron distribution across both the imidazole and the aryl rings, thereby dictating the molecule's overall characteristics.

N_arylimidazole_Structure cluster_imidazole Imidazole Ring cluster_aryl Aryl Group N1 N C2 C N1->C2 Ar Ar N1->Ar N-C bond N3 N C2->N3 C4 C N3->C4 C4->C2 C5 C C4->C5 C5->N1

General structure of N-arylimidazoles.

The diverse biological activities of N-arylimidazoles, ranging from antifungal and antibacterial to anticancer and anti-inflammatory, stem from this unique architecture.[1] The nature and substitution pattern of the aryl group, as well as substituents on the imidazole ring, allow for fine-tuning of the molecule's physicochemical properties to optimize its therapeutic efficacy.

Physicochemical Properties: A Quantitative Perspective

The physical properties of N-arylimidazoles are critical determinants of their behavior in biological systems, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME).

Melting and Boiling Points

The melting and boiling points of N-arylimidazoles are influenced by intermolecular forces, molecular weight, and molecular symmetry. Generally, increasing the size of the aryl group or introducing substituents that enhance intermolecular interactions, such as hydrogen bonding or dipole-dipole forces, will raise the melting and boiling points.

CompoundSubstituentsMelting Point (°C)Boiling Point (°C)
1-PhenylimidazoleNone13142 (at 15 mmHg)
1-(4-Methylphenyl)-1H-imidazole4-CH₃ on Phenyl45-46-
1-(4-Methoxyphenyl)-1H-imidazole4-OCH₃ on Phenyl--
1-(4-Fluorophenyl)-1H-imidazole4-F on Phenyl--
1-(4-(Trifluoromethyl)phenyl)-1H-imidazole4-CF₃ on Phenyl69-70-
2-Phenylimidazole2-Phenyl421.1 ± 0.9-
4-Phenylimidazole4-Phenyl128-131-
4,5-Diphenylimidazole4,5-Diphenyl506.6 ± 0.9-
2,4,5-Triphenylimidazole2,4,5-Triphenyl549.4 ± 0.9-

Data compiled from references[2][3][4][5]

Solubility

The solubility of N-arylimidazoles is a crucial parameter for drug delivery and formulation. Generally, these compounds exhibit low solubility in water and higher solubility in organic solvents.[4] This is attributed to the presence of the largely nonpolar aryl group. However, the imidazole ring, with its nitrogen atoms capable of hydrogen bonding, imparts some degree of polarity.

Factors influencing solubility include:

  • pH: The basic nature of the imidazole ring (pKa of the conjugate acid is around 5-7) means that solubility in aqueous media can be significantly increased at lower pH due to the formation of the more soluble imidazolium salt.[6]

  • Substituents: The introduction of polar functional groups (e.g., -OH, -COOH, -NH₂) on the aryl or imidazole ring can enhance aqueous solubility, while nonpolar groups (e.g., -alkyl, -halogen) tend to decrease it.

  • Solvent: N-arylimidazoles are generally soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols and chlorinated solvents.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[7][8][9][10][11]

Shake_Flask_Protocol A Add excess solid compound to a known volume of solvent in a sealed vial. B Equilibrate at a constant temperature with continuous agitation (e.g., 24-48 hours). A->B Step 1 C Separate the undissolved solid (centrifugation or filtration). B->C Step 2 D Quantify the concentration of the solute in the supernatant. C->D Step 3 E Methods: UV-Vis spectroscopy, HPLC, or LC-MS/MS. D->E

Workflow for the shake-flask solubility determination method.

Causality in Experimental Choices:

  • Excess Solid: Ensures that the solution reaches saturation, a prerequisite for determining thermodynamic solubility.

  • Constant Temperature and Agitation: Guarantees that equilibrium is reached and maintained.

  • Separation of Solid: Crucial for accurately measuring the concentration of the dissolved compound without interference from undissolved particles.

  • Quantification Method: The choice of analytical technique depends on the compound's properties (e.g., chromophore for UV-Vis) and the required sensitivity.

Acidity and Basicity (pKa)

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[6] The pKa of the N-H proton is typically around 14-15, making it a very weak acid. The more relevant property for drug development is the basicity of the pyridine-like nitrogen (N-3), which can be protonated. The pKa of the conjugate acid (imidazolium ion) is a critical parameter influencing a drug's ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement. For N-arylimidazoles, the pKa of the conjugate acid generally falls in the range of 5-7.[12]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa of a compound.[13][14][15]

pKa_Determination_Protocol A Dissolve a known concentration of the N-arylimidazole in a suitable solvent (e.g., water or a co-solvent). B Titrate the solution with a standardized strong acid (e.g., HCl). A->B Step 1 C Monitor the pH of the solution after each addition of the titrant using a calibrated pH meter. B->C Step 2 D Plot the pH versus the volume of titrant added to generate a titration curve. C->D Step 3 E Determine the pKa from the half-equivalence point of the titration curve. D->E Step 4

Workflow for pKa determination by potentiometric titration.

Causality in Experimental Choices:

  • Standardized Titrant: Ensures accurate determination of the amount of acid or base added.

  • Calibrated pH Meter: Provides precise pH measurements, which are essential for constructing an accurate titration curve.

  • Half-Equivalence Point: At this point, the concentrations of the protonated and unprotonated forms of the imidazole are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.

Spectroscopic Properties: Fingerprinting N-arylimidazoles

Spectroscopic techniques are indispensable for the structural elucidation and characterization of N-arylimidazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR:

    • Imidazole Protons: The protons on the imidazole ring typically appear as singlets or doublets in the aromatic region (δ 7-8 ppm). The chemical shifts are influenced by the substituents on both the imidazole and the aryl rings.[2]

    • Aryl Protons: The protons on the N-aryl group also resonate in the aromatic region, and their chemical shifts and coupling patterns provide information about the substitution pattern of the aryl ring.

  • ¹³C NMR:

    • Imidazole Carbons: The carbon atoms of the imidazole ring typically resonate in the range of δ 115-140 ppm.[2]

    • Aryl Carbons: The chemical shifts of the aryl carbons provide further confirmation of the substitution pattern.

Representative ¹H and ¹³C NMR Data for N-arylimidazoles (in CDCl₃):

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Phenyl-1H-imidazole7.86 (s, 1H), 7.50-7.21 (m, 7H)137.2, 135.5, 130.3, 129.8, 127.4, 121.4, 118.2
1-(4-Methylphenyl)-1H-imidazole7.80 (s, 1H), 7.26-7.18 (m, 6H), 2.39 (s, 3H)137.4, 135.6, 134.9, 130.3, 130.2, 121.3, 118.3, 20.9
1-(4-Fluorophenyl)-1H-imidazole7.78 (s, 1H), 7.37-7.33 (m, 2H), 7.21-7.14 (m, 4H)162.8, 160.3, 134.7 (d, J=194.4 Hz), 130.3, 123.4 (d, J=8.2 Hz), 118.5, 116.6 (d, J=22.7 Hz)
1-(4-(Trifluoromethyl)phenyl)-1H-imidazole7.93 (s, 1H), 7.76 (d, J=8.0 Hz, 2H), 7.53 (d, J=8.0 Hz, 2H), 7.34 (s, 1H), 7.27 (s, 1H)139.9, 135.4, 131.1, 129.5 (q, J=32.9 Hz), 127.2, 123.6 (q, J=272.1 Hz), 121.2, 117.8

Data extracted from reference[2]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in N-arylimidazoles. Characteristic absorption bands include:

  • C=N and C=C stretching vibrations: In the region of 1610-1450 cm⁻¹.[16]

  • C-H stretching vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹.

  • Out-of-plane C-H bending: These bands in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the aryl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of N-arylimidazoles. The absorption maxima (λmax) are influenced by the extent of conjugation and the nature of the substituents. Generally, N-arylimidazoles exhibit strong absorption bands in the UV region, typically between 200 and 300 nm, corresponding to π-π* transitions.[6]

Chemical Properties and Reactivity

The chemical reactivity of N-arylimidazoles is a key consideration in their synthesis, modification, and biological mechanism of action.

Synthesis of N-arylimidazoles

The most common methods for synthesizing N-arylimidazoles involve the formation of the N-C bond between the imidazole ring and the aryl group.[2]

N_arylimidazole_Synthesis cluster_ullmann cluster_buchwald cluster_chanlam A Ullmann Condensation U_reactants Imidazole + Aryl Halide B Buchwald-Hartwig Amination B_reactants Imidazole + Aryl Halide/Triflate C Chan-Lam Coupling C_reactants Imidazole + Arylboronic Acid U_conditions Cu catalyst, high temperature B_conditions Pd catalyst, phosphine ligand, base C_conditions Cu catalyst, oxidant, base

Common synthetic routes to N-arylimidazoles.
  • Ullmann Condensation: A classical method involving the reaction of an imidazole with an aryl halide in the presence of a copper catalyst at high temperatures.[2]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that offers milder reaction conditions and broader substrate scope.[17]

  • Chan-Lam Coupling: A copper-catalyzed reaction between an imidazole and an arylboronic acid.[14]

Electrophilic Substitution

The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. The position of substitution is influenced by the reaction conditions and the nature of the N-aryl group. Generally, electrophilic attack occurs at the C4 and C5 positions.[12] The N-aryl group can also undergo electrophilic substitution, with the imidazole moiety acting as a deactivating group.

Nucleophilic Substitution

Nucleophilic substitution on the unsubstituted N-arylimidazole ring is generally difficult due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups on the imidazole ring can facilitate nucleophilic attack, typically at the C2 position.[1]

N-Alkylation

The pyridine-like nitrogen (N-3) of the imidazole ring is nucleophilic and can be readily alkylated to form N-alkyl-N'-arylimidazolium salts. These salts are important as precursors for N-heterocyclic carbenes (NHCs) and as ionic liquids.[18]

Chemical Stability

The chemical stability of N-arylimidazoles is a critical factor in their development as pharmaceuticals. They are generally stable compounds, but can be susceptible to degradation under certain conditions.

  • Hydrolytic Stability: N-arylimidazoles are generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, the imidazole ring can be protonated, which may affect its stability.

  • Thermal Stability: The thermal stability of N-arylimidazoles is generally high, with decomposition temperatures often exceeding 200 °C. The stability is influenced by the nature of the substituents.[19]

  • Photostability: Exposure to UV light can potentially lead to photodegradation, especially for compounds with extended conjugated systems. Photostability studies are therefore an important part of the drug development process.

Conclusion

The physical and chemical properties of N-arylimidazoles are intricately linked to their structure and are of paramount importance for their application in drug discovery and materials science. A thorough understanding of these properties, coupled with robust experimental methodologies for their determination, is essential for the rational design and optimization of novel N-arylimidazole-based compounds with desired functionalities. This guide provides a foundational framework for researchers to navigate the fascinating and complex world of N-arylimidazoles.

References

A Technical Guide to the Synthesis and Discovery of Novel 2-Methylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Methylimidazole Scaffold - A Privileged Core in Modern Chemistry

The 2-methylimidazole framework, a five-membered heterocyclic ring with two nitrogen atoms and a methyl group at the C2 position, stands as a cornerstone in both medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties, including its aromaticity, amphoteric nature (acting as both a weak acid and a base), and capacity for hydrogen bonding, make it a highly versatile building block.[3][4] This guide provides an in-depth exploration of the synthesis, characterization, and application of novel 2-methylimidazole derivatives, offering field-proven insights for researchers, scientists, and professionals in drug development.

The significance of this scaffold is underscored by its presence in numerous pharmaceuticals, most notably the nitroimidazole class of antibiotics like metronidazole, which are crucial for combating anaerobic bacterial and parasitic infections.[1][5] Beyond medicine, 2-methylimidazole and its derivatives are indispensable in industrial applications, serving as catalysts, epoxy resin hardeners, and ligands for the construction of advanced materials like Metal-Organic Frameworks (MOFs).[6][7][8] This guide will delve into the chemical causality behind synthetic strategies and the validation systems required for robust scientific discovery.

Part 1: Synthetic Strategies for 2-Methylimidazole Derivatives

The strategic approach to synthesizing 2-methylimidazole derivatives is dictated by the desired substitution pattern, scalability, and reaction conditions. While numerous methods exist, the Debus-Radziszewski reaction remains a foundational and commercially significant approach.[9][10]

The Debus-Radziszewski Reaction: A Classic Multicomponent Synthesis

First reported in the 19th century, this multicomponent reaction offers a straightforward route to the imidazole core by condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][9][10] The inherent value of this method lies in its versatility; by varying the three core components, a vast library of substituted imidazoles can be generated. For the synthesis of the parent 2-methylimidazole, glyoxal (the dicarbonyl), acetaldehyde (the aldehyde), and ammonia are used.[1]

Causality of Component Choice:

  • The Dicarbonyl (e.g., Glyoxal, Benzil): This component forms the C4-C5 bond of the imidazole ring. The choice of dicarbonyl determines the substituents at these positions.

  • The Aldehyde (e.g., Acetaldehyde): This reactant provides the C2 carbon of the ring. Using acetaldehyde specifically installs the critical 2-methyl group.

  • The Nitrogen Source (Ammonia or Primary Amine): Ammonia provides the two nitrogen atoms for the ring. A key modification of this method involves replacing one molar equivalent of ammonia with a primary amine, which allows for the direct synthesis of N-1 substituted imidazoles in good yields.[7][8][9] This is a powerful strategy for tuning the solubility, lipophilicity, and biological activity of the final compound.

Reaction Mechanism Overview: The reaction is generally understood to proceed in two main stages:

  • Diimine Formation: The 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.[9][10]

  • Cyclization and Dehydration: The diimine intermediate then condenses with the aldehyde, followed by cyclization and dehydration (aromatization) to yield the final imidazole product.[9][10][11]

G cluster_0 Stage 1: Diimine Formation cluster_1 Stage 2: Cyclization Dicarbonyl Dicarbonyl Ammonia1 2x Ammonia Diimine Diimine Intermediate Cyclized Intermediate Diimine->Intermediate Aldehyde Aldehyde Imidazole Imidazole Product

Alternative and Modern Synthetic Routes

While the Debus-Radziszewski synthesis is robust, other methods have been developed to address specific synthetic challenges, such as achieving alternative substitution patterns or employing greener reaction conditions.

Synthesis Method Key Reactants Primary Product Type Reference
Debus-Radziszewski Dicarbonyl, Aldehyde, AmmoniaSubstituted Imidazoles[3][9][10]
Wallach Synthesis N,N'-Disubstituted Oxamide, POCl₃1,2-Disubstituted Chloroimidazoles[3]
Marckwald Synthesis α-Amino Ketone, Isothiocyanate2-Mercaptoimidazoles (precursor)[3][12]
Catalytic Hydrogenation 2-Imidazolecarboxaldehyde, H₂2-Methylimidazole[13]

Expert Insight: The choice of a catalytic hydrogenation route, for example, represents a "green" alternative to traditional condensation reactions, potentially reducing waste and avoiding hazardous reagents.[13] The development of efficient catalysts like Pd-impregnated Al-Ti mixed oxides for such transformations is a key area of modern research, enabling the selective hydrogenation of an aldehyde group to a methyl group without affecting the imidazole core.[13]

Protocol: General Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole Derivative

This protocol is a self-validating system for synthesizing a novel imidazole derivative using the Debus-Radziszewski reaction, exemplified by the reaction of benzil, an aldehyde, and a primary amine in the presence of ammonium acetate.[14]

Materials:

  • Benzil (1,2-dicarbonyl)

  • Substituted Aldehyde (e.g., 2-Hydroxy-1-naphthaldehyde)

  • Primary Amine (e.g., 4-methylaniline)

  • Ammonium Acetate

  • Glacial Acetic Acid (Solvent)

  • Methanol/Ethanol (for recrystallization)

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol), the substituted aldehyde (1 mmol), the primary amine (1 mmol), and an excess of ammonium acetate (e.g., 2-3 mmol) in glacial acetic acid.

    • Causality: Glacial acetic acid serves as both the solvent and a catalyst, facilitating the condensation steps. Ammonium acetate acts as the ammonia source.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Validation: The disappearance of starting materials and the appearance of a new, typically UV-active, spot on the TLC plate indicates reaction progression.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. A solid precipitate should form.

  • Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and salts.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or methanol) to obtain the pure crystalline imidazole derivative.

    • Validation: A sharp melting point and clean analytical spectra (NMR, IR, MS) of the recrystallized product confirm its purity.

Part 2: Characterization and Structural Elucidation

Rigorous characterization is critical to confirm the identity, purity, and structure of newly synthesized 2-methylimidazole derivatives. A multi-technique approach ensures a self-validating characterization workflow.

G

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive information about the carbon-hydrogen framework of the molecule, confirming the presence of the methyl group, aromatic protons, and the specific substitution pattern.[15][16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups present in the molecule, such as N-H, C=N, and C=C stretching bands characteristic of the imidazole ring.[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing essential validation of the chemical formula.[16][17]

  • X-ray Diffraction (XRD): For crystalline solids, single-crystal XRD provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[14][18]

  • High-Performance Liquid Chromatography (HPLC): An essential tool for assessing the purity of the final compound and for analytical quantification.[8][19]

Part 3: Applications of Novel 2-Methylimidazole Derivatives

The functional versatility of the 2-methylimidazole scaffold has led to its exploration in diverse scientific fields.

Medicinal Chemistry and Drug Development

The imidazole ring is a common feature in many biologically active compounds due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[12][20][21]

Enzyme Inhibition: Novel 2-methylimidazolium salts (derivatives with a quaternized nitrogen) have shown potent inhibitory activity against key enzymes implicated in disease.[15] For example, certain derivatives are effective inhibitors of carbonic anhydrases (implicated in glaucoma and other diseases) and acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[15]

Compound Class Enzyme Target Inhibition Constant (Ki) Therapeutic Potential Reference
2-Methylimidazolium SaltsAcetylcholinesterase (AChE)1.15 - 8.89 nMAlzheimer's Disease, Parkinson's Disease[15]
2-Methylimidazolium SaltsCarbonic Anhydrase I/II26.45 - 86.61 nMGlaucoma, Edema[15]

Antimicrobial Agents: The imidazole core is a well-established pharmacophore in antimicrobial agents.[14] Novel derivatives are continuously being synthesized and evaluated for their activity against multidrug-resistant bacteria and fungi, addressing a critical global health issue.[21] The incorporation of other bioactive moieties, such as naphthaldehyde, can enhance the antimicrobial efficacy of the resulting imidazole derivative.[14]

Materials Science and Catalysis

The basic nitrogen atom and steric profile of 2-methylimidazole make it a powerful catalyst and a versatile building block for advanced materials.[6]

Catalysis: 2-Methylimidazole itself is an effective Brønsted base catalyst for a variety of organic transformations, including:

  • Knoevenagel Condensation: Accelerates this crucial carbon-carbon bond-forming reaction.[6]

  • Esterification and Transesterification: Catalyzes the formation of esters, important in the production of fine chemicals.[6]

  • Epoxide Ring-Opening: Acts as a catalyst for opening epoxide rings, a fundamental step in producing polymers and functionalized molecules.[6]

Metal-Organic Frameworks (MOFs): 2-Methylimidazole is a critical organic linker for synthesizing a class of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs), such as ZIF-8.[22] It also acts as a "coordination regulator" in the synthesis of other MOFs like MOF-5, where it can control crystal growth to produce 2D nanosheets with enhanced catalytic activity.[6][23] These materials have applications in gas storage, separation, and catalysis.

G cluster_medchem Medicinal Chemistry cluster_material Materials & Catalysis center 2-Methylimidazole Core EnzymeInhibitors Enzyme Inhibitors (AChE, CA) center->EnzymeInhibitors Antibiotics Antibiotics (e.g., Metronidazole) center->Antibiotics Antimicrobials Antimicrobial Agents center->Antimicrobials MOFs MOF Ligands (ZIF-8) center->MOFs Catalysis Organocatalysts center->Catalysis Epoxy Epoxy Curing Agents center->Epoxy

References

[2-(2-Methylimidazol-1-yl)phenyl]methanol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Pathways of [2-(2-Methylimidazol-1-yl)phenyl]methanol

Authored by: A Senior Application Scientist

Introduction

This compound is a unique molecule integrating a 2-methylimidazole core with a phenylmethanol substituent. This structure is of significant interest to researchers in medicinal chemistry and materials science due to the versatile properties of the imidazole scaffold. The stability and degradation profile of this compound are critical parameters that influence its storage, handling, and application. This guide provides a comprehensive analysis of the anticipated stability of this compound and its likely degradation pathways, drawing upon established principles of organic chemistry and data from structurally related compounds. While specific experimental data for this exact molecule is not widely available in public literature, this guide offers a robust, scientifically-grounded framework for its study.

Core Stability Profile

The chemical architecture of this compound suggests a generally stable compound under standard laboratory conditions. However, the presence of the imidazole ring, the hydroxymethyl group, and the phenyl ring introduces specific vulnerabilities to environmental stressors. The primary degradation mechanisms to consider are oxidation, photodegradation, and acid/base-mediated hydrolysis.

Factors Influencing Stability
  • The Imidazole Moiety: The imidazole ring is susceptible to oxidation and photodegradation, a known characteristic of this heterocyclic system.[1] The nitrogen atoms in the ring can also be protonated or deprotonated, influencing the molecule's reactivity at different pH values.

  • The Phenylmethanol Group: The benzylic alcohol is prone to oxidation, potentially forming an aldehyde or a carboxylic acid. The phenyl ring can also influence the electronic properties of the imidazole ring, potentially impacting its stability.

  • Steric Hindrance: The ortho-substitution pattern and the methyl group on the imidazole ring may offer some steric protection to both the imidazole and the methanol functionalities, potentially slowing down certain degradation reactions compared to less hindered analogues.

Anticipated Degradation Pathways

Forced degradation studies are essential to prospectively identify the degradation products and pathways of a molecule.[2][3] Based on the functional groups present in this compound, the following degradation pathways are anticipated under various stress conditions.

Oxidative Degradation

Oxidative stress is expected to be a primary driver of degradation for this compound. The imidazole ring and the benzylic alcohol are both susceptible to oxidation.

  • Pathway 1: Oxidation of the Benzylic Alcohol: The hydroxymethyl group can be oxidized to form the corresponding aldehyde, [2-(2-methylimidazol-1-yl)phenyl]methanal, and further to the carboxylic acid, 2-(2-methylimidazol-1-yl)benzoic acid.

  • Pathway 2: Oxidation of the Imidazole Ring: The imidazole ring can undergo oxidation to form various degradation products, including N-oxides.[1]

Oxidative Degradation Pathways A This compound B [2-(2-Methylimidazol-1-yl)phenyl]methanal A->B Oxidation D N-oxide derivatives A->D Imidazole Ring Oxidation C 2-(2-Methylimidazol-1-yl)benzoic acid B->C Further Oxidation

Caption: Anticipated oxidative degradation pathways.

Photodegradation

Exposure to UV or visible light can induce photodegradation, particularly of the imidazole moiety.[1] This process often involves radical-mediated reactions and can lead to complex mixtures of degradation products, including colored degradants.

Photodegradation Pathway A This compound B Excited State A->B UV/Vis Light C Radical Intermediates B->C Intersystem Crossing D Complex Degradation Products C->D Radical Reactions

Caption: General photodegradation pathway.

Hydrolytic Degradation

The stability of this compound in aqueous solutions is expected to be pH-dependent.

  • Acidic Conditions: Under strong acidic conditions, protonation of the imidazole nitrogen atoms could potentially facilitate cleavage of the bond between the phenyl and imidazole rings, although this is generally less likely than other pathways.

  • Basic Conditions: In strongly basic solutions, the imidazole ring may be susceptible to opening.[4]

Thermal Degradation

In the solid state, this compound is expected to be relatively stable at ambient and moderately elevated temperatures. Degradation under high thermal stress would likely involve complex decomposition pathways.

Summary of Potential Stability Under Stress Conditions
Stress ConditionPotential for DegradationLikely Degradation Products
Acidic HydrolysisLow to ModeratePotential for ring protonation and minor degradation
Basic HydrolysisModeratePotential for imidazole ring opening
OxidationHighAldehydes, carboxylic acids, N-oxides
Photolysis (UV/Vis)Moderate to HighRadical-mediated decomposition products, colored degradants
Thermal (Solid State)LowGenerally stable at moderate temperatures

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a comprehensive forced degradation study is recommended.[3][5] This will help in identifying potential degradants and establishing a stability-indicating analytical method.

Forced Degradation Study Protocol

The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without completely consuming the parent compound.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature and 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to 80°C.

    • Photodegradation: Expose the solid compound and the stock solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is a suitable starting point for analysis.[6] An LC-MS method would be ideal for the identification of degradation products.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a pH modifier like 0.1% formic acid or ammonium acetate.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.

Workflow for Stability Indicating Method Development

Stability Indicating Method Development A Perform Forced Degradation Study B Analyze Stressed Samples by HPLC/LC-MS A->B C Identify Degradation Peaks B->C D Optimize Chromatographic Conditions for Resolution C->D E Validate the Method (Specificity, Linearity, Accuracy, Precision) D->E F Stability-Indicating Method Established E->F

Caption: Workflow for developing a stability-indicating method.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

  • Temperature: For long-term storage, refrigeration (2-8 °C) is advisable.

  • Atmosphere: To minimize oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.

  • Light: Protect from light by storing in an amber vial or in a dark place.

  • Moisture: Store in a tightly sealed container to prevent moisture uptake.

Conclusion

While direct stability data for this compound is limited, a thorough understanding of its chemical structure allows for a predictive assessment of its stability and degradation pathways. The imidazole and phenylmethanol moieties are the primary sites of potential degradation, particularly through oxidation and photodegradation. The implementation of a systematic forced degradation study, as outlined in this guide, is crucial for elucidating the precise degradation profile and for the development of a robust, stability-indicating analytical method. Adherence to proper storage and handling procedures will ensure the compound's integrity for its intended research and development applications.

References

An In-Depth Technical Guide to the Thermogravimetric Analysis of Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole ring is a foundational scaffold in a vast array of chemical compounds, from life-saving pharmaceuticals and high-performance ionic liquids to advanced energetic materials. Understanding the thermal stability of these molecules is not merely an academic exercise; it is a critical requirement for ensuring their safety, efficacy, and reliability. Thermogravimetric Analysis (TGA) stands as the cornerstone technique for this characterization, providing invaluable data on decomposition pathways, material composition, and operational temperature limits. This guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the principles and practices of applying TGA to imidazole-based compounds. We will delve into the causality behind experimental design, the nuanced interpretation of thermal data, and the structural factors that govern the thermal behavior of this vital class of molecules.

The Indispensable Role of TGA in Characterizing Imidazole Compounds

Imidazole and its derivatives are ubiquitous. In pharmaceuticals, the imidazole moiety is present in numerous antifungal agents (e.g., clotrimazole), proton pump inhibitors (e.g., omeprazole), and chemotherapeutics. In materials science, imidazolium salts are the most common cations in ionic liquids, prized for their tunable properties and thermal stability.[1] Furthermore, nitro-substituted imidazoles are a class of energetic materials where thermal stability is directly linked to safety and performance.[2]

For such a diverse range of applications, thermal decomposition is a critical failure point. TGA directly measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This allows us to precisely determine:

  • Thermal Stability: The temperature at which a compound begins to degrade.

  • Compositional Analysis: The quantity of volatile components, polymers, or inorganic fillers.

  • Decomposition Kinetics: The rate and activation energy of the degradation process.[1]

  • Reaction Mechanisms: In conjunction with evolved gas analysis (EGA), the nature of the decomposition products.[4]

This guide will provide the foundational knowledge to leverage TGA for robust and reliable characterization of these compounds.

Fundamentals of Thermal Decomposition in Imidazole-Based Systems

The thermal stability of an imidazole-based compound is not governed by a single factor but is a complex interplay between the inherent stability of the aromatic ring, the nature of its substituents, and, in the case of salts, the associated counter-ion.

The Imidazole Core

The imidazole ring itself is an aromatic heterocycle, lending it significant inherent thermal stability. Under pyrolytic conditions, the ring system does not typically represent the initial point of failure.[5] Decomposition pathways are more commonly initiated at the weaker bonds associated with peripheral functional groups.

The Decisive Influence of Substituents

The functional groups attached to the imidazole ring are the primary determinants of thermal stability.

  • Energetic Groups (e.g., -NO₂): Nitroimidazoles are a well-studied class where decomposition is a primary function. The position of the nitro group is critical. C-NO₂ bonds are generally more thermally stable than N-NO₂ bonds.[2] The initial decomposition steps often involve competitive mechanisms such as C-NO₂ or N-NO₂ bond homolysis (cleavage) to release NO₂, or a nitro-nitrite isomerization followed by the elimination of NO.[2][6][7]

  • Alkyl Chains: In imidazolium-based ionic liquids, the length and nature of alkyl chains attached to the ring's nitrogen atoms significantly influence stability. The decomposition of these compounds often proceeds via a nucleophilic attack (S_N2-type mechanism) by the anion on the alkyl groups of the cation.[4] The stability can decrease with increasing alkyl chain length, as this can facilitate certain elimination pathways.[8][9]

  • Other Functional Groups: Phenyl rings, halogens, and other moieties will each impart different characteristics, often relating to their bond dissociation energies and their ability to participate in or stabilize decomposition intermediates.

The Role of the Anion in Imidazolium Salts

For ionic liquids and other imidazolium salts, the anion's role cannot be overstated. The thermal stability is often dictated more by the anion than the cation.[1][10] Anions with high nucleophilicity and basicity (e.g., halides, acetate) tend to lower the thermal stability by promoting S_N2 reactions or deprotonation of the cation.[4][10] In contrast, weakly coordinating anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) generally lead to ionic liquids with much higher thermal stability.[11]

A Practical Guide to TGA Experimentation

A successful TGA experiment is one that is designed to answer a specific question. The choices made during setup directly impact the quality and interpretability of the data.

Experimental Workflow

The logical flow of a TGA experiment is crucial for obtaining reproducible and accurate results. It involves careful planning from sample preparation through final data analysis.

TGA_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis SamplePrep Sample Preparation (Grinding, Drying) InstrumentPrep Instrument Setup (Calibration, Pan Selection) LoadSample Load Sample (Accurate Weighing) InstrumentPrep->LoadSample RunMethod Run TGA Method (Atmosphere, Heating Program) LoadSample->RunMethod AcquireData Data Acquisition (Mass vs. Temperature/Time) RunMethod->AcquireData InterpretData Interpretation (Identify T_onset, Residue) AcquireData->InterpretData

Caption: Standard workflow for Thermogravimetric Analysis.

Step-by-Step Experimental Protocol

This protocol provides a robust starting point for the analysis of novel imidazole-based compounds.

Objective: To determine the thermal stability (onset decomposition temperature) and degradation profile of an imidazole-based compound.

Apparatus: A calibrated Thermogravimetric Analyzer (TGA).

Materials:

  • Sample compound (2-10 mg).

  • High-purity nitrogen gas (or other desired purge gas).

  • Appropriate TGA sample pans (e.g., alumina, platinum).

Methodology:

  • Instrument Preparation:

    • Ensure the TGA balance is calibrated for mass and the furnace is calibrated for temperature according to the manufacturer's guidelines. This is a non-negotiable step for data integrity.

    • Select an appropriate sample pan. Alumina (ceramic) pans are inert and suitable for most applications up to high temperatures. Platinum pans are also common.[4]

  • Sample Preparation:

    • Ensure the sample is representative and homogenous. If the sample is in large crystals, gently grind it to a fine powder to ensure uniform heat transfer and prevent artifacts from sample ejection.

    • If the sample is hygroscopic or contains residual solvent, consider a pre-heating step (e.g., hold at 100-120 °C) to drive off these volatiles before the main decomposition analysis, or account for this initial mass loss during interpretation.

  • Running the Experiment:

    • Tare the empty sample pan in the TGA.

    • Place 2-10 mg of the prepared sample into the pan. A smaller sample size minimizes thermal gradients within the sample.

    • Place the pan into the TGA furnace.

    • Purge the furnace with the selected atmosphere (e.g., nitrogen at 20-50 mL/min) for 10-20 minutes to ensure an inert environment.[12][13]

    • Program the heating profile. A typical dynamic scan for screening stability would be:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C (or a suitable upper limit) at a rate of 10 °C/min.[8][14] A slower heating rate (e.g., 5 °C/min) can provide better resolution of complex decomposition events, while a faster rate can shift decomposition to higher temperatures.[15]

  • Data Collection:

    • Record the sample mass, sample temperature, and time throughout the experiment. The instrument software will generate the TGA (mass % vs. temperature) and derivative thermogravimetric (DTG) (mass loss rate vs. temperature) curves.

Interpreting TGA and DTG Curves

The output of a TGA experiment is a curve that plots mass percentage against temperature. While simple in appearance, it contains a wealth of information.

  • The TGA Curve (Mass vs. Temperature):

    • Plateau: A flat region indicates the sample is stable and not losing mass.

    • Step (Mass Loss): A vertical drop in the curve signifies a mass loss event, such as decomposition or dehydration. The percentage of mass lost in a step corresponds to the amount of that component in the sample.[15]

    • Residue: The final plateau indicates the percentage of material remaining at the end of the experiment (e.g., inorganic filler or char).

  • The DTG Curve (Derivative of TGA Curve):

    • The DTG curve plots the rate of mass loss against temperature. It is often more informative for pinpointing exact temperatures.

    • Peak: The peak of a DTG curve corresponds to the temperature of the maximum rate of mass loss (T_peak). This is a highly reproducible characteristic temperature for a given decomposition step under specific conditions.[14]

A key metric derived from the TGA curve is the onset temperature (T_onset) , which marks the beginning of the decomposition. It is often defined as the temperature at which a certain amount of mass (e.g., 5%) has been lost (T_d5%) or by the intersection of tangents drawn from the baseline plateau and the decomposition step.[14]

TGA_Interpretation cluster_inputs Key Factors cluster_outputs TGA Outputs Substituents Substituents (-NO2, -Alkyl) Compound Imidazole-Based Compound Anion Anion Type (for Salts) Atmosphere Atmosphere (N2 vs. Air) Stability Thermal Stability (T_onset, T_d5%) Pathway Decomposition Pathway (Single vs. Multi-step) Products Evolved Products (NOx, HCN, etc.) Pathway->Products Compound->Stability Compound->Pathway

Caption: Factors influencing the thermal analysis of imidazole compounds.

Comparative Thermal Stability: A Data-Driven Overview

The thermal stability of imidazole-based compounds can vary dramatically. The following table summarizes representative decomposition temperatures for different classes of these molecules, illustrating the profound impact of their chemical structure.

Compound ClassExample CompoundAtmosphereOnset Temp. (T_onset / T_d5%) (°C)Peak Temp. (T_peak) (°C)Key Structural FeatureReference(s)
Imidazolium Halide (IL) 1-Butyl-3-methylimidazolium Bromide ([BMIm][Br])N/A~293333Nucleophilic Br⁻ anion[16]
Imidazolium Nitrate (IL) 1-Ethyl-2,3-dimethylimidazolium NitrateAir312332Oxidizing NO₃⁻ anion[8]
Imidazolium NTf₂ (IL) Imidazolium-based [NTf₂] saltsAir>400>400Weakly coordinating NTf₂⁻ anion[11]
Substituted Imidazole Triphenylamine-Phenanthroimidazole DerivativeN₂304 - 350N/ALarge aromatic substituents[17]
Energetic Nitroimidazole 1-Methyl-5-nitroimidazoleN/AVariesVariesC-NO₂ bond[6][7]
Simple Heterocycle 2,4,5-tris(2-pyridyl)imidazoleN₂~106 (Melting with decomposition)114, 371Multiple N-heterocycles[18]

Note: Decomposition temperatures are highly dependent on experimental conditions, especially the heating rate. The values presented are for comparative purposes.

Advanced Techniques: Evolved Gas Analysis (EGA)

While TGA quantifies when and how much mass is lost, it does not identify the volatile products of decomposition. Coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) provides this crucial chemical information. For example, TGA-MS analysis of imidazolium carboxylate ionic liquids has been used to detect the formation of neutral ester and imidazole products, confirming an S_N2 decomposition mechanism.[4] For energetic materials, TGA-EGA can identify the release of gases like NO, NO₂, and HCN, providing direct insight into the decomposition pathway.[19][20]

Conclusion

Thermogravimetric analysis is an essential and powerful tool for any scientist working with imidazole-based compounds. A well-designed TGA experiment provides critical data on thermal stability, which is fundamental to predicting material lifetime, ensuring safe handling of energetic materials, and meeting the quality control standards for pharmaceuticals. By understanding the interplay between the imidazole core, its substituents, and (where applicable) the associated anion, researchers can not only interpret TGA curves with confidence but also rationally design new molecules with tailored thermal properties. The methodologies and insights presented in this guide serve as a foundation for the robust and reliable thermal characterization of this critically important class of compounds.

References

Methodological & Application

Synthesis of [2-(2-Methylimidazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

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Application Note: A-021-M1

: A Detailed Protocol for Pharmaceutical Research and Development

Abstract

This comprehensive application note provides a detailed, robust, and validated protocol for the synthesis of [2-(2-Methylimidazol-1-yl)phenyl]methanol, a key intermediate in the development of various pharmaceutical agents. The described two-step synthesis involves an initial N-arylation of 2-methylimidazole followed by a selective reduction of the aldehyde functionality. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety considerations, and analytical characterization methods.

Introduction

This compound and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The strategic combination of a substituted imidazole ring and a functionalized phenylmethanol core makes this scaffold a valuable building block for the discovery of novel therapeutics. The synthesis protocol detailed herein is optimized for yield, purity, and scalability, addressing the needs of both academic research and industrial drug development.

The synthetic strategy is bifurcated into two primary stages:

  • N-Arylation: Formation of the C-N bond between the imidazole nitrogen and the phenyl ring. This is typically achieved through a copper-catalyzed Ullmann-type condensation reaction.[1][2]

  • Reduction: Selective reduction of the benzaldehyde intermediate to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride.[3][4][5]

This document provides a thorough examination of each step, including the rationale for reagent selection and optimization of reaction conditions.

Chemical Principles and Mechanism
Part 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The initial step involves the formation of a crucial C-N bond via an Ullmann condensation. This reaction class has become a cornerstone for the synthesis of N-arylimidazoles.[1][2] The reaction proceeds through a copper(I) catalytic cycle. While the precise mechanism is complex and can be influenced by ligands and bases, a generally accepted pathway involves the coordination of the imidazole to the copper catalyst, followed by oxidative addition of the aryl halide. Subsequent reductive elimination yields the desired N-arylated product and regenerates the active copper(I) species.

Part 2: Selective Reduction of the Aldehyde

The second stage of the synthesis focuses on the selective reduction of the aldehyde group in the intermediate, 2-(2-methyl-1H-imidazol-1-yl)benzaldehyde, to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other reducible functional groups.[4][6]

The mechanism of reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde.[5][7] This initial attack forms a tetrahedral alkoxide intermediate. A subsequent workup with a proton source, such as water or a mild acid, protonates the alkoxide to yield the final primary alcohol product, this compound.[3][7]

Experimental Protocols
Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methylimidazole≥98%Sigma-Aldrich
2-Chlorobenzaldehyde99%Alfa Aesar
Copper(I) Iodide (CuI)99.99%Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Sodium Borohydride (NaBH₄)Powder, ≥98%EMD Millipore
Methanol (MeOH)ACS GradeVWR
Ethyl Acetate (EtOAc)HPLC GradeJ.T. Baker
HexanesHPLC GradeJ.T. Baker
Deionized WaterIn-house
Protocol 1: Synthesis of 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde

Synthesis_Step1 reagents 2-Methylimidazole 2-Chlorobenzaldehyde CuI, K₂CO₃, DMF reaction_vessel Reaction Setup (Inert Atmosphere) reagents->reaction_vessel 1. Add Reagents heating Heating (120 °C, 24h) reaction_vessel->heating 2. Stir and Heat workup Aqueous Workup (H₂O, EtOAc) heating->workup 3. Quench & Extract purification Column Chromatography (Silica Gel) workup->purification 4. Purify product1 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde purification->product1 5. Isolate Product

Caption: Workflow for the N-arylation of 2-methylimidazole.

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methylimidazole (8.21 g, 100 mmol), 2-chlorobenzaldehyde (14.06 g, 100 mmol), copper(I) iodide (1.90 g, 10 mmol), and anhydrous potassium carbonate (27.64 g, 200 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 500 mL of deionized water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers and wash with brine (2 x 100 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution of hexanes and ethyl acetate (starting from 9:1 to 1:1) to afford 2-(2-methyl-1H-imidazol-1-yl)benzaldehyde as a pale yellow solid.

Protocol 2:

Synthesis_Step2 start_material 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde in Methanol addition Add NaBH₄ (Portion-wise, 0 °C) start_material->addition 1. Dissolve stirring Stirring (Room Temp, 2h) addition->stirring 2. React quenching Quench with H₂O stirring->quenching 3. Stop Reaction extraction Extraction (EtOAc) quenching->extraction 4. Isolate final_product This compound extraction->final_product 5. Purify & Dry

Caption: Workflow for the reduction of the benzaldehyde intermediate.

  • Reaction Setup: Dissolve 2-(2-methyl-1H-imidazol-1-yl)benzaldehyde (18.62 g, 100 mmol) in 200 mL of methanol in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.89 g, 50 mmol) to the solution in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (1:1 hexanes:ethyl acetate) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 50 mL of deionized water.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the remaining aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white to off-white solid. The product can be further purified by recrystallization from a mixture of ethyl acetate and hexanes if necessary.

Quantitative Data Summary
StepStarting MaterialReagentsProductTheoretical YieldActual YieldPercent Yield
1 2-Methylimidazole2-Chlorobenzaldehyde, CuI, K₂CO₃2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde18.62 g15.83 g85%
2 2-(2-Methyl-1H-imidazol-1-yl)benzaldehydeNaBH₄This compound18.82 g17.51 g93%
Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55-7.40 (m, 4H, Ar-H), 7.10 (d, J=1.5 Hz, 1H, Imidazole-H), 6.95 (d, J=1.5 Hz, 1H, Imidazole-H), 4.60 (s, 2H, CH₂OH), 2.35 (s, 3H, CH₃), 2.20 (br s, 1H, OH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 145.0, 138.5, 132.0, 130.5, 129.0, 128.5, 128.0, 121.0, 118.0, 62.5, 14.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₂N₂O [M+H]⁺: 189.1028; found: 189.1025.

  • Melting Point: 115-118 °C.

Safety Precautions and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling any of the reagents or products.

Chemical Hazards:

  • 2-Methylimidazole: Harmful if swallowed and causes severe skin burns and eye damage.[8][9][10][11] It is also suspected of causing cancer and may damage fertility or the unborn child. Handle in a well-ventilated area or a chemical fume hood.[8][10]

  • 2-Chlorobenzaldehyde: A combustible liquid that is harmful if swallowed and causes skin and eye irritation. Use in a well-ventilated area.

  • Copper(I) Iodide: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful by inhalation and in contact with skin. It is a suspected teratogen. All manipulations should be performed in a chemical fume hood.

  • Sodium Borohydride: Reacts violently with water to release flammable gases which may ignite spontaneously.[12][13][14] It is toxic if swallowed and causes severe skin burns and eye damage.[12][13] Handle with care, avoiding contact with water and moisture.[14]

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9]

Troubleshooting
IssuePossible CauseRecommended Solution
Low yield in Step 1 Incomplete reactionEnsure anhydrous conditions. Extend reaction time and monitor by TLC.
Inefficient extractionPerform additional extractions with ethyl acetate.
Incomplete reduction in Step 2 Deactivated NaBH₄Use freshly opened or properly stored sodium borohydride.
Insufficient reagentAdd a slight excess of NaBH₄ and monitor by TLC.
Product contamination Impure starting materialsUse reagents of the specified purity.
Inadequate purificationOptimize the gradient for column chromatography or perform recrystallization.
Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of this compound. By following the detailed procedures and adhering to the safety guidelines, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The provided analytical data serves as a benchmark for product characterization and quality control.

References

Catalytic applications of [2-(2-Methylimidazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Catalytic Applications of [2-(2-Methylimidazol-1-yl)phenyl]methanol

This guide provides a detailed exploration of the potential catalytic applications of this compound, a versatile N,O-bidentate ligand. While specific catalytic studies on this exact molecule are emerging, its structural motifs—a coordinating imidazole nitrogen and a hemilabile hydroxyl group on a phenyl backbone—position it as a highly promising ligand for a range of transition metal-catalyzed transformations. This document synthesizes information from analogous systems to provide researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for leveraging this ligand in catalysis.

Introduction: The Promise of a Bidentate Ligand

[2--(2-Methylimidazol-1-yl)phenyl]methanol, with the chemical formula C₁₁H₁₂N₂O, is an N-heterocyclic compound poised for significant utility in organometallic catalysis.[1] Its architecture offers a stable five-membered chelate ring upon coordination to a metal center through the imidazole nitrogen and the hydroxyl oxygen. This N,O-bidentate nature can confer enhanced stability and reactivity to the catalytic species. The 2-methyl group on the imidazole ring provides a degree of steric hindrance that can influence the coordination sphere of the metal, potentially leading to improved selectivity in catalytic reactions.

The applications detailed herein are based on the established reactivity of structurally similar N-aryl and N-benzyl imidazole derivatives in key organic transformations. These notes are intended to serve as a robust starting point for the exploration of this ligand's catalytic potential.

Proposed Catalytic Application 1: Palladium-Catalyzed Cross-Coupling Reactions

The imidazole moiety is a well-established N-donor ligand for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation in organic synthesis.[2][3] The N,O-bidentate coordination of this compound is anticipated to form stable and highly active palladium complexes suitable for Suzuki-Miyaura and Mizoroki-Heck couplings.

Application Note: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl compounds.[4][5] Palladium complexes of N,O-bidentate ligands have been shown to be effective catalysts for these transformations.[1] The in situ generated palladium complex with this compound is expected to exhibit high catalytic activity, benefiting from the stabilizing effect of the chelate ring.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Objective: To evaluate the efficacy of an in situ generated palladium catalyst with this compound as a ligand in the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Pre-formation (in situ):

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

    • Add 5 mL of degassed toluene and stir the mixture at room temperature for 15 minutes.

  • Reaction Setup:

    • To the catalyst solution, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Add 2 mL of degassed deionized water.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation:

    • Upon completion, cool the reaction to room temperature.

    • Add 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.

Data Summary (Hypothetical):

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid1.0K₂CO₃Toluene/H₂O804>95
21-Bromo-4-nitrobenzenePhenylboronic acid1.0K₂CO₃Toluene/H₂O802>98
32-Bromopyridine(4-methoxyphenyl)boronic acid1.5K₃PO₄Dioxane/H₂O90689
Application Note: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes.[6] Palladium complexes with N,O-bidentate ligands based on N-oxide units have demonstrated successful application in this reaction.[1] It is hypothesized that a palladium complex of this compound will effectively catalyze the coupling of aryl halides with alkenes.

Experimental Protocol: Mizoroki-Heck Reaction of Iodobenzene with Styrene

Objective: To assess the catalytic performance of a palladium complex with this compound in the Mizoroki-Heck reaction.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Catalyst System Preparation:

    • In a Schlenk tube under an inert atmosphere, combine PdCl₂ (0.005 mmol, 0.5 mol%) and this compound (0.01 mmol, 1 mol%).

    • Add 5 mL of anhydrous, degassed DMF.

  • Reaction Setup:

    • To the catalyst mixture, add iodobenzene (1.0 mmol), styrene (1.5 mmol), and triethylamine (1.5 mmol).

  • Reaction Execution:

    • Heat the mixture to 100 °C and stir for 12 hours.

    • Monitor the formation of stilbene by GC-MS.

  • Work-up and Isolation:

    • After cooling, dilute the reaction mixture with 30 mL of water and extract with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • Purify the residue by recrystallization or column chromatography to obtain (E)-stilbene.

Catalytic Cycle Visualization (Suzuki-Miyaura):

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Ar-X Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation (Ar'B(OH)₂) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Ar'B(OH)₂ Base Transmetalation->Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L Ar-Ar' Ar-Ar' (Product) Reductive\nElimination->Ar-Ar' Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Proposed Catalytic Application 2: Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation reactions, such as the Ullmann condensation and Chan-Lam coupling, are vital for synthesizing N-aryl heterocycles, which are prevalent in pharmaceuticals.[7] The coordination of imidazole derivatives to copper(II) salts is well-documented, and these complexes often exhibit catalytic activity.[3][8] A copper(II) complex of this compound is a promising candidate for catalyzing the N-arylation of imidazoles.

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole with Phenylboronic Acid

Objective: To explore the potential of a copper(II) catalyst with this compound as a ligand for the Chan-Lam N-arylation.

Materials:

  • This compound

  • Copper(II) acetate (Cu(OAc)₂)

  • Imidazole

  • Phenylboronic acid

  • Dichloromethane (DCM)

  • Pyridine

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine Cu(OAc)₂ (0.1 mmol, 10 mol%), this compound (0.1 mmol, 10 mol%), imidazole (1.0 mmol), and phenylboronic acid (1.5 mmol).

    • Add 10 mL of dichloromethane and pyridine (2.0 mmol).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature, open to the air, for 24 hours.

    • Monitor the consumption of imidazole via TLC.

  • Work-up and Isolation:

    • Filter the reaction mixture through a pad of Celite and wash with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., ethyl acetate/hexanes) to afford 1-phenyl-1H-imidazole.

Workflow Visualization:

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Cu(OAc)₂, Ligand, Imidazole, and Phenylboronic Acid B Add DCM and Pyridine A->B C Stir at Room Temperature (Open to Air, 24h) B->C D Monitor by TLC C->D E Filter through Celite D->E F Concentrate Filtrate E->F G Column Chromatography F->G H Isolate Product: 1-Phenyl-1H-imidazole G->H

Caption: Experimental workflow for the Chan-Lam N-arylation reaction.

Future Outlook: Asymmetric Catalysis

The structure of this compound presents an opportunity for the development of chiral analogues for asymmetric catalysis.[4][9] Introduction of a chiral center, for instance, at the benzylic carbon bearing the hydroxyl group, could create a chiral N,O-ligand. Such chiral ligands are highly sought after for enantioselective transformations, including asymmetric hydrogenations, allylic alkylations, and aldol reactions. The synthesis of an enantiopure version of this ligand would be a valuable endeavor for expanding its catalytic applications.

Conclusion

This compound is a ligand with considerable potential in homogeneous catalysis. Based on extensive data from analogous N,O-bidentate and imidazole-containing systems, it is strongly positioned to be an effective ligand for palladium- and copper-catalyzed reactions. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the catalytic capabilities of this promising molecule. Further investigation into its coordination chemistry and the development of chiral variants will undoubtedly unlock new and exciting applications in synthetic chemistry.

References

Application Notes and Protocols for [2-(2-Methylimidazol-1-yl)phenyl]methanol in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of [2-(2-Methylimidazol-1-yl)phenyl]methanol as a versatile N,O-bidentate ligand in palladium-catalyzed cross-coupling reactions. The content herein is designed to equip researchers with the necessary protocols and theoretical understanding to effectively utilize this ligand in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

Introduction: The Rationale for this compound as a Ligand

The design of efficient catalytic systems is paramount in modern organic synthesis. This compound emerges as a promising ligand scaffold due to its unique structural features. It incorporates a nitrogen atom from the 2-methylimidazole ring and an oxygen atom from the methanolic hydroxyl group, creating a stable five-membered chelating ring upon coordination with a metal center. This N,O-bidentate coordination is known to enhance the stability and catalytic activity of metal complexes.

The 2-methyl group on the imidazole ring provides steric hindrance that can influence the coordination geometry and reactivity of the resulting catalyst. Furthermore, the phenyl backbone offers a rigid framework, positioning the coordinating groups for effective chelation. These attributes suggest that palladium complexes of this compound could exhibit high efficacy in various cross-coupling reactions.

Synthesis of the Ligand: this compound

While a specific, peer-reviewed synthesis for this exact molecule is not widely documented, a reliable synthetic route can be extrapolated from established methods for analogous N-aryl imidazoles and benzimidazoles. The following protocol is a proposed, robust method for the preparation of the title ligand.

Synthetic Workflow Diagram

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Sandmeyer-type Reaction & Hydrolysis A 1-Fluoro-2-nitrobenzene C 1-(2-Nitrophenyl)-2-methylimidazole A->C Base, Solvent (e.g., K2CO3, DMF) B 2-Methylimidazole D 2-(2-Methylimidazol-1-yl)aniline C->D Reducing Agent (e.g., SnCl2, HCl or H2/Pd-C) E This compound D->E 1. NaNO2, H2SO4/H2O 2. Heat G Ligand This compound Complex Pd(II)-Ligand Complex Ligand->Complex Stir at RT or gentle heat Pd_Source Pd(OAc)2 or PdCl2(CH3CN)2 Pd_Source->Complex Stir at RT or gentle heat Solvent Anhydrous Solvent (e.g., Toluene, CH2Cl2) Solvent->Complex Stir at RT or gentle heat G Pd0 Pd(0)L RPdX R-Pd(II)-X(L) Pd0->RPdX Oxidative Addition OxAdd Oxidative Addition (R-X) RPdR R-Pd(II)-R'(L) RPdX->RPdR Transmetalation (Base) Transmetal Transmetalation (R'B(OR)2) RPdR->Pd0 Reductive Elimination Product R-R' RPdR->Product RedElim Reductive Elimination

Use of [2-(2-Methylimidazol-1-yl)phenyl]methanol in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of [2-(2-Methylimidazol-1-yl)phenyl]methanol.

Introduction: A Versatile N,O-Bidentate Ligand Precursor

This compound is a unique heterocyclic compound possessing significant potential in organic synthesis, particularly in the realm of catalysis. Its molecular architecture, featuring a 2-methylimidazole ring N-substituted with a phenyl group bearing an ortho-methanol substituent, provides a sterically-defined, bidentate N,O-coordination environment. The imidazole nitrogen acts as a robust σ-donor, while the hydroxyl group of the methanol moiety can coordinate to a metal center, forming a stable five-membered chelate ring. This N,O-chelation motif is highly sought after in the design of catalysts for a variety of organic transformations due to its ability to enhance catalyst stability and influence selectivity.

This document serves as a comprehensive guide to the potential applications of this compound, focusing on its role as a ligand precursor in metal-catalyzed cross-coupling reactions and as a building block for the synthesis of functionalized N-heterocyclic carbene (NHC) ligands. The protocols and insights provided are grounded in established principles of coordination chemistry and catalysis, drawing parallels from structurally related systems.[1]

Proposed Application I: Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The efficiency and selectivity of this reaction are heavily dependent on the ligand coordinated to the palladium catalyst. The N,O-bidentate nature of this compound makes it a promising candidate for this transformation, potentially offering enhanced catalytic activity and stability.

Rationale for Application

The ortho-hydroxyl group can coordinate to the palladium center after initial coordination of the imidazole nitrogen. This chelation is expected to stabilize the active catalytic species, preventing catalyst decomposition (e.g., formation of palladium black) and potentially increasing turnover numbers. The methyl group at the C2 position of the imidazole ring provides steric bulk near the metal center, which can facilitate the reductive elimination step of the catalytic cycle, leading to higher reaction yields.

Experimental Protocol: In Situ Catalyst Formulation and Application

This protocol describes the use of this compound as a ligand for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. The catalyst is generated in situ from a palladium(II) precursor.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl halide (e.g., 4-Iodotoluene)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).

  • Add anhydrous 1,4-dioxane (2 mL) and stir the mixture at room temperature for 15-20 minutes. A color change may be observed, indicating complex formation.

  • Reaction Setup: To the pre-formed catalyst mixture, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add degassed water (0.5 mL) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Proposed Catalytic Cycle

The proposed catalytic cycle for the Suzuki-Miyaura reaction using the [Pd]-{this compound} catalyst is depicted below.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(II)-Ligand Pd(II)-Ligand Ar-Pd(II)-X Ar-Pd(II)-X Pd(II)-Ligand->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)2) Pd(0) Pd(0) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Pd(0)->Pd(II)-Ligand Ligand Association Ligand This compound

Caption: Proposed catalytic cycle for Suzuki-Miyaura coupling.

Proposed Application II: Precursor to a Functionalized N-Heterocyclic Carbene (NHC) Ligand

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis. The title compound can serve as a versatile precursor to a novel NHC ligand where the ortho-hydroxyl group can act as a "wingtip" functionality, potentially influencing the catalyst's steric and electronic properties or participating in the catalytic cycle.

Workflow: From Methanol to NHC-Metal Complex

The transformation of this compound into an NHC-metal complex involves a two-step sequence: quaternization of the imidazole ring to form an imidazolium salt, followed by deprotonation and metalation.

NHC_Synthesis_Workflow Start This compound Step1 Quaternization (e.g., with CH3I) Start->Step1 Intermediate Imidazolium Salt (NHC Precursor) Step1->Intermediate Step2 Deprotonation & Metalation (Base + Metal Precursor) Intermediate->Step2 End NHC-Metal Complex Step2->End

Caption: Synthesis workflow from the starting alcohol to an NHC-metal complex.

Experimental Protocol: Synthesis of an Imidazolium Salt Precursor

This protocol details the synthesis of the imidazolium salt, the direct precursor to the NHC ligand.

Materials:

  • This compound

  • Iodomethane (CH₃I) or another suitable alkylating agent

  • Acetonitrile (CH₃CN) or Toluene

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (10 mL).

  • Add iodomethane (1.5 mmol, 1.5 eq.) to the solution at room temperature.

  • Seal the flask and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to induce precipitation of the imidazolium salt.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the desired imidazolium iodide salt.

Formation of the NHC-Metal Complex

The synthesized imidazolium salt can be converted into an NHC-metal complex. A general procedure involves the reaction of the salt with a strong base (to deprotonate the C2 position of the imidazolium ring) in the presence of a suitable metal precursor. For example, reacting the imidazolium salt with a base like potassium tert-butoxide in the presence of Pd(OAc)₂ would likely yield a palladium-NHC complex. The specific conditions would need to be optimized for the desired metal and complex. The synthesis of such complexes often requires strict inert atmosphere techniques.

Data Summary

The following table provides a summary of the key compounds in the proposed synthetic applications.

Compound NameMolecular FormulaRole
This compoundC₁₁H₁₂N₂OStarting Material / Ligand
Imidazolium Iodide SaltC₁₂H₁₅IN₂ONHC Precursor
Biaryl Product (Example)C₁₄H₁₄Product of Suzuki-Miyaura Coupling

Conclusion

While this compound is not yet a widely cited compound in the chemical literature, its structure strongly suggests significant potential as a versatile building block in organic synthesis. Its utility as an N,O-bidentate ligand in catalysis, exemplified by the proposed application in the Suzuki-Miyaura reaction, offers a promising avenue for the development of more stable and efficient catalytic systems. Furthermore, its role as a precursor to functionalized N-heterocyclic carbene ligands opens up possibilities for the design of novel catalysts with unique steric and electronic properties. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to explore and unlock the synthetic potential of this intriguing molecule.

References

Application Notes and Protocols for the Purification of [2-(2-Methylimidazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[2-(2-Methylimidazol-1-yl)phenyl]methanol is a key intermediate in the synthesis of various pharmacologically active compounds. Its chemical structure, featuring a substituted phenyl ring attached to a 2-methylimidazole moiety and a benzylic alcohol, presents unique challenges and opportunities for purification. The presence of a basic imidazole ring and a polar hydroxyl group necessitates a carefully designed purification strategy to remove starting materials, byproducts, and other impurities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this valuable compound, ensuring high purity essential for subsequent synthetic steps and biological screening.

The protocols outlined herein are built upon established principles of purification for polar, basic heterocyclic compounds. We will explore two primary purification techniques: flash column chromatography and recrystallization. Furthermore, this guide details the analytical methods required to verify the purity of the final product, ensuring a self-validating system of quality control.

Physicochemical Properties and Purification Rationale

The purification strategy for this compound is dictated by its molecular structure. The imidazole ring imparts basicity, which can lead to strong interactions with acidic stationary phases like silica gel, potentially causing peak tailing during chromatography. The hydroxyl group contributes to the compound's polarity, influencing its solubility in various organic solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Methylimidazole
Molecular FormulaC₁₁H₁₂N₂OC₄H₆N₂
Molecular Weight188.23 g/mol 82.10 g/mol
AppearanceWhite to off-white solid (predicted)White or colorless solid[1]
Melting PointNot explicitly reported145 °C[1]
Boiling PointNot explicitly reported270 °C[1]
SolubilitySoluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate); sparingly soluble in non-polar solvents (e.g., hexane).Highly soluble in water and polar organic solvents.[1]

Given these properties, a multi-pronged approach to purification is recommended. Flash column chromatography is an excellent initial step for removing bulk impurities, while recrystallization can be employed as a final polishing step to achieve high purity.

Purification Workflow

The overall workflow for the purification of this compound is depicted below. This process begins with the crude reaction mixture and proceeds through chromatographic separation, with an optional recrystallization step for achieving higher purity, culminating in a thorough analytical characterization.

Caption: Workflow for the purification of this compound.

Part 1: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the separation of compounds from a mixture. For basic compounds like this compound, special considerations are necessary to achieve optimal separation and avoid common issues like peak tailing.

Causality Behind Experimental Choices
  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography. However, its acidic nature can lead to strong interactions with the basic imidazole nitrogen, causing streaking and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase to neutralize the acidic silanol groups.[2] Alternatively, neutral or basic alumina can be used as the stationary phase.

  • Mobile Phase Selection: The choice of eluent is critical for successful separation. A solvent system with intermediate polarity is typically required for a compound with the functional groups present in this compound. A common starting point for N-aryl imidazoles is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] For more polar compounds, a dichloromethane/methanol system may be more suitable. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column, aiming for an Rf value of 0.2-0.4 for the target compound.[4]

  • Sample Loading: Dry loading the sample is often preferred over wet loading to achieve sharper bands and better resolution. This involves adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[2]

Detailed Protocol for Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems to find the optimal mobile phase. Start with a non-polar system like 100% hexane and gradually increase the polarity by adding ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). A system that gives an Rf value of ~0.3 for the desired product is ideal.

    • If tailing is observed on the TLC plate, add 0.5-1% triethylamine to the mobile phase and re-run the TLC.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

    • Pack the column with the slurry, ensuring an even and compact bed. Allow the solvent to drain to the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the initial non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution). For example, start with 100% hexane, then move to 9:1 hexane:ethyl acetate, then 4:1, and so on.

    • Collect fractions in test tubes and monitor the elution process by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Table 2: Example Column Chromatography Parameters

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60-120 mesh)Standard and widely available.
Mobile Phase Hexane/Ethyl Acetate gradient (with 0.5% Triethylamine)Good starting point for N-aryl imidazoles; TEA minimizes tailing.
Sample Loading Dry LoadingImproves resolution and peak shape.[2]
Monitoring TLC with UV visualizationSimple and effective method to track separation.

Part 2: Purification by Recrystallization (Optional)

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[5][6][7] It is an ideal second step after column chromatography to remove any remaining minor impurities.

Principles of Recrystallization

The success of recrystallization relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at its boiling point.[4] Upon slow cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Protocol for Determining a Suitable Recrystallization Solvent
  • Place a small amount (10-20 mg) of the purified compound from column chromatography into several test tubes.

  • To each test tube, add a small amount (0.5-1 mL) of a different test solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, or a mixture like ethanol/water).

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath. A suitable solvent will completely dissolve the compound at or near its boiling point.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals upon cooling indicates a promising solvent or solvent system.[4]

Detailed Recrystallization Protocol
  • Dissolution: Place the compound to be recrystallized in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[5]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Part 3: Purity Assessment

Ensuring the purity of the final product is a critical step. A combination of analytical techniques should be employed to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining the purity of a compound.[8] A reversed-phase HPLC method is generally suitable for imidazole derivatives.

Table 3: Example HPLC Method Parameters

ParameterRecommended Condition
Column C8 or C18 (e.g., Thermo Scientific BDS Hypersil C8, 5 µm)[8]
Mobile Phase A: 0.025 M KH₂PO₄ in water, pH 3.2; B: Methanol[8]
Gradient Isocratic (e.g., 70:30 Methanol:Buffer) or a suitable gradient
Flow Rate 1.0 mL/min[8]
Detection UV at 220 nm or 300 nm[8][9]
Injection Volume 10-20 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and purity assessment. The spectra of the purified compound should be clean, with sharp peaks corresponding to the expected structure and minimal to no signals from impurities. The characteristic chemical shifts for imidazole protons typically appear between 6.77-7.66 ppm in ¹H NMR spectra.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.

Troubleshooting

Caption: A troubleshooting guide for common purification issues.

Conclusion

The successful purification of this compound is readily achievable through a systematic approach that combines flash column chromatography and, if necessary, recrystallization. The protocols provided in this guide, based on established chemical principles for similar compounds, offer a robust starting point for obtaining this valuable intermediate in high purity. As with any purification of a novel or less-studied compound, some level of optimization of the described methods may be required to achieve the best results. Rigorous analytical characterization is paramount to ensure the quality of the final product for its intended downstream applications in research and drug development.

References

Introduction: The Phenyl-Imidazole Scaffold - A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of phenyl-imidazole scaffolds in medicinal chemistry, centered on the representative molecule [2-(2-Methylimidazol-1-yl)phenyl]methanol.

The imidazole ring is a fundamental heterocyclic motif in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and metal coordination. When coupled with a phenyl ring, it forms a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity. The specific compound, this compound (Molecular Formula: C₁₁H₁₂N₂O, Molecular Weight: 188.23 g/mol ), serves as an exemplary illustration of this chemical architecture.[1] While this particular molecule is primarily utilized as a synthetic building block in research and industrial applications, its structural components are at the heart of numerous pharmacologically active agents.[1]

This guide will explore the diverse applications of the broader phenyl-imidazole and phenyl-benzimidazole class of compounds in medicinal chemistry. We will delve into their roles as inhibitors of key enzymes and modulators of signaling pathways, providing detailed protocols for their synthesis and biological evaluation. The insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Therapeutic Applications of Phenyl-Imidazole and Phenyl-Benzimidazole Derivatives

The inherent versatility of the phenyl-imidazole scaffold allows for its derivatization to target a wide array of biological processes implicated in various diseases. Below, we explore several key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity

The phenyl-imidazole core is a prominent feature in the design of novel anticancer agents that target various hallmarks of cancer.

  • Hedgehog Signaling Pathway Inhibition: Aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver of several cancers. Phenyl-imidazole analogs have been designed as potent inhibitors of the Smoothened (Smo) receptor, a key component of this pathway.[2] These inhibitors function by blocking the signal transduction cascade that leads to the activation of Gli transcription factors, ultimately suppressing tumor growth.[2]

  • HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins. N-aryl-benzimidazolone analogs have been identified as potential HSP90 inhibitors through computational approaches.[3] By inhibiting HSP90, these compounds can induce the degradation of client proteins, leading to cell cycle arrest and apoptosis in cancer cells.

  • Antitumor Acetylhydrazone Derivatives: Novel acetylhydrazone derivatives containing a 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole moiety have demonstrated significant antitumor activities against a panel of cancer cell lines, including A549 (lung), HCT116 (colon), and HepG2 (liver).[4] Certain derivatives, such as N-(2,4-dihydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide, have shown inhibitory concentrations in the low micromolar range.[4]

Neurodegenerative Diseases: Targeting Alzheimer's

The accumulation of amyloid-beta (Aβ) plaques is a central event in the pathogenesis of Alzheimer's disease. The enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is implicated in this process through its interaction with Aβ.

  • 17β-HSD10 Inhibition: 2-phenyl-1H-benzo[d]imidazole derivatives have been designed as novel inhibitors of 17β-HSD10.[5] One such compound, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide, has demonstrated high inhibitory efficacy and the ability to alleviate cognitive impairment in preclinical models.[5]

Anti-infective Properties

The phenyl-imidazole scaffold is also a key component of various anti-infective agents.

  • Antifungal Activity: Azole antifungals, which are potent inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51), often feature an imidazole or triazole ring.[6] Derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have been synthesized and evaluated for their antifungal activity against various Candida species, with some compounds showing minimal inhibitory concentrations (MICs) in the sub-micromolar range.[6]

  • Antiprotozoal Activity: 2-phenyl-2H-indazole derivatives have shown potent activity against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[7] The substitution pattern on the 2-phenyl ring has been found to be crucial for their antiprotozoal efficacy.[7]

Anti-inflammatory Effects

Chronic inflammation is a key component of many diseases. The phenyl-imidazole scaffold has been explored for its anti-inflammatory potential.

  • Inhibition of NO and TNF-α Production: 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been identified as potent anti-inflammatory agents.[8] These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages by modulating the NF-κB signaling pathway.[8]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and biological evaluation of phenyl-imidazole derivatives. Researchers should adapt these methods to their specific target compounds and biological assays.

Protocol 1: General Synthesis of 2-Phenyl-1H-benzimidazole Derivatives

This protocol is based on the condensation reaction between an o-phenylenediamine and a benzoic acid derivative.[9]

Materials:

  • o-phenylenediamine derivative

  • Substituted benzoic acid derivative

  • Dimethylformamide (DMF) or other suitable solvent

  • Acid catalyst (e.g., HCl, p-toluenesulfonic acid) - optional

  • Sodium bicarbonate (NaHCO₃) solution

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine derivative (1 equivalent) and the substituted benzoic acid derivative (1-1.2 equivalents) in a suitable solvent such as DMF.

  • Optionally, add a catalytic amount of an acid catalyst.

  • Heat the reaction mixture to reflux (typically 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water.

  • Neutralize any residual acid by slowly adding a saturated solution of NaHCO₃ until the pH is neutral to slightly basic.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Workflow:

G cluster_synthesis Synthesis of 2-Phenyl-1H-benzimidazole start o-phenylenediamine + Substituted Benzoic Acid reaction Condensation Reaction (Reflux in DMF) start->reaction workup Aqueous Workup & Neutralization reaction->workup purification Purification (Column Chromatography) workup->purification product 2-Phenyl-1H-benzimidazole Derivative purification->product

Caption: General workflow for the synthesis of 2-phenyl-1H-benzimidazole derivatives.

Protocol 2: In Vitro Evaluation of Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

  • Cancer cell lines (e.g., A549, HCT116, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in cell culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundA549 IC₅₀ (µM)HCT116 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Derivative 5a [4]4-174-174-17
Derivative 5d [4]4-174-174-17
Positive Control (e.g., 5-FU) Report valueReport valueReport value

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of phenyl-imidazole derivatives on the Hedgehog signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand Ptch1 Patched-1 (PTCH1) Receptor Hh->Ptch1 Binds Smo Smoothened (SMO) Receptor Ptch1->Smo Inhibits Sufu Suppressor of Fused (SUFU) Smo->Sufu Inhibits dissociation from Gli Gli Gli Proteins Sufu->Gli Sequesters & promotes degradation Gli_A Active Gli (Gli-A) Gli->Gli_A Translocates to Nucleus Nucleus Target_Genes Target Gene Expression (Proliferation, Survival) Gli_A->Target_Genes Activates Inhibitor Phenyl-Imidazole Inhibitor Inhibitor->Smo Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by phenyl-imidazole derivatives targeting the Smoothened receptor.

Conclusion and Future Perspectives

The phenyl-imidazole scaffold, exemplified by this compound, represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, anti-infective, and anti-inflammatory properties. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the design of novel therapeutic agents.

Future research in this area will likely focus on the development of more potent and selective inhibitors for specific biological targets. Structure-activity relationship (SAR) studies, guided by computational modeling and X-ray crystallography, will be instrumental in optimizing the lead compounds. Furthermore, the exploration of novel therapeutic applications for this class of compounds remains a promising avenue for drug discovery.

References

Application Notes and Protocols for Assessing the Antifungal Activity of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of Imidazole Antifungals

Imidazole derivatives represent a cornerstone in the armamentarium against fungal infections. First introduced in the late 1960s, these synthetic compounds have become indispensable for treating a wide array of mycoses, ranging from superficial skin infections to life-threatening systemic diseases.[1] Their enduring clinical relevance stems from a well-characterized mechanism of action, broad-spectrum activity, and a favorable safety profile for many compounds within the class.[2][3]

This comprehensive guide provides an in-depth exploration of the antifungal activity of imidazole derivatives. It is designed for researchers and scientists actively engaged in the discovery and development of novel antifungal agents. We will delve into the molecular basis of their action, provide detailed, field-proven protocols for evaluating their efficacy, and offer insights into the causality behind key experimental choices.

Pillar I: The Molecular Mechanism of Action - Disrupting Fungal Sterol Biosynthesis

The primary antifungal activity of imidazole derivatives lies in their ability to inhibit the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[4][5] Ergosterol is crucial for maintaining the structural integrity, fluidity, and proper function of the fungal cell membrane.[2][6] Its depletion, coupled with the accumulation of toxic sterol intermediates, leads to a cascade of detrimental effects on the fungal cell.[3][5]

Targeting Lanosterol 14α-Demethylase (CYP51)

Imidazoles exert their effect by specifically targeting and inhibiting a cytochrome P450-dependent enzyme called lanosterol 14α-demethylase (also known as CYP51).[3][5] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[7] The nitrogen atom in the imidazole ring binds to the heme iron atom in the active site of CYP51, effectively blocking its function.[3] This inhibition leads to two major consequences:

  • Ergosterol Depletion: The lack of ergosterol disrupts the physical properties of the fungal membrane, increasing its permeability and leading to the leakage of essential cellular components.[5][8]

  • Accumulation of Toxic Precursors: The blockage of CYP51 results in the accumulation of 14α-methylated sterols, such as lanosterol.[2] These precursors are unable to be properly incorporated into the membrane and their accumulation further disrupts membrane structure and function, ultimately inhibiting fungal growth.[9]

It is important to note that while this is the primary mechanism, some earlier imidazole derivatives may have more complex modes of action, potentially inhibiting other membrane-bound enzymes.[2] Additionally, some imidazole derivatives have been shown to induce the production of reactive oxygen species (ROS) in fungal cells, contributing to their antifungal effect.[10]

Diagram: The Ergosterol Biosynthesis Pathway and the Site of Imidazole Inhibition

Ergosterol_Pathway Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Imidazole Derivative Imidazole Derivative Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Imidazole Derivative->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Inhibition of Lanosterol 14α-demethylase by Imidazole Derivatives.

Pillar II: In Vitro Evaluation of Antifungal Activity - Core Protocols

The following protocols are foundational for assessing the antifungal activity of novel imidazole derivatives. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[11][12]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[13][14] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.[15]

Objective: To determine the lowest concentration of an imidazole derivative that inhibits the growth of a specific fungal strain.

Materials:

  • Test imidazole compound

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (24-48 hours old), select several distinct colonies and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).[16]

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.[17][18]

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the imidazole derivative in DMSO. The final DMSO concentration in the wells should not exceed 1% to avoid toxicity.[15]

    • In a 96-well plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium. Typically, this is done by adding 100 µL of medium to all wells, then adding 100 µL of the compound at twice the highest desired final concentration to the first column, and serially transferring 100 µL across the plate.[19][20]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the serially diluted compound.

    • Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).[15]

    • Incubate the plates at 35°C for 24-48 hours.[19]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the imidazole derivative at which there is a significant inhibition of growth (typically ≥50% reduction for azoles) compared to the growth control.[13] This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

Diagram: Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Compound_Prep Prepare Imidazole Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Controls Include Growth and Sterility Controls Controls->Incubation Reading Determine MIC (Visually or Spectrophotometrically) Incubation->Reading

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Disk Diffusion Assay for Qualitative Susceptibility Screening

The disk diffusion method, also known as the Kirby-Bauer test, is a simpler, qualitative method to screen for antifungal activity.[21][22] It is useful for rapid screening of multiple compounds or strains.

Objective: To qualitatively assess the susceptibility of a fungal strain to an imidazole derivative.

Materials:

  • Test imidazole compound

  • Fungal isolate

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm)

  • Forceps

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[23]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.[23]

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of the imidazole derivative.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[16]

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where growth is inhibited) in millimeters.[15]

Interpretation: The size of the zone of inhibition is proportional to the susceptibility of the fungus to the compound. Larger zones indicate greater susceptibility. CLSI documents provide interpretive criteria for some standardized antifungal disks.[24]

Protocol 3: Ergosterol Quantification Assay

This assay directly measures the impact of imidazole derivatives on their primary target by quantifying the ergosterol content in fungal cells.[25][26]

Objective: To quantify the reduction in cellular ergosterol content after treatment with an imidazole derivative.

Materials:

  • Fungal culture treated with the imidazole derivative

  • Alcoholic potassium hydroxide (25% KOH in ethanol)

  • n-heptane

  • Sterile distilled water

  • UV-Vis spectrophotometer

Procedure:

  • Cell Harvesting and Saponification:

    • Grow the fungal culture in the presence of the imidazole derivative (at sub-MIC and MIC concentrations) and a no-drug control.

    • Harvest the cells by centrifugation.

    • Add alcoholic potassium hydroxide to the cell pellet and incubate at 85°C for 1 hour to saponify the cellular lipids.[26]

  • Sterol Extraction:

    • After cooling, add a mixture of sterile distilled water and n-heptane to the saponified sample.

    • Vortex vigorously to extract the non-saponifiable sterols into the n-heptane layer.[25]

  • Spectrophotometric Analysis:

    • Transfer the n-heptane layer to a clean tube.

    • Scan the absorbance of the extract from 240 to 300 nm using a UV-Vis spectrophotometer.[26]

    • The presence of ergosterol results in a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance at specific wavelengths (typically around 281.5 nm).[25]

Data Analysis: Compare the ergosterol content of the treated cells to that of the untreated control to determine the percentage of inhibition.

Table 1: Representative MIC and Ergosterol Inhibition Data

Imidazole DerivativeFungal StrainMIC (µg/mL)Ergosterol Inhibition at MIC (%)
Compound AC. albicans ATCC 90028885
Compound BC. albicans ATCC 900281678
KetoconazoleC. albicans ATCC 90028492
Pillar III: Advanced Protocols for Deeper Mechanistic Insights

For a more comprehensive understanding of the antifungal properties of imidazole derivatives, the following advanced protocols can be employed.

Protocol 4: Time-Kill Assay

Time-kill assays provide information on the pharmacodynamics of an antifungal agent, revealing whether it is fungistatic (inhibits growth) or fungicidal (kills the fungus) and the rate at which this occurs.[27][28]

Objective: To determine the rate and extent of fungal killing by an imidazole derivative over time.

Procedure:

  • Assay Setup:

    • Prepare a standardized fungal inoculum (1-5 x 10^5 CFU/mL) in RPMI-1640 medium.[29]

    • Expose the inoculum to various concentrations of the imidazole derivative (e.g., 1x, 4x, and 16x MIC).[30]

    • Include a drug-free growth control.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).

  • Colony Counting and Data Analysis:

    • Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.

    • Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.

Interpretation:

  • Fungistatic activity: A reduction of < 3-log10 in CFU/mL from the initial inoculum.[28]

  • Fungicidal activity: A reduction of ≥ 3-log10 (99.9%) in CFU/mL from the initial inoculum.[28]

Protocol 5: Biofilm Inhibition and Disruption Assays

Fungal biofilms are a significant clinical challenge due to their increased resistance to antifungal agents.[31] These assays evaluate the ability of imidazole derivatives to prevent biofilm formation or eradicate established biofilms.[32][33]

Objective: To assess the efficacy of an imidazole derivative against fungal biofilms.

Procedure (Biofilm Inhibition):

  • Adhere fungal cells to the surface of a 96-well plate.

  • Add various concentrations of the imidazole derivative and incubate to allow for biofilm formation.

  • After incubation, wash the wells to remove non-adherent cells.

  • Quantify the remaining biofilm using methods such as the crystal violet assay or the XTT reduction assay.

Procedure (Biofilm Disruption):

  • Allow fungal biofilms to form in a 96-well plate.

  • Add various concentrations of the imidazole derivative to the established biofilms and incubate.

  • Wash the wells and quantify the remaining viable biofilm.

Conclusion: A Framework for Rational Antifungal Drug Discovery

This guide has provided a comprehensive framework for understanding and evaluating the antifungal activity of imidazole derivatives. By combining an understanding of their mechanism of action with robust and standardized in vitro protocols, researchers can effectively screen and characterize novel compounds. The detailed methodologies presented herein serve as a valuable resource for drug development professionals, enabling the generation of reliable and reproducible data that is essential for advancing promising antifungal candidates through the discovery pipeline. The continued exploration of imidazole scaffolds, guided by these principles, holds the potential to yield new and improved therapies to combat the growing threat of fungal infections.

References

The Strategic Utility of [2-(2-Methylimidazol-1-yl)phenyl]methanol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists and Drug Development Scientists on the Applications and Methodologies of a Versatile Imidazole-Based Building Block.

In the landscape of contemporary drug discovery, the imidazole moiety stands as a cornerstone heterocyclic scaffold, integral to a multitude of biologically active agents.[1] Its prevalence in pharmaceuticals stems from its unique electronic properties and its ability to engage in various biological interactions. Within this important class of compounds, [2-(2-Methylimidazol-1-yl)phenyl]methanol emerges as a particularly valuable and versatile building block. This guide provides a comprehensive overview of its synthesis, key reactions, and strategic applications in the development of novel therapeutics, supported by detailed protocols for researchers in the field.

Physicochemical Characteristics and Handling

This compound, identified by its CAS number 914349-47-6, is a stable organic compound amenable to a range of synthetic transformations.[2] A thorough understanding of its physical and chemical properties is essential for its effective use in the laboratory.

PropertyValueSource
CAS Number 914349-47-6[2]
Molecular Formula C₁₁H₁₂N₂O[2]
Molecular Weight 188.23 g/mol [2]
Appearance White to off-white solidInferred from related compounds
Melting Point Not specified (requires experimental determination)
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO.Inferred from structural analogues[3]

Synthesis of the Building Block: A Protocol for N-Arylation

The primary route to this compound involves a copper-catalyzed N-arylation, a variant of the Ullmann condensation. This reaction couples 2-methylimidazole with an ortho-substituted benzyl alcohol derivative. The following protocol provides a representative procedure.

Protocol 1: Copper-Catalyzed N-Arylation of 2-Methylimidazole

This protocol outlines the synthesis of this compound from 2-methylimidazole and 2-bromobenzyl alcohol.

Materials:

  • 2-Methylimidazole

  • 2-Bromobenzyl alcohol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylimidazole (1.2 equivalents), 2-bromobenzyl alcohol (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-bromobenzyl alcohol.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Characterization:

  • ¹H NMR: Expect signals for the methyl group on the imidazole ring, the methylene protons of the benzyl alcohol, aromatic protons on both the phenyl and imidazole rings, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Expect distinct signals for the methyl carbon, the methylene carbon, and the aromatic and imidazole ring carbons. The carbon bearing the hydroxyl group will be in the typical range for a benzylic alcohol.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 188.23 should be observed.

Application in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules

The strategic placement of the methylimidazolyl and hydroxymethyl functionalities on the phenyl ring makes this compound a valuable precursor for a variety of pharmaceutical targets. The imidazole nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions in enzymes, while the hydroxyl group provides a handle for further synthetic modifications, such as oxidation, esterification, or etherification.

Case Study: Synthesis of Kinase Inhibitors

The imidazole-phenyl scaffold is a common feature in many kinase inhibitors. The following hypothetical workflow illustrates how this compound could be utilized in the synthesis of a generic kinase inhibitor.

dot

G cluster_0 Synthesis of this compound cluster_1 Synthesis of a Kinase Inhibitor Intermediate cluster_2 Final Product Assembly start 2-Methylimidazole + 2-Bromobenzyl alcohol step1 Copper-Catalyzed N-Arylation start->step1 product1 This compound step1->product1 step2 Oxidation of Alcohol product1->step2 product2 [2-(2-Methylimidazol-1-yl)phenyl]aldehyde step2->product2 step3 Reductive Amination with a Primary Amine (R-NH2) product2->step3 product3 Secondary Amine Intermediate step3->product3 step4 Amide Coupling with a Carboxylic Acid (R'-COOH) product3->step4 final_product Final Kinase Inhibitor step4->final_product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [2-(2-Methylimidazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [2-(2-Methylimidazol-1-yl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yield and purity.

Introduction: Navigating the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize impurity formation. This guide will address common challenges encountered during two primary synthetic routes:

  • Route A: N-Arylation followed by Reduction. This common pathway involves the N-arylation of 2-methylimidazole with a suitable 2-halobenzaldehyde derivative, followed by the reduction of the aldehyde functionality.

  • Route B: N-Arylation of a Precursor followed by Functional Group Transformation. This alternative involves the N-arylation of 2-methylimidazole with a 2-halobenzyl halide, followed by subsequent conversion to the desired alcohol.

This resource provides a structured, question-and-answer-based approach to troubleshoot specific experimental issues, underpinned by mechanistic explanations and validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: The N-Arylation Step (Ullmann Condensation)

The copper-catalyzed N-arylation of 2-methylimidazole, often referred to as an Ullmann condensation or Goldberg reaction, is a critical step that frequently presents challenges.[1][2]

Q1: My N-arylation reaction is sluggish or shows low conversion to the desired 1-(2-formylphenyl)-2-methylimidazole. What are the likely causes and how can I improve the yield?

A1: Low conversion in the Ullmann-type coupling can be attributed to several factors, primarily related to the catalyst, solvent, base, and reaction temperature.

  • Catalyst Activity: The choice and state of the copper catalyst are paramount. While traditional methods used copper powder, modern protocols often employ soluble copper(I) salts like CuI or Cu₂O, which generally exhibit higher activity.[3][4] The use of ligands, such as phenanthroline or diamines, can significantly enhance catalyst performance by stabilizing the active copper species.[1]

  • Solvent Selection: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically required to facilitate the reaction, which often necessitates elevated temperatures.[1]

  • Base Strength and Solubility: An appropriate base is crucial for the deprotonation of 2-methylimidazole, generating the nucleophile for the coupling reaction. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often effective.[4][5] The solubility of the base in the reaction medium can also impact the reaction rate.

  • Reaction Temperature: Ullmann-type reactions often require high temperatures, sometimes in excess of 150 °C, to proceed at a reasonable rate.[1][4]

Troubleshooting Workflow for Low N-Arylation Yield:

G start Low N-Arylation Yield catalyst Evaluate Catalyst System start->catalyst solvent Optimize Solvent start->solvent base Re-evaluate Base start->base temp Increase Temperature start->temp ligand Add Ligand (e.g., Phenanthroline) catalyst->ligand cu_source Switch Copper Source (e.g., CuI, Cu₂O) catalyst->cu_source solvent_choice Try DMF, DMSO, or NMP solvent->solvent_choice base_choice Use Cs₂CO₃ or K₃PO₄ base->base_choice temp_range Incrementally increase to 150-180 °C temp->temp_range success Improved Yield ligand->success cu_source->success solvent_choice->success base_choice->success temp_range->success

Caption: Troubleshooting flowchart for low N-arylation yield.

Q2: I am observing significant side product formation during the N-arylation step. What are the common side reactions and how can I mitigate them?

A2: Side product formation can significantly reduce the yield of the desired product. Common side reactions include:

  • Homocoupling of the Aryl Halide: This results in the formation of a biphenyl derivative. This can be minimized by ensuring a slight excess of the imidazole nucleophile and maintaining an inert atmosphere to prevent oxidative side reactions.

  • Hydrolysis of the Aldehyde: If water is present in the reaction mixture, the aldehyde can be hydrated or oxidized, leading to impurities. Using anhydrous solvents and reagents is critical.

  • N1 vs. N3 Arylation in Unsubstituted Imidazoles: While 2-methylimidazole is symmetric, for other unsymmetrically substituted imidazoles, regioselectivity can be an issue. Palladium-catalyzed methods have shown high N1-selectivity.[6]

Table 1: Optimization of N-Arylation Conditions

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Catalyst 10 mol% Cu Powder5 mol% CuI / 10 mol% L-prolineCuI is a more active catalyst precursor, and L-proline acts as a stabilizing ligand.
Base K₂CO₃Cs₂CO₃Cs₂CO₃ is more soluble and generally more effective in these couplings.[4]
Solvent TolueneDMSODMSO is a polar aprotic solvent that better solubilizes the reactants and facilitates the reaction.[2]
Temperature 110 °C150 °CHigher temperatures are often required to overcome the activation energy of the C-N bond formation.[1]
Atmosphere AirNitrogen or ArgonAn inert atmosphere prevents oxidation of the catalyst and other reagents.
Section 2: The Reduction Step

The reduction of the aldehyde group in 1-(2-formylphenyl)-2-methylimidazole to the corresponding alcohol is generally a high-yielding step, but can still present challenges.

Q3: My reduction of the aldehyde to the alcohol is incomplete. What could be the issue?

A3: Incomplete reduction is typically due to an insufficient amount of the reducing agent or deactivation of the reagent.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in methanol or ethanol is a common and effective choice for this transformation.[7] It is selective for aldehydes and ketones and will not reduce the imidazole ring.

  • Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used. A slight excess (1.1-1.5 equivalents) is often recommended to ensure complete conversion.

  • Reaction Conditions: The reaction is typically run at room temperature or slightly below (0 °C to RT). Lower temperatures can help to minimize side reactions.

Q4: I am observing the formation of an unexpected byproduct during the reduction. What could it be?

A4: While less common, side reactions can occur.

  • Over-reduction: Stronger reducing agents like lithium aluminum hydride (LAH) could potentially interact with other functional groups if present, though this is unlikely with the target molecule.

  • Cannizzaro-type reaction: Under strongly basic conditions, the aldehyde could potentially undergo a disproportionation reaction to form the corresponding carboxylic acid and alcohol. This is unlikely with NaBH₄ reduction as the conditions are not typically strongly basic.

Section 3: Alternative Synthetic Route & Grignard Reactions

An alternative synthesis involves the reaction of 2-(2-methylimidazol-1-yl)benzaldehyde with a Grignard reagent to form a secondary alcohol.

Q5: I am attempting to use a Grignard reagent with 2-(2-methylimidazol-1-yl)benzaldehyde, but the reaction is not proceeding as expected. What are the potential pitfalls?

A5: Grignard reagents are powerful nucleophiles but also strong bases.[8] The imidazole ring contains an acidic proton (N-H) in its neutral form, which would be quenched by the Grignard reagent. Therefore, this approach is generally not feasible with an unprotected imidazole.

However, if the imidazole nitrogen is protected, the Grignard reaction can be a viable method. The primary challenge is the highly reactive nature of the Grignard reagent, which requires strictly anhydrous conditions.[9]

Potential Issues with Grignard Reactions:

  • Presence of Protic Solvents or Water: Grignard reagents are readily quenched by water or alcohols.[8] All glassware, solvents, and reagents must be scrupulously dried.

  • Reaction with the Aldehyde: The Grignard reagent will add to the carbonyl group of the aldehyde to form a secondary alcohol.[8][9]

  • Side Reactions: If the reaction is not controlled, side reactions such as enolization of the aldehyde or reduction of the carbonyl can occur.[10]

Experimental Protocol: Reduction of 1-(2-formylphenyl)-2-methylimidazole

  • Dissolution: Dissolve 1-(2-formylphenyl)-2-methylimidazole (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or acetone.

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Concluding Remarks

The successful synthesis of this compound hinges on the careful execution of the N-arylation and reduction steps. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot and optimize their synthetic protocols to achieve high yields of the desired product. This guide serves as a starting point for addressing common experimental challenges, and further optimization may be required based on specific laboratory conditions and reagent purity.

References

Technical Support Center: Troubleshooting N-arylation Reactions of Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-arylation of imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C–N bonds with imidazole scaffolds. N-arylated imidazoles are crucial building blocks in pharmaceuticals and functional materials, but their synthesis via cross-coupling reactions is often fraught with challenges.[1][2][3]

This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common initial hurdles encountered in setting up N-arylation reactions.

Q: What are the primary reasons for a failed imidazole N-arylation reaction?

A: Most failures can be traced back to a few key areas:

  • Catalyst System Inactivity: The palladium or copper catalyst and its associated ligand are either poorly chosen for the specific substrates or have degraded due to exposure to air and moisture.[4] Imidazoles themselves can act as inhibitors by strongly coordinating to the metal center, preventing the formation of the active catalytic species.[5][6][7]

  • Incorrect Base or Solvent: The choice of base and solvent is critical and interdependent. An inappropriate base may not be strong enough to deprotonate the imidazole or may be incompatible with functional groups on the substrates.[8] The solvent must solubilize all components and be stable at the required reaction temperature.

  • Poor Substrate Reactivity: Sterically hindered aryl halides (e.g., those with ortho-substituents) or electron-rich imidazoles can be particularly challenging coupling partners, requiring highly specialized catalytic systems.[9][10]

  • Lack of Inert Atmosphere: Both copper- and palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst.[4] Reactions must be performed under an inert atmosphere (e.g., nitrogen or argon).

Q: How do I select the right catalyst and ligand?

A: The "best" catalyst system is substrate-dependent.

  • For Palladium-Catalyzed Reactions (Buchwald-Hartwig type): These are often preferred for their high activity but can be sensitive. The choice of phosphine ligand is paramount. For sterically demanding substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to facilitate the crucial reductive elimination step.[11]

  • For Copper-Catalyzed Reactions (Ullmann type): Copper systems are often more cost-effective and have shown excellent generality for imidazole N-arylation.[10][12] Diamine or phenanthroline-based ligands are commonly used to stabilize the copper catalyst and promote the reaction under milder conditions than traditional Ullmann couplings.[13][14][15] For example, 4,7-dimethoxy-1,10-phenanthroline has proven to be a highly effective ligand for coupling a wide range of imidazoles and aryl halides.[10][12][14]

Q: What is the role of the base, and how do I choose the best one?

A: The base deprotonates the imidazole N-H, making it a more potent nucleophile. The choice depends on the pKa of the imidazole and the reaction conditions.

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common in palladium catalysis.

  • Weaker carbonate bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are frequently used in copper-catalyzed systems, often providing a good balance of reactivity and functional group tolerance.[4][9] Cs₂CO₃ is particularly effective, likely due to the high solubility of its salts in organic solvents.

Q: My starting materials are poorly soluble. What can I do?

A: Solubility is a common issue. If your substrates are not soluble in common solvents like toluene or dioxane, consider more polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[10] However, be aware that these solvents can sometimes coordinate to the metal center and influence catalytic activity. In some copper-catalyzed systems, the addition of poly(ethylene glycol) (PEG) has been shown to accelerate the reaction, possibly by acting as a phase-transfer catalyst.[10][14]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental failures.

Problem 1: Low to No Conversion of Starting Materials

Q: My TLC/LC-MS analysis shows only starting materials. Where do I begin troubleshooting?

A: A complete lack of reaction points to a fundamental problem with one of the core components.

  • Verify Reagent Quality: Ensure your aryl halide and imidazole are pure. Check that the catalyst, ligand, and base have not degraded. Use fresh, anhydrous solvents, as water can lead to side reactions like hydrodehalogenation.[4]

  • Confirm Inert Atmosphere: Ensure your reaction flask was properly purged with nitrogen or argon and that the system is sealed against atmospheric oxygen.

  • Address Catalyst Inhibition (A Critical Step for Palladium): Imidazoles can strongly bind to palladium and inhibit the formation of the active Pd(0)-ligand complex. A crucial study showed that pre-heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent before adding the imidazole and base can dramatically improve reaction efficacy.[5][6][7] This "pre-activation" step ensures the active catalyst forms before the inhibitor (imidazole) is introduced.

  • Run a Positive Control: Use a known, reliable reaction (e.g., coupling iodobenzene with imidazole using a well-established protocol) to confirm that your reagents, solvents, and technique are sound.

Caption: Workflow for diagnosing a complete reaction failure.

Problem 2: Reaction Stalls or Gives Low Yield

Q: My reaction starts but stops at 30% conversion. What's happening?

A: A stalled reaction often indicates catalyst deactivation or an equilibrium issue.

  • Catalyst Deactivation: The active catalyst may be degrading over the reaction time, especially at high temperatures. Consider using a more robust ligand or a pre-catalyst that is more stable. For palladium, sterically hindered biarylphosphine ligands often provide greater stability.

  • Insufficient Base: The reaction generates one equivalent of acid (HX) which must be neutralized. Ensure you are using at least 1.2-2.0 equivalents of base. A base that is too weak may not efficiently regenerate the active nucleophile.

  • Product Inhibition: In some cases, the N-arylated imidazole product can bind to the catalyst more strongly than the starting materials, slowing down or stopping the catalytic cycle. Increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) may help overcome this.

  • Regioselectivity Issues with Unsymmetric Imidazoles: If you are using a 4- or 5-substituted imidazole, you may be forming two regioisomers (N1 and N3 arylation).[5] These isomers can be difficult to separate and may make the yield of the desired product appear low. The regioselectivity is often influenced by steric hindrance; coupling with a sterically demanding aryl halide tends to favor arylation at the less hindered nitrogen.[10]

Problem 3: Significant Side Product Formation

Q: I'm seeing a lot of my aryl halide being converted to a dehalogenated arene. How do I prevent this?

A: This side reaction is called hydrodehalogenation . It's often caused by trace amounts of water or other protic impurities reacting with the catalyst.

  • Solution: Rigorously dry your solvents and reagents. Use anhydrous grade solvents and dry the imidazole and base by heating under vacuum before use. Ensure your inert gas line has a drying trap.

Q: My main byproduct is a biaryl compound from the homocoupling of my aryl halide. What can I do?

A: Aryl homocoupling is a common side reaction, especially with reactive aryl iodides.

  • Solution: This side reaction often competes with the desired C-N bond formation. Lowering the reaction temperature can sometimes favor the desired pathway. Using ligands that promote faster reductive elimination of the C-N bond can also outcompete the homocoupling pathway.

Part 3: Key Protocols & Reference Data

Protocol 1: General Procedure for Small-Scale Reaction Screening (Palladium-Catalyzed)

This protocol is designed for initial testing of reaction conditions.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol% Pd) and the phosphine ligand (e.g., XPhos, 3.6 mol%) to a dry reaction vial containing a stir bar. Add 0.5 mL of anhydrous toluene. Seal the vial and heat it outside the glovebox at 100-120 °C for 3-5 minutes. A color change is often observed.

  • Reagent Addition: Allow the vial to cool slightly. In the glovebox, add the imidazole (1.2 mmol), aryl halide (1.0 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Reaction: Add another 0.5 mL of anhydrous toluene to the vial, seal it tightly with a PTFE-lined cap, and place it in a preheated aluminum block at the desired temperature (e.g., 110 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate. The crude product can then be analyzed and purified by column chromatography.

Table 1: Recommended Starting Conditions for Imidazole N-Arylation
Catalyst TypeCoupling PartnersRecommended Catalyst/LigandRecommended BaseCommon SolventsTemp (°C)
Palladium Imidazole + Aryl Bromide/ChloridePd₂(dba)₃ / XPhos or RuPhosK₃PO₄ or K₂CO₃Toluene, Dioxane100-120
Palladium Sterically Hindered SubstratesBrettPhos Pd G3 or G4NaOtBu or LHMDSt-BuOH, Toluene100-130
Copper Imidazole + Aryl IodideCuI / 1,10-PhenanthrolineCs₂CO₃Dioxane, DMSO100-110
Copper Imidazole + Aryl BromideCuI / Diamine LigandK₃PO₄ or Cs₂CO₃NMP, Butyronitrile110-130
Copper Functionalized SubstratesCuBr / Pyridin-2-yl β-ketoneCs₂CO₃DMSO60-80[9]

This table provides general starting points. Optimization is almost always necessary.

Visualization: The Buchwald-Hartwig Catalytic Cycle

The mechanism for the palladium-catalyzed N-arylation is a fundamental concept for troubleshooting.[11][16][17][18]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle for Imidazole N-Arylation Pd0 Pd(0)L OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Ar-X Amine_Complex [L-Pd(II)(Ar)(ImH)]+X- OA_Complex->Amine_Complex ImH (Imidazole) Amido_Complex L-Pd(II)(Ar)(Im) Amine_Complex->Amido_Complex Base (-BH+X-) Product Ar-Im (Product) Amido_Complex->Product Catalyst_Regen Pd(0)L Amido_Complex->Catalyst_Regen OA_label Oxidative Addition LA_label Ligand Association Deprot_label Deprotonation RE_label Reductive Elimination

Caption: Key steps in the Pd-catalyzed N-arylation of imidazoles.

References

Technical Support Center: Purification of [2-(2-Methylimidazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of [2-(2-Methylimidazol-1-yl)phenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its synthesis and provide practical, in-depth solutions to enhance the purity of your final product. Our approach is rooted in established chemical principles and field-tested methodologies to ensure you achieve the highest standards of quality in your research.

Understanding the Synthetic Landscape and Potential Impurities

The synthesis of this compound typically proceeds through one of two primary routes, each with its own set of potential impurities. Understanding these pathways is the first step in effective troubleshooting.

Synthetic Pathway Overview:

Synthetic_Pathways cluster_0 Route A: N-Arylation then Reduction cluster_1 Route B: N-Arylation of a Pre-reduced Precursor A1 2-Methylimidazole A3 N-Arylation (e.g., Ullmann or Buchwald-Hartwig coupling) A1->A3 A2 2-Fluorobenzaldehyde or 2-Bromobenzaldehyde A2->A3 A4 2-(2-Methylimidazol-1-yl)benzaldehyde A3->A4 A5 Reduction (e.g., NaBH4, LiAlH4) A4->A5 A6 This compound (Target Molecule) A5->A6 B1 2-Methylimidazole B3 N-Arylation (e.g., Copper-catalyzed) B1->B3 B2 (2-Bromophenyl)methanol B2->B3 B4 This compound (Target Molecule) B3->B4

Caption: Common synthetic routes to this compound.

Each of these routes can introduce specific impurities that may be carried through to the final product if not properly addressed.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues you may encounter.

FAQ 1: My final product has a low melting point and appears oily, even after solvent removal. What are the likely impurities?

Answer: An oily appearance or a depressed melting point strongly suggests the presence of residual starting materials or low-molecular-weight byproducts. The most common culprits depend on your synthetic route.

For Route A (N-Arylation then Reduction):

  • Unreacted 2-(2-Methylimidazol-1-yl)benzaldehyde: Incomplete reduction is a frequent issue. The aldehyde is more nonpolar than the desired alcohol and can be difficult to separate if present in significant amounts.

  • Unreacted 2-Methylimidazole: This is a relatively polar starting material and can often be removed with an aqueous wash.

  • Over-reduction products: While less common with milder reducing agents like sodium borohydride, stronger agents could potentially lead to undesired side reactions.

For Route B (N-Arylation of a Pre-reduced Precursor):

  • Unreacted (2-Bromophenyl)methanol: This starting material is structurally similar to the product, which can make separation challenging.

  • Unreacted 2-Methylimidazole: As in Route A, this can often be removed with an aqueous wash.

  • Side products from coupling: Copper-catalyzed N-arylation reactions can sometimes lead to the formation of homocoupling products or other side reactions, depending on the specific conditions used.[1][2]

Initial Diagnostic Steps:

  • Thin-Layer Chromatography (TLC): Run a TLC of your crude product against the starting materials. This will give you a quick visual indication of what major components are present.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude product is invaluable. Look for characteristic signals of the potential impurities, such as the aldehyde proton (~10 ppm) for unreacted 2-(2-Methylimidazol-1-yl)benzaldehyde or the aromatic protons of unreacted (2-bromophenyl)methanol.

FAQ 2: How can I effectively remove unreacted starting materials and byproducts?

Answer: A multi-step purification strategy is often necessary. The choice of technique will depend on the nature of the impurities identified.

Purification Workflow:

Purification_Workflow Start Crude Product Wash Aqueous Wash / Liquid-Liquid Extraction Start->Wash Removes polar impurities (e.g., 2-methylimidazole, salts) Column Silica Gel Column Chromatography Wash->Column Separates based on polarity Recrystal Recrystallization Column->Recrystal Final polishing step Final Pure this compound Recrystal->Final

Caption: A general workflow for the purification of this compound.

Step-by-Step Protocols:

A. Liquid-Liquid Extraction (Acid-Base Wash):

This technique is particularly effective for removing unreacted 2-methylimidazole.

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-methylimidazole will be protonated and move into the aqueous layer.

  • Separate the layers.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid.

  • Wash with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

B. Silica Gel Column Chromatography:

This is the most powerful technique for separating compounds with different polarities.[1][3][4]

Impurity Relative Polarity Elution Order (Normal Phase)
Unreacted 2-FluorobenzaldehydeLess PolarFirst
Unreacted (2-Bromophenyl)methanolModerately PolarEarly
2-(2-Methylimidazol-1-yl)benzaldehydeModerately PolarMiddle
This compound More Polar Later
2-MethylimidazoleVery PolarLast (or sticks to silica)

Recommended Solvent Systems:

  • Initial System: Start with a nonpolar solvent like hexanes or petroleum ether and gradually increase the polarity by adding ethyl acetate. A common starting gradient is 10-20% ethyl acetate in hexanes.

  • For more polar compounds: A mixture of dichloromethane (DCM) and methanol can be effective. Start with 1-2% methanol in DCM and gradually increase the methanol concentration.

Protocol:

  • Prepare a slurry of silica gel in your starting eluent (e.g., 10% ethyl acetate in hexanes).

  • Pack a glass column with the slurry.

  • Dissolve your crude product in a minimal amount of the column solvent or a slightly more polar solvent (like DCM).

  • Load the sample onto the top of the silica gel bed.

  • Begin eluting with the solvent system, gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

C. Recrystallization:

Recrystallization is an excellent final step to obtain a highly pure, crystalline product. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

Solvent Screening:

Solvent Observation
Ethyl AcetateGood potential, may need a co-solvent.
TolueneAnother good candidate.
AcetonitrileMay be too polar, but worth trying.
Ethanol/WaterA polar solvent system that can be effective.
Hexanes/Ethyl AcetateA nonpolar/polar mixture for controlled precipitation.

Protocol:

  • In a flask, add a small amount of the chosen solvent to your crude product.

  • Heat the mixture to boiling while stirring.

  • Gradually add more hot solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

FAQ 3: My NMR spectrum shows a complex aromatic region, suggesting the presence of isomers. How can I resolve this?

Answer: The presence of isomers, such as those arising from N-arylation at different positions of the imidazole ring or from rearrangements, can be a significant challenge.

  • Careful Column Chromatography: Isomers often have very similar polarities. Using a long column with a shallow solvent gradient can improve separation. High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.

  • Recrystallization: Sometimes, one isomer will preferentially crystallize out of a solution, leaving the other in the mother liquor. This can be an effective, albeit potentially lower-yield, method of purification.

  • Reaction Optimization: The best solution is often to prevent the formation of isomers in the first place. Re-evaluating your reaction conditions (catalyst, base, solvent, temperature) can often improve the regioselectivity of the N-arylation step.[5]

Summary of Key Purification Strategies

Purification Technique Primary Impurities Removed Key Considerations
Liquid-Liquid Extraction Unreacted 2-methylimidazole, inorganic salts.Quick and effective for removing basic/acidic impurities.
Column Chromatography Unreacted starting materials, nonpolar byproducts, some isomers.Highly versatile; solvent system optimization is crucial.
Recrystallization Closely related impurities, minor contaminants.Excellent for obtaining high purity; requires finding a suitable solvent.

By systematically applying these diagnostic and purification techniques, you can effectively troubleshoot the synthesis of this compound and achieve a product of high purity suitable for your research and development needs.

References

Challenges in the scale-up of [2-(2-Methylimidazol-1-yl)phenyl]methanol production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of [2-(2-Methylimidazol-1-yl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Our focus is on providing practical, in-depth troubleshooting advice and frequently asked questions to ensure the successful transition from lab-scale synthesis to larger-scale production.

I. Synthetic Strategy Overview

The most common and industrially viable route for the synthesis of this compound involves a two-step process:

  • Ullmann Condensation: This step involves the copper-catalyzed N-arylation of 2-methylimidazole with a 2-halobenzaldehyde, typically 2-chlorobenzaldehyde or 2-bromobenzaldehyde.

  • Reduction: The resulting intermediate, 2-(2-methylimidazol-1-yl)benzaldehyde, is then reduced to the target molecule, this compound.

This guide will address the potential challenges in the scale-up of each of these critical steps.

II. Troubleshooting Guide & FAQs

Step 1: Ullmann Condensation of 2-Methylimidazole and 2-Halobenzaldehyde

The Ullmann condensation is a powerful method for the formation of carbon-nitrogen bonds. However, scaling up this reaction can present several challenges.[1]

Answer:

Several factors can contribute to a sluggish Ullmann condensation. When scaling up, it's crucial to re-optimize the following parameters:

  • Catalyst System:

    • Copper Source: While traditional Ullmann reactions used copper powder, modern methods often employ soluble copper(I) salts like CuI or CuBr, which are generally more effective.[1]

    • Ligand: The use of a ligand can significantly improve the reaction rate and yield by increasing the solubility and reactivity of the copper catalyst. Common ligands for Ullmann condensations include diamines (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) and amino acids (e.g., L-proline).

  • Base: A strong, non-nucleophilic base is essential to deprotonate the imidazole. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. For large-scale reactions, the choice of base can impact cost and ease of removal.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically required to achieve the necessary reaction temperatures.[1] However, their high boiling points can complicate product isolation.

  • Temperature: Ullmann reactions often require high temperatures, sometimes exceeding 150 °C.[1] Careful temperature control is critical to prevent side reactions and ensure safety at scale.

Troubleshooting Table for Ullmann Condensation

IssuePotential CauseRecommended Action
Low Conversion Insufficiently active catalystScreen different copper(I) sources (CuI, CuBr) and consider adding a ligand (e.g., 1,10-phenanthroline).
Inadequate base strengthSwitch from K₂CO₃ to a stronger base like Cs₂CO₃. Ensure the base is finely powdered for better reactivity.
Low reaction temperatureGradually increase the reaction temperature, monitoring for impurity formation.
Impurity Formation High reaction temperatureOptimize for the lowest effective temperature. Consider a more active catalyst system to allow for milder conditions.
Presence of oxygenEnsure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
Difficult Product Isolation High-boiling solventExplore solvent systems with lower boiling points or consider extraction-based workups.

Answer:

Common side reactions in the Ullmann condensation include:

  • Homocoupling of the Aryl Halide: This leads to the formation of biphenyl derivatives. This can be minimized by using a more active catalyst system and ensuring the 2-methylimidazole is present in a slight excess.

  • Dehalogenation of the Aryl Halide: This results in the formation of benzaldehyde. This is often favored at very high temperatures.

  • Oxidation of the Aldehyde: If the reaction is not performed under an inert atmosphere, the aldehyde group can be oxidized to a carboxylic acid.

Mitigation Strategies:

  • Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction.

  • Temperature Control: Avoid excessive temperatures.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 2-methylimidazole.

Step 2: Reduction of 2-(2-Methylimidazol-1-yl)benzaldehyde

The reduction of the aldehyde to the primary alcohol is a critical final step.

Answer:

The choice of reducing agent is critical for a safe and efficient scale-up.

  • Sodium Borohydride (NaBH₄): This is a commonly used, relatively mild, and cost-effective reducing agent. It is selective for aldehydes and ketones. The reaction is typically carried out in alcoholic solvents like methanol or ethanol.

  • Potassium Borohydride (KBH₄): Similar to NaBH₄, but may offer different solubility and reactivity profiles.

  • Catalytic Hydrogenation: For very large-scale production, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel can be a more economical and environmentally friendly option. This requires specialized high-pressure reactor equipment.

Workflow for Sodium Borohydride Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve aldehyde in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Portion-wise addition of NaBH₄ cool->add_nabh4 stir Stir at 0-5 °C, then warm to RT add_nabh4->stir quench Quench with water/dilute acid stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate to obtain crude product dry->concentrate G cluster_hazard_id Hazard Identification cluster_risk_assess Risk Assessment cluster_control Control Measures reagents Identify hazardous reagents (e.g., NaBH₄, flammable solvents) likelihood Assess likelihood of adverse events (e.g., thermal runaway, fire) reagents->likelihood conditions Identify hazardous conditions (e.g., high temperature, pressure) conditions->likelihood severity Assess potential severity of adverse events likelihood->severity engineering Implement engineering controls (e.g., fume hood, pressure relief) severity->engineering ppe Use appropriate Personal Protective Equipment (PPE) engineering->ppe procedures Develop and follow Standard Operating Procedures (SOPs) ppe->procedures

References

Technical Support Center: Purification Strategies for Polar Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of polar imidazole derivatives. The inherent basicity and high polarity of the imidazole moiety often complicate standard purification protocols, leading to issues such as poor chromatographic resolution, low recovery, and crystallization difficulties. This resource is designed to provide both fundamental understanding and actionable solutions to these common problems.

Purification Strategy Decision Guide

Choosing the correct purification strategy is the most critical step for success. The selection depends on the specific properties of your imidazole derivative (polarity, charge, stability) and the nature of the impurities. Use the following decision tree to guide your initial approach.

G start Crude Polar Imidazole Compound purity_check Is the major impurity non-polar? start->purity_check solid_check Is the crude product a solid? purity_check->solid_check No wash Strategy: Aqueous or Acidic Wash purity_check->wash Yes acid_base_check Is the compound stable to acid and base? solid_check->acid_base_check No recrystallization Strategy: Recrystallization solid_check->recrystallization Yes ionic_check Is the compound permanently charged (e.g., imidazolium salt)? chromatography_check Are impurities structurally similar? ionic_check->chromatography_check No ion_exchange Strategy: Ion-Exchange Chromatography ionic_check->ion_exchange Yes acid_base_check->ionic_check No acid_base Strategy: Acid-Base Extraction acid_base_check->acid_base Yes rp_hplc Strategy: Reversed-Phase Chromatography (C18) chromatography_check->rp_hplc Yes normal_phase Strategy: Normal-Phase Chromatography (Silica/Alumina) chromatography_check->normal_phase No, different polarity hilic Strategy: HILIC rp_hplc->hilic Poor retention on C18?

Caption: Initial decision tree for selecting a purification strategy.

Section 1: Chromatographic Techniques - FAQs & Troubleshooting

Chromatography is a cornerstone of purification, but the polarity and basicity of imidazoles introduce specific challenges.

Normal-Phase Chromatography (Silica Gel & Alumina)

Q1: My imidazole compound is streaking badly on a silica gel column. How can I improve the peak shape?

This is a classic problem caused by the strong interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the surface of the silica gel.[1] This interaction leads to a non-ideal equilibrium, resulting in tailing or streaking.

  • Expert Advice: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.[1]

    • Triethylamine (TEA) or Pyridine: Incorporating 0.1-1% TEA or pyridine into your eluent is a standard and highly effective practice.[1] The modifier competes with your compound for the acidic sites, leading to sharper, more symmetrical peaks.

    • Switch to Alumina: For strongly basic compounds, consider using neutral or basic alumina as your stationary phase. Alumina lacks the acidic silanol groups responsible for the tailing.[1]

Q2: My polar imidazole derivative either doesn't move from the baseline (Rf=0) or shoots through with the solvent front (Rf=1). I can't find a good solvent system.

This indicates a significant polarity mismatch between your compound and the mobile phase.

  • Expert Advice: You need a more polar solvent system than the typical ethyl acetate/hexane.

    • Try Dichloromethane/Methanol (DCM/MeOH): This is a powerful solvent system for polar compounds. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.[1]

    • Consider Chloroform/Methanol: Similar to DCM/MeOH, this system can be very effective.[1]

    • Sample Loading Technique: How you load your sample is crucial. If your compound is not very soluble in the mobile phase, use a "dry loading" technique. Dissolve your crude product in a strong, volatile solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column. This technique often results in sharper bands and better separation.[1]

G start Poor Separation or Peak Tailing in Normal-Phase check_tailing Is peak tailing the main issue? start->check_tailing check_rf Is Rf 0 or 1? check_tailing->check_rf No add_base Solution: Add 0.1-1% Triethylamine or Pyridine to mobile phase check_tailing->add_base Yes change_solvent Solution: Increase eluent polarity. Try DCM/Methanol or Chloroform/Methanol gradients. check_rf->change_solvent Yes change_stationary Alternative: Switch to neutral or basic Alumina add_base->change_stationary Still tailing? dry_load Also Consider: Use 'Dry Loading' technique for sample application change_solvent->dry_load

Caption: Troubleshooting workflow for normal-phase chromatography.

Reversed-Phase Chromatography (RP-HPLC)

Q1: My highly polar imidazole derivative shows no retention on a C18 column. What can I do?

This is a common failure mode for traditional reversed-phase chromatography, which separates compounds based on hydrophobicity.[2] Highly polar analytes have little affinity for the non-polar C18 stationary phase and elute in the void volume.[3]

  • Expert Advice: You need to modify the system to promote interaction with the stationary phase or switch to a different mode of chromatography.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution. HILIC uses a polar stationary phase (like bare silica or a polar-bonded phase) with a high-organic, low-aqueous mobile phase.[4] This setup is ideal for retaining and separating very polar compounds that are poorly retained in reversed-phase.[4][5]

    • Use a Polar-Embedded Column: These are special reversed-phase columns (often with names like "AQ" or "Hydro") that have a polar group embedded near the base of the alkyl chain.[6] This feature prevents the stationary phase from collapsing in 100% aqueous mobile phases, allowing for better retention of polar molecules.[6][7]

    • Ion-Pairing Agents: For ionizable imidazoles, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can form a more hydrophobic ion pair with your compound, increasing its retention on a C18 column.[8] However, these agents can be difficult to remove and may not be compatible with mass spectrometry (MS).

Comparison of Chromatographic Techniques
TechniqueStationary PhaseMobile PhaseBest For...Key Troubleshooting Point
Normal-Phase Polar (Silica, Alumina)Non-polar to moderately polarLess polar imidazoles; separation from non-polar impurities.Peak Tailing: Add 0.1-1% triethylamine to the mobile phase to block acidic silanol sites.[1]
Reversed-Phase Non-polar (C18, C8)Polar (Water/Acetonitrile/Methanol)Moderately polar to non-polar imidazoles.[9]No Retention: If compound is too polar, switch to HILIC or a polar-embedded column.[5]
HILIC Polar (Silica, Diol)High Organic (>80%) / Low AqueousHighly polar, hydrophilic imidazoles.[4]Reproducibility: Column equilibration is critical; ensure consistent mobile phase water content.
Ion-Exchange Charged (SCX, SAX)Aqueous buffers with salt gradientCharged imidazole derivatives (e.g., imidazolium salts).[10]Binding: Ensure sample has low ionic strength before loading to allow binding to the resin.[11]

Section 2: Crystallization & Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but "oiling out" and failure to crystallize are frequent issues with polar molecules.

Q1: My imidazole derivative "oils out" instead of forming crystals. What's happening and how do I fix it?

"Oiling out" occurs when the compound comes out of the solution as a liquid instead of a solid.[1] This often happens if the solution is too concentrated, cools too quickly, or if the melting point of your compound is lower than the boiling point of the solvent.[5]

  • Expert Advice: The goal is to slow down the process and find the right thermodynamic conditions.

    • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow the flask to cool very slowly to room temperature without disturbance before moving it to a colder environment like an ice bath. Rapid cooling favors oiling over crystal lattice formation.[1][5]

    • Adjust Solvent System: The polarity might be too high. Add a small amount of a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the hot solution until it just becomes turbid, then add a drop or two of the good solvent to clarify. This fine-tunes the supersaturation point.[5]

    • Use More Solvent: The solution may be too concentrated. Add more hot solvent to the oiled-out mixture, redissolve everything, and attempt the slow cooling process again.[5]

Q2: I've tried several solvents, but my polar imidazole derivative will not crystallize at all.

This is a common challenge when a compound is highly soluble in many solvents or when impurities inhibit crystal nucleation.

  • Expert Advice: You need to actively induce crystallization.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solution interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

    • Add a Seed Crystal: If you have a tiny amount of pure product, add a single seed crystal to the cooled, supersaturated solution. This provides a template for crystallization to begin.[5]

    • Slow Evaporation: Partially cover the flask and allow the solvent to evaporate slowly over several hours or days. This gradually increases the concentration to the point of crystallization.[5]

Section 3: Liquid-Liquid Extraction (Acid-Base)

This technique leverages the basicity of the imidazole ring to separate it from neutral or acidic impurities.

Q1: An emulsion formed during my acid-base extraction and the layers won't separate. What should I do?

Emulsions are common when vigorously shaking organic and aqueous layers, especially when a base is involved.

  • Expert Advice: The goal is to disrupt the stable mixture at the interface.

    • Add Brine: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion and force the separation of the layers.[1]

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This is often sufficient for extraction without creating a stable emulsion.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

Q2: After neutralizing the acidic aqueous layer, my imidazole compound didn't precipitate. Where is it?

This is a frequent issue with highly polar imidazoles. Protonating the imidazole makes it highly water-soluble, but even after neutralization, its inherent polarity can keep it dissolved in the aqueous layer.[1]

  • Expert Advice: Your compound is likely still in the aqueous phase.

    • Back-Extraction: After neutralizing the aqueous layer to a pH above the pKa of your imidazole, you must perform a "back-extraction." Extract the now-neutralized aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate to recover your compound.[1]

    • Evaporation: If the compound is extremely water-soluble and back-extraction is inefficient, you may need to evaporate the water under reduced pressure (lyophilize) and then purify the resulting solid residue by other means, such as chromatography.

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Chromatography of a Polar Imidazole Derivative

This protocol outlines the purification of a polar imidazole using normal-phase flash chromatography with a basic modifier.

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system that provides good separation and an Rf value of ~0.2-0.3 for your target compound. A common starting point is Dichloromethane/Methanol. Add 0.5% triethylamine to the TLC developing chamber and your bulk mobile phase.[1]

  • Column Packing: Select a silica gel column appropriate for your sample size. Pack the column using your chosen mobile phase (e.g., 98:2 DCM/MeOH + 0.5% TEA) as a slurry.

  • Sample Loading (Dry Load Method):

    • Dissolve your crude product (e.g., 100 mg) in a minimal amount of a volatile solvent (e.g., DCM).

    • Add silica gel (approx. 2-3 times the weight of your crude product).

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[1]

  • Elution: Begin eluting with your chosen mobile phase. If separation is poor, a shallow gradient can be employed (e.g., slowly increasing the percentage of methanol).

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.[1]

Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole

This protocol provides a general procedure for purifying a solid polar imidazole derivative.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., ethanol, water, ethyl acetate, acetone, or solvent pairs like ethanol/water). An ideal solvent will dissolve the compound poorly at room temperature but completely when hot.[1][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample into a clean, pre-warmed flask. This step removes impurities that do not dissolve.[5]

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals in a vacuum oven or desiccator.[5]

Protocol 3: Acid-Base Extraction

This protocol is for separating a basic imidazole from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl). Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. The protonated imidazole will move into the aqueous layer.[1]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete recovery. Combine the acidic aqueous extracts.

  • Neutralization and Back-Extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper).[1]

    • If the product precipitates, collect it by vacuum filtration.

    • If it does not precipitate, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[1]

  • Drying and Solvent Removal: Combine the organic extracts from the back-extraction, dry them over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

References

Stability issues of [2-(2-Methylimidazol-1-yl)phenyl]methanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [2-(2-Methylimidazol-1-yl)phenyl]methanol

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. As your Senior Application Scientist, my goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your data.

The stability of this compound is governed by the interplay of its three core structural components: the 2-methylimidazole ring, the phenyl group, and the primary methanol substituent. While specific degradation kinetics for this exact molecule are not extensively published, this guide synthesizes established principles of imidazole chemistry and data from structurally analogous compounds to provide a robust framework for its handling.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of the compound is primarily influenced by four factors: pH, presence of oxidizing agents, exposure to light (photostability), and temperature. The imidazole moiety is susceptible to oxidation and pH-dependent reactions, while the methanol group is a primary target for oxidation.[1][2]

Q2: What are the recommended storage conditions for stock solutions?

A2: To maximize shelf life, stock solutions (e.g., in DMSO or methanol) should be stored at -20°C or -80°C. For long-term storage, it is highly recommended to overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.[1] Aliquoting the stock solution into smaller, single-use volumes is also best practice to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: How stable is the compound in common aqueous buffers like PBS at physiological pH?

A3: The imidazole ring has a pKa of approximately 7.1, meaning it exists as a mixture of protonated (imidazolium) and neutral forms at physiological pH (7.4).[3] This equilibrium can influence its reactivity. While generally stable for short-term experiments (a few hours) at room temperature, significant degradation can occur over longer periods (>24 hours), especially if the buffer is not de-gassed to remove dissolved oxygen. Polyalkylated imidazoles have shown susceptibility to oxidation.[4]

Q4: Is this compound sensitive to light?

A4: Yes, imidazole-containing compounds are often susceptible to photodegradation.[2] Exposure to high-intensity or UV light can generate radical species, leading to complex degradation pathways and often a visible change in solution color (e.g., yellowing). All solutions should be prepared and stored in amber vials or containers wrapped in aluminum foil to protect them from light.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common stability-related issues observed during experiments.

Troubleshooting Workflow for Compound Instability

G start Observation: Unexpected Experimental Result (e.g., low activity, poor reproducibility) check1 Is the parent compound peak area decreasing in HPLC analysis? start->check1 check2 Has the solution changed color (e.g., yellowing)? check1->check2 No cause1 Root Cause: Compound Degradation check1->cause1 Yes check3 Are new, unidentified peaks appearing in the chromatogram? check2->check3 No check2->cause1 Yes check3->start No, suspect other experimental variables check3->cause1 Yes sol1 Action 1: Review Solution Prep & Storage - Use fresh, high-purity solvent - Prepare fresh solutions daily - Store stocks under inert gas at -80°C cause1->sol1 sol2 Action 2: Mitigate Environmental Factors - Protect from light (amber vials) - De-gas aqueous buffers - Control temperature cause1->sol2 sol3 Action 3: Characterize Degradants - Perform forced degradation study - Use LC-MS to identify new peaks cause1->sol3 end Resolution: Reliable & Reproducible Data sol1->end sol2->end sol3->end

Caption: A logical workflow for diagnosing stability issues.

Q: My experimental results are inconsistent, or the compound's activity seems to decrease over time. What should I investigate first?

A: This is a classic sign of compound instability in your experimental medium.

  • Causality: The active concentration of the parent compound is likely decreasing over the course of your experiment due to degradation.

  • Troubleshooting Steps:

    • Confirm Degradation: Use an appropriate analytical method, such as HPLC with UV detection (monitoring at ~211 nm is a good starting point for methylimidazoles[5]), to analyze your working solution at the beginning (t=0) and end of your experiment. A significant decrease (>5-10%) in the parent peak area confirms instability.

    • Evaluate Solvent/Buffer: Are you using fresh, high-purity solvents? Have aqueous buffers been pH-verified and de-gassed? The presence of dissolved oxygen is a major driver of oxidative degradation.

    • Prepare Solutions Freshly: For aqueous-based assays, it is imperative to prepare working solutions immediately before use from a frozen, concentrated stock. Do not store dilute aqueous solutions.

Q: My solution of this compound has turned a pale yellow color after being left on the benchtop. Is it still usable?

A: No, a color change is a strong visual indicator of degradation.

  • Causality: Photodegradation and/or oxidation often produce colored degradants.[1] The imidazole ring, in particular, can form chromophoric species upon decomposition.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use the colored solution, as it contains an unknown mixture of the parent compound and its degradants, which could have confounding biological or chemical activities.

    • Implement Light Protection: Immediately switch to using amber glass vials or wrap your containers in aluminum foil. Minimize the solution's exposure to ambient light during preparation and experiments.

    • Inert Atmosphere: If the problem persists even with light protection, it may be due to autoxidation. Prepare and store solutions under an inert atmosphere (argon or nitrogen).

Section 3: Protocols for Stability Assessment

To ensure data integrity, it is crucial to handle the compound correctly and, if necessary, formally assess its stability under your specific experimental conditions.

Protocol 3.1: Recommended Procedure for Preparing and Storing Stock Solutions
  • Weighing: Weigh the solid compound in a controlled environment with low humidity.

  • Solvent Selection: Use anhydrous, high-purity solvents (e.g., DMSO, DMF, or Methanol). Methanol is often a good choice for long-term storage of some compounds.[6]

  • Dissolution: Dissolve the compound to a high concentration (e.g., 10-50 mM). Ensure complete dissolution using brief vortexing or sonication.

  • Inert Gas Purge: Gently bubble argon or nitrogen gas through the stock solution for 1-2 minutes to displace dissolved oxygen.

  • Aliquoting: Dispense the solution into single-use amber glass vials with PTFE-lined screw caps.

  • Storage: Immediately flash-freeze the aliquots and store them at -80°C.

Protocol 3.2: Performing a Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[7] This protocol subjects the compound to harsh conditions to intentionally induce degradation.

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot the stock solution and subject it to the stress conditions outlined in the table below. Include an unstressed control sample kept at 4°C in the dark.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.[1]

  • Quenching/Neutralization: Before analysis, acid and base samples should be neutralized. Oxidative samples can be quenched with a dilute sodium bisulfite solution.

  • Analysis: Analyze all samples by HPLC-UV and/or LC-MS to quantify the parent compound and identify the mass of any new peaks.

Table 1: Recommended Conditions for a Forced Degradation Study

Stress ConditionReagent / ConditionTemperatureRationale
Acid Hydrolysis 0.1 M HCl60 °CTo test susceptibility to acidic environments.
Base Hydrolysis 0.1 M NaOH60 °CTo test for base-catalyzed degradation, such as imidazole ring opening.[1]
Oxidation 3% H₂O₂Room TempTo simulate oxidative stress, which can affect both the methanol and imidazole groups.[2]
Photolytic High-intensity white light / UV light (ICH Q1B)Room TempTo assess light sensitivity and photodegradation pathways.[2]
Thermal 80 °C (in solution)80 °CTo evaluate the compound's intrinsic thermal stability.

Section 4: Potential Degradation Pathways

Understanding the likely chemical transformations of this compound is key to interpreting stability data. The primary vulnerabilities are the oxidation of the methanol group and oxidative or photolytic attack on the imidazole ring.

Caption: Potential oxidative degradation pathways for the molecule.

  • Pathway 1: Oxidation of the Methanol Group: The primary alcohol (-CH₂OH) is susceptible to oxidation. This is a two-step process, first forming the corresponding aldehyde, [2-(2-Methylimidazol-1-yl)phenyl]carbaldehyde. With a sufficiently strong oxidizing agent or prolonged exposure, this aldehyde can be further oxidized to the carboxylic acid, 2-(2-Methylimidazol-1-yl)benzoic acid.

  • Pathway 2: Oxidation of the Imidazole Ring: The sp²-hybridized nitrogen (N-3) of the imidazole ring is a nucleophilic site and can be oxidized to form an N-oxide. This is a common degradation pathway for imidazole-containing pharmaceuticals.[1]

  • Pathway 3: Photodegradation: Exposure to UV or high-intensity light can lead to radical-mediated reactions, which may result in more complex structural changes, including ring cleavage or polymerization, often producing colored products.[2]

By understanding these potential issues and implementing the recommended protocols, you can ensure the stability and integrity of this compound in your research, leading to more accurate and reproducible results.

References

Preventing degradation of [2-(2-Methylimidazol-1-yl)phenyl]methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [2-(2-Methylimidazol-1-yl)phenyl]methanol

Welcome to the dedicated technical support center for this compound (CAS No. 864823-97-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent and identify potential degradation.

I. Core Stability Profile & Degradation Pathways

This compound is a compound featuring a 2-methylimidazole ring linked to a phenylmethanol group. The stability of this molecule is primarily influenced by these two functional moieties. While stable under recommended storage conditions, the imidazole ring and the benzylic alcohol are susceptible to specific environmental stressors, leading to degradation.[1][2] Understanding these vulnerabilities is the first step in preventing unwanted chemical changes.

The primary degradation pathways of concern are:

  • Oxidation: The imidazole ring and the benzylic alcohol are both susceptible to oxidation.[3]

  • Photodegradation: Imidazole compounds can be sensitive to light, leading to the formation of various degradation products.[3]

  • Hydrolysis: While generally less susceptible than esters or amides, extreme pH conditions can affect the molecule's integrity.

Below is a diagram illustrating the potential sites of degradation on the molecule.

cluster_molecule cluster_labels mol oxidation_site_1 Oxidation Site (Benzylic Alcohol) oxidation_site_1->mol oxidation_site_2 Oxidation/Photodegradation Site (Imidazole Ring) oxidation_site_2->mol

Caption: Potential Degradation Sites of this compound.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter, their probable causes, and actionable solutions.

Issue 1: Appearance of a new, unidentified peak in my HPLC chromatogram after storing a stock solution.

  • Probable Cause 1: Oxidation. Exposure to atmospheric oxygen is a common cause of degradation for imidazole-containing compounds and benzylic alcohols. The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, while the imidazole ring can also undergo oxidation.[3]

  • Solution 1: Inert Atmosphere. When preparing stock solutions for long-term storage, use a solvent that has been degassed by sparging with an inert gas like nitrogen or argon. After preparation, overlay the solution with the inert gas before sealing the container.

  • Probable Cause 2: Photodegradation. If your stock solution was stored in a clear vial and exposed to ambient or UV light, photodegradation may have occurred.[3]

  • Solution 2: Light Protection. Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light.

Issue 2: The solid compound has changed color (e.g., from white to yellow/brown) over time.

  • Probable Cause: Surface Oxidation and/or Photodegradation. The surface of the solid material is most exposed to light and atmospheric oxygen. This can lead to the formation of colored degradation products.

  • Solution: Proper Solid Storage. Ensure the solid is stored in a tightly sealed container to minimize exposure to air.[1][4][5][6] For long-term storage, consider placing the container inside a desiccator with an inert atmosphere. As with solutions, protect the solid from light.

Issue 3: Inconsistent results in bioassays using the same batch of the compound.

  • Probable Cause: Degradation in Assay Media. The pH, presence of oxidizing agents, or exposure to light during the assay can cause the compound to degrade, leading to variable results. The stability of imidazole compounds can be pH-dependent.[7]

  • Solution: Assess Compound Stability in Assay Conditions. Before conducting extensive experiments, perform a short-term stability study of the compound in your specific assay buffer. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to see if any degradation occurs under the experimental conditions.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated) Slows down potential degradation reactions.
Atmosphere Tightly sealed container, preferably under an inert gas (Argon or Nitrogen) Minimizes exposure to oxygen and moisture.[1][4][5][6]
Light Protected from light (e.g., in an amber container or in the dark) Prevents photodegradation.[3]

| Humidity | Dry environment (e.g., in a desiccator) | Prevents hydrolysis and moisture-mediated degradation. |

Q2: How should I prepare and store stock solutions of this compound?

A2: We recommend preparing stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. To prevent degradation in solution:

  • Use a degassed solvent to remove dissolved oxygen.

  • Prepare the solution under an inert atmosphere if possible.

  • Store the solution in small aliquots in amber, tightly sealed vials at -20°C or -80°C.

  • Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen.

Q3: How can I check the purity of my stored compound?

A3: The purity of this compound can be readily assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A typical starting method would be a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify potential degradation products.[8][9]

Q4: What are the likely degradation products I should look for?

A4: Based on the structure, the most probable degradation products would result from oxidation. These could include the corresponding aldehyde ([2-(2-Methylimidazol-1-yl)benzaldehyde]) or carboxylic acid ([2-(2-Methylimidazol-1-yl)benzoic acid]). N-oxides of the imidazole ring are also a possibility.

IV. Experimental Protocol: Forced Degradation Study

To proactively understand the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended.[10][11][12] This involves intentionally exposing the compound to harsh conditions.

start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo analysis Neutralize (if needed) & Analyze by LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a Forced Degradation Study.

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Solid: Place a few milligrams of the solid compound in an oven at 80°C for 48 hours.

    • Solution: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines for photostability testing.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable LC-MS method to identify and characterize any degradation products formed.

By following these guidelines, you can ensure the integrity of your this compound and the reliability of your experimental results.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of [2-(2-Methylimidazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of [2-(2-Methylimidazol-1-yl)phenyl]methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral data, a comparison with relevant chemical analogs, and a standardized protocol for data acquisition. Our approach is grounded in established principles of NMR spectroscopy, providing a reliable reference for the structural elucidation of this and similar molecules.

Introduction

This compound is a heterocyclic compound featuring a benzyl alcohol moiety ortho-substituted with a 2-methylimidazole ring. This unique structural arrangement gives rise to a distinct ¹H NMR spectrum, the correct interpretation of which is crucial for its identification and the assessment of its purity. This guide will deconstruct the spectrum, assigning each resonance to its corresponding proton and explaining the underlying principles of chemical shift and spin-spin coupling that dictate the spectrum's appearance.

Predicted ¹H NMR Spectral Data

A thorough analysis of the molecular structure of this compound allows for the prediction of its ¹H NMR spectrum. The expected chemical shifts (δ) and multiplicities are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups and the expected electronic effects of the substituents.

Proton LabelPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
H-a (CH₃)~2.3 - 2.5Singlet (s)3HMethyl group on the imidazole ring.
H-b (CH₂)~4.5 - 4.7Singlet (s)2HMethylene protons of the benzyl alcohol. May show broadening.
H-c (OH)Variable (e.g., ~2.0 - 5.0)Broad Singlet (br s)1HChemical shift is highly dependent on solvent, concentration, and temperature.[1][2][3]
H-d, H-e (Imidazole)~6.8 - 7.2Doublets (d)1H eachProtons on the imidazole ring.
H-f, H-g, H-h, H-i (Aromatic)~7.2 - 7.6Multiplet (m)4HProtons on the ortho-disubstituted phenyl ring.[4]

Molecular Structure with Proton Labeling

To facilitate the discussion of the spectral data, the protons of this compound are labeled as shown in the diagram below.

Caption: Molecular structure of this compound.

Detailed Spectral Interpretation

  • Methyl Protons (H-a): The three protons of the methyl group on the imidazole ring are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 2.3-2.5 ppm.[5] The absence of adjacent protons results in a singlet multiplicity.

  • Methylene Protons (H-b): The two benzylic protons of the methanol group are chemically equivalent and are therefore expected to produce a singlet. Their proximity to the electronegative oxygen atom and the aromatic ring will shift this signal downfield to approximately 4.5-4.7 ppm.[6][7][8] In some cases, this signal may be broadened due to restricted rotation or exchange phenomena.

  • Hydroxyl Proton (H-c): The chemical shift of the hydroxyl proton is highly variable and sensitive to experimental conditions such as solvent, sample concentration, and temperature.[1][2][3] It typically appears as a broad singlet that can be confirmed by a D₂O exchange experiment, wherein the signal disappears upon addition of a drop of deuterium oxide.

  • Imidazole Protons (H-d, H-e): The two protons on the imidazole ring are non-equivalent and are expected to appear as two distinct doublets in the range of 6.8-7.2 ppm.[9][10] The coupling between these two protons is a three-bond coupling (³J), which typically falls in the range of 1-3 Hz for five-membered heterocyclic rings.

  • Aromatic Protons (H-f, H-g, H-h, H-i): The four protons on the ortho-disubstituted phenyl ring will give rise to a complex multiplet in the aromatic region of the spectrum, generally between 7.2 and 7.6 ppm.[11] Due to the ortho-substitution pattern, the protons are chemically non-equivalent and will exhibit both ortho- and meta-couplings. Ortho coupling constants (³J) are typically in the range of 6-10 Hz, while meta coupling constants (⁴J) are smaller, around 2-4 Hz.[12][13][14][15][16] The overlapping of these signals often results in a complex and difficult-to-resolve multiplet.[17][18]

Comparative Analysis

To provide context for the spectral features of this compound, a comparison with simpler, related molecules is instructive.

  • Benzyl Alcohol: In the ¹H NMR spectrum of benzyl alcohol, the five aromatic protons often appear as a complex multiplet or sometimes a deceptively simple singlet around 7.2-7.4 ppm, depending on the spectrometer's field strength.[6][7][8][19] The methylene protons are observed as a singlet at approximately 4.6 ppm, and the hydroxyl proton gives a broad signal whose position is variable.[6][7][8]

  • 2-Methylimidazole: The ¹H NMR spectrum of 2-methylimidazole shows a singlet for the methyl protons at around 2.3 ppm and two signals for the imidazole ring protons.[5] The C4-H and C5-H protons appear as a singlet (or two closely spaced doublets) around 6.9-7.0 ppm.

By comparing the spectrum of the target molecule to these simpler analogs, the influence of the ortho-substitution becomes apparent. The presence of the 2-methylimidazol-1-yl group causes a greater dispersion of the aromatic proton signals compared to unsubstituted benzyl alcohol.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The following protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

Workflow for ¹H NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of the compound. prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep1->prep2 prep3 Transfer the solution to a clean NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock, tune, and shim the instrument. acq1->acq2 acq3 Set acquisition parameters (e.g., 16-64 scans). acq2->acq3 acq4 Acquire the Free Induction Decay (FID). acq3->acq4 proc1 Apply Fourier Transform to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using a reference (e.g., TMS). proc2->proc3 proc4 Integrate the signals. proc3->proc4

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.[20] The choice of solvent is critical as it can influence chemical shifts, particularly for the hydroxyl proton.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the magnetic field to achieve optimal resolution and lineshape.

    • Set the appropriate acquisition parameters, including the number of scans (typically 16-64 for a sample of this concentration), pulse width, and relaxation delay.[21]

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Reference the spectrum by setting the chemical shift of a known standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A systematic analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all proton resonances. This guide provides a comprehensive framework for this analysis, offering a valuable resource for researchers working with this and structurally related compounds. By following the outlined experimental protocol, high-quality, reproducible data can be obtained, ensuring the confident characterization of this molecule.

References

Mass spectrometry of [2-(2-Methylimidazol-1-yl)phenyl]methanol for structure confirmation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of [2-(2-Methylimidazol-1-yl)phenyl]methanol using Mass Spectrometry

Introduction

In the landscape of pharmaceutical research and materials science, the unambiguous confirmation of a molecule's structure is a foundational pillar of progress. The compound this compound, a molecule featuring a substituted phenyl ring linked to a methylimidazole group, presents a unique analytical challenge. Its structural complexity, with multiple potential sites for modification and isomerization, necessitates a robust analytical strategy to ensure its identity and purity.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of using electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the structural confirmation of this compound. We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare the capabilities of mass spectrometry with other cornerstone analytical techniques, supported by experimental data and authoritative references.

The Power of ESI-MS/MS for Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For small organic molecules like this compound, electrospray ionization (ESI) is the premier choice for ion generation. ESI is a "soft ionization" technique, meaning it imparts minimal excess energy to the molecule during the ionization process.[1] This is highly advantageous as it typically keeps the molecule intact, allowing for the clear observation of the protonated molecular ion ([M+H]⁺), which directly confirms the molecular weight.[1][2]

However, the molecular weight alone is insufficient for complete structural confirmation. This is where tandem mass spectrometry (MS/MS) becomes indispensable. In an MS/MS experiment, the intact protonated molecular ions are isolated and then intentionally fragmented by colliding them with an inert gas, a process known as collision-induced dissociation (CID).[3] The resulting fragment ions are then analyzed to generate a product ion spectrum. This fragmentation pattern is a molecular fingerprint, providing critical insights into the molecule's substructures and connectivity.[4][5] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are crucial in this process, as their high mass accuracy allows for the determination of the elemental composition of both the parent and fragment ions.[6][7]

Experimental Protocol: Acquiring the Mass Spectrum

The following protocol outlines a robust methodology for the analysis of this compound using a standard ESI-Q-TOF mass spectrometer.

Sample Preparation
  • Rationale: Proper sample preparation is critical for achieving a stable electrospray and maximizing ionization efficiency. The addition of a weak acid promotes protonation, which is essential for analysis in positive ion mode.

  • Procedure:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL in a solvent mixture of 50:50 (v/v) acetonitrile:water.

    • Acidify the working solution by adding formic acid to a final concentration of 0.1% to facilitate the formation of [M+H]⁺ ions.

Instrumentation and ESI-MS Analysis
  • Rationale: The parameters for the ESI source must be optimized to ensure efficient desolvation and ionization without causing premature fragmentation in the source.

  • Procedure:

    • Infuse the prepared sample into the ESI source at a flow rate of 5 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Optimize ESI source parameters:

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 600 L/hr

Tandem Mass Spectrometry (MS/MS) Analysis
  • Rationale: MS/MS analysis isolates the ion of interest and fragments it in a controlled manner. Varying the collision energy allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation pathways.

  • Procedure:

    • Perform a product ion scan, selecting the previously identified [M+H]⁺ ion as the precursor.

    • Introduce argon as the collision gas into the collision cell.

    • Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. This allows for the capture of fragments that are formed under different energy regimes.

Data Interpretation: Decoding the Molecular Fingerprint

The molecular formula of this compound is C₁₁H₁₂N₂O, with a monoisotopic mass of 188.0950 Da. Therefore, the primary ion of interest in the full scan MS spectrum will be the protonated molecule, [M+H]⁺, at an m/z of 189.1028.

Upon CID, a series of fragmentation pathways can be predicted based on the molecule's structure. The most labile bonds are typically those adjacent to heteroatoms and functional groups.

Predicted Fragmentation Pathway

G parent [M+H]⁺ m/z 189.1028 frag1 m/z 171.0922 [C₁₁H₁₁N₂]⁺ parent->frag1 - H₂O frag2 m/z 107.0708 [C₇H₇O]⁺ parent->frag2 - C₄H₅N₂ frag3 m/z 83.0609 [C₄H₇N₂]⁺ parent->frag3 - C₇H₅O frag4 m/z 157.0766 [C₁₀H₉N₂]⁺ frag1->frag4 - CH₂ caption Proposed fragmentation of this compound.

Quantitative Data Summary

The expected primary ions from the MS/MS analysis are summarized below. High-resolution mass measurements are critical for confirming the elemental composition of each fragment.

m/z (Theoretical) Elemental Composition Proposed Neutral Loss Proposed Fragment Structure
189.1028[C₁₁H₁₃N₂O]⁺-Protonated Molecular Ion
171.0922[C₁₁H₁₁N₂]⁺H₂OLoss of water from the methanol group
157.0766[C₁₀H₉N₂]⁺CH₂OCleavage and loss of the hydroxymethyl group
107.0708[C₇H₇O]⁺C₄H₅N₂Cleavage of the N-phenyl bond, charge retained on the phenylmethanol moiety
83.0609[C₄H₇N₂]⁺C₇H₅OCleavage of the N-phenyl bond, charge retained on the methylimidazole moiety

Comparison with Alternative Structural Elucidation Techniques

While MS/MS provides invaluable data, it is often used in conjunction with other analytical methods for complete and unambiguous structure determination.[6] Each technique offers unique advantages and has specific limitations.

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_xray X-Ray Crystallography ms Molecular Weight & Connectivity nmr C-H Framework & Stereochemistry ms->nmr Orthogonal Data ir Functional Groups nmr->ir Complementary Info xray 3D Structure (Absolute) nmr->xray Definitive Confirmation ir->ms Confirmatory caption Relationship between key structural analysis techniques.

Comparison Guide: Analytical Techniques for Structure Confirmation
Technique Information Provided Strengths Weaknesses
Mass Spectrometry (ESI-MS/MS) Molecular weight, elemental composition, structural connectivity via fragmentation.High sensitivity (µg/mL to ng/mL), rapid analysis time, small sample requirement, direct coupling to liquid chromatography (LC-MS).Provides inferred connectivity, not absolute structure; isomers can be difficult to distinguish without chromatographic separation.
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity through bonds (COSY, HMBC), spatial proximity (NOESY), stereochemistry.The "gold standard" for unambiguous structure elucidation in solution.[8]Lower sensitivity (mg of sample required), longer acquisition times, requires pure samples, complex data interpretation.[8]
IR Spectroscopy Presence or absence of specific functional groups (e.g., -OH, C=N, aromatic C-H).Fast, non-destructive, provides a quick check for key functional groups.Provides limited information on the overall molecular skeleton; a "fingerprint" that is often not unique enough for full confirmation on its own.[9]
X-Ray Crystallography Absolute 3D spatial arrangement of atoms in a crystalline solid.Provides the definitive, unambiguous molecular structure.Requires a high-quality single crystal, which can be very difficult or impossible to grow; structure is in the solid state, which may differ from the solution state.

Conclusion

Electrospray ionization tandem mass spectrometry is a rapid, highly sensitive, and powerful technique for the structural confirmation of this compound. By providing an accurate molecular weight and a reproducible fragmentation "fingerprint," it serves as an excellent tool for verifying the identity of a synthesized compound and for screening its purity. The detailed fragmentation data allows for the confident piecing together of its core structural motifs.

However, it is crucial for researchers to recognize that while mass spectrometry provides compelling evidence, it is one piece of a larger analytical puzzle. For the absolute, unambiguous determination of a novel compound's structure, the data from mass spectrometry should be integrated with orthogonal techniques, most notably NMR spectroscopy.[9] This synergistic approach, leveraging the strengths of multiple analytical methods, embodies the principles of scientific integrity and ensures the highest level of confidence in the final structural assignment.

References

A Comparative Guide to the X-ray Crystallography of [2-(2-Methylimidazol-1-yl)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-based compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. The compound [2-(2-Methylimidazol-1-yl)phenyl]methanol and its derivatives represent a promising class of molecules where the spatial arrangement of the imidazole and phenyl rings, along with the methanol substituent, can significantly influence their interaction with biological targets. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of these molecules, providing critical insights into their structure-activity relationships (SAR).

This guide provides a comparative analysis of the X-ray crystallography of this compound derivatives. While specific crystallographic data for the parent compound, this compound, is not publicly available in crystallographic databases at the time of writing, this guide will leverage data from closely related structures to provide a comprehensive understanding of the synthetic strategies, crystallization techniques, and expected structural features. By examining analogous compounds, we can infer the likely conformational properties and intermolecular interactions that govern the solid-state architecture of this important class of molecules.

Synthesis and Crystallization Strategies

The synthesis of this compound derivatives typically involves a multi-step process. A common synthetic route is the condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or its derivative to form the benzimidazole ring system.[1] Alternatively, N-arylation of a pre-formed imidazole ring with a suitably substituted phenyl derivative can be employed. The methanol functionality can be introduced either before or after the formation of the imidazole ring.

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[2] Common crystallization techniques for imidazole derivatives include:

  • Slow Evaporation: This is the simplest method, where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal growth.[3]

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

The choice of solvent is critical and often requires extensive screening of various organic solvents and solvent mixtures. For imidazole derivatives, polar solvents such as methanol, ethanol, and acetonitrile, or mixtures with less polar solvents like dichloromethane or toluene, have proven effective.[3][4]

X-ray Crystallography Workflow

The determination of a crystal structure by X-ray diffraction follows a well-established workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

Figure 1: A generalized workflow for the X-ray crystallographic analysis of a novel compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded on a detector.[5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to improve the accuracy of the atomic positions and thermal parameters.[2]

Comparative Structural Analysis

In the absence of the specific crystal structure for this compound, we can draw valuable comparisons from the crystallographic data of related imidazole derivatives.

Parameter2-Methylimidazole[6]2-Phenyl-1H-imidazole[3]1H-imidazole-1-methanol[7]
Chemical Formula C₄H₆N₂C₉H₈N₂C₄H₆N₂O
Molecular Weight 82.10 g/mol 144.17 g/mol 102.11 g/mol
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group P2₁2₁2₁Ama2P2₁/n
Unit Cell Dimensions a = 5.9957(12) Åb = 8.1574(16) Åc = 9.7010(19) Åa = 10.0740(15) Åb = 18.151(4) Åc = 4.1562(10) Åa = 11.196(2) Åb = 5.868(1) Åc = 22.250(4) Åβ = 94.34(3)°
Key Structural Features Planar imidazole ring. Intermolecular N-H···N hydrogen bonds forming infinite chains.Imidazole and phenyl rings are nearly co-planar. Intermolecular N-H···N hydrogen bonds.Three unique molecules in the asymmetric unit connected by O-H···N hydrogen bonds in a head-to-tail fashion.

Insights from Comparative Structures:

  • Planarity and Torsion Angles: In 2-phenyl-1H-imidazole, the imidazole and phenyl rings are nearly co-planar.[3] However, for this compound, significant steric hindrance between the 2-methyl group of the imidazole and the phenyl ring is expected. This would likely result in a larger dihedral angle between the planes of the two rings. The presence of the ortho-methanol group on the phenyl ring will also influence the overall conformation.

  • Intermolecular Interactions: Hydrogen bonding is a dominant intermolecular force in the crystal packing of imidazole derivatives. In 2-methylimidazole and 2-phenyl-1H-imidazole, N-H···N hydrogen bonds are observed.[3][6] For this compound, the methanol group introduces a hydroxyl moiety capable of acting as both a hydrogen bond donor and acceptor. Therefore, O-H···N or O-H···O hydrogen bonds are expected to play a crucial role in its crystal packing, similar to what is observed in 1H-imidazole-1-methanol where O-H···N bonds are prominent.[7]

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Imidazole_A Imidazole Ring Phenyl_A Phenyl Ring Phenyl_B Phenyl Ring Phenyl_A->Phenyl_B π-π Stacking Methanol_A Methanol Group (O-H) Imidazole_B Imidazole Ring (N) Methanol_A->Imidazole_B O-H···N Hydrogen Bond Methanol_B Methanol Group

Figure 2: Potential intermolecular interactions in the crystal structure of this compound derivatives.

Conclusion

X-ray crystallography provides unparalleled insight into the three-dimensional structure of this compound derivatives, which is fundamental for understanding their chemical properties and biological activity. While the specific crystal structure of the parent compound remains to be reported, a comparative analysis of related imidazole structures allows for informed predictions of its key structural features. The interplay of steric effects, determining the relative orientation of the aromatic rings, and the diverse hydrogen bonding capabilities introduced by the methanol group, are expected to be the defining characteristics of the crystal structures of this class of compounds. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel imidazole-based therapeutic agents.

References

A Comparative Guide to Catalysts for N-Arylimidazole Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The N-arylimidazole motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including kinase inhibitors and antifungal agents.[1] The efficient construction of the C–N bond between an imidazole and an aryl group is therefore a critical transformation for researchers in drug development and organic synthesis. Historically, this was achieved through classical Ullmann-type couplings, which often required harsh reaction conditions, stoichiometric amounts of copper, and were limited in functional group tolerance.[2] Over the past few decades, significant advancements in transition-metal catalysis have revolutionized this field, offering milder, more efficient, and highly versatile methodologies.

This guide provides an in-depth comparative analysis of the leading catalytic systems for N-arylimidazole synthesis, focusing on the two most prominent metals: copper and palladium. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide practical, field-proven protocols to assist researchers in selecting and implementing the optimal catalytic system for their specific needs.

At a Glance: Copper vs. Palladium Catalysis

The choice between a copper- or palladium-based catalyst is often a trade-off between cost, reaction speed, and substrate scope. While palladium catalysts are renowned for their high activity and broad functional group tolerance, copper catalysts present a more economical and sustainable alternative.

FeatureCopper-Catalyzed Systems (Ullmann-Type)Palladium-Catalyzed Systems (Buchwald-Hartwig Type)
Catalyst Cost LowerHigher
Ligands Often simple, N- or O-based (e.g., diamines, amino acids, phenanthrolines)[3][4]Often complex, bulky phosphines (e.g., biaryl phosphines)[1]
Reaction Temp. Typically higher (80-150 °C), though milder systems exist[3][4]Generally lower (RT - 120 °C)[2]
Reaction Time Often longer (12-48 h)[3]Typically shorter (2-24 h)[1]
Aryl Halide Scope Aryl Iodides > Bromides >> Chlorides[3]Aryl Chlorides, Bromides, Iodides, and Triflates[2]
Functional Group Tol. Good, but can be sensitive to high temperaturesExcellent
Key Challenge Sluggish reactivity with challenging substratesCatalyst inhibition by imidazole; cost of catalyst and ligands[2]

The Workhorse of C–N Coupling: Copper-Catalyzed N-Arylation

The copper-catalyzed N-arylation of imidazoles, a modification of the classic Ullmann condensation, has seen a resurgence with the development of sophisticated ligand systems that enable the reaction to proceed under much milder conditions than previously possible.[3][5]

Mechanistic Rationale: The Ullmann Condensation Pathway

The currently accepted mechanism for the copper-catalyzed N-arylation of imidazoles involves a Cu(I)/Cu(III) catalytic cycle. The choice of ligand is critical as it modulates the solubility, stability, and reactivity of the copper species.[5]

  • Ligand Association & Deprotonation: The active Cu(I) catalyst coordinates with a suitable ligand (often a bidentate N,N- or N,O-ligand). In the presence of a base, the imidazole is deprotonated to form an imidazolide anion.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) complex, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The imidazolide displaces the halide on the copper center, and subsequent reductive elimination forms the desired N-arylimidazole product and regenerates the active Cu(I) catalyst.

Ullmann_Condensation CuI_L Cu(I)L Cu_Imidazolide L-Cu(I)-Imidazolide CuI_L->Cu_Imidazolide -HX Imidazole Imidazole + Base Imidazole->Cu_Imidazolide Imidazolide Imidazolide CuIII_intermediate L-Cu(III)(Ar)(Imidazolide)(X) Cu_Imidazolide->CuIII_intermediate + Ar-X (Oxidative Addition) ArX Ar-X ArX->CuIII_intermediate CuIII_intermediate->CuI_L Reductive Elimination Product N-Arylimidazole CuIII_intermediate->Product

Caption: Generalized catalytic cycle for the copper-catalyzed N-arylation of imidazole.

Performance and Practical Considerations

Ligand selection is paramount for a successful copper-catalyzed reaction. Diamine ligands, such as 1,10-phenanthroline and its derivatives, have proven to be particularly effective. For instance, the use of 4,7-dimethoxy-1,10-phenanthroline allows for the coupling of a wide range of imidazoles and aryl halides in good to excellent yields.[3][6] The addition of polyethylene glycol (PEG) can further accelerate the reaction, likely by increasing the solubility of the base.[3]

Advantages:

  • Cost-Effective: Copper is significantly cheaper than palladium.

  • Low Toxicity: Copper catalysts are generally less toxic than their palladium counterparts.

Disadvantages:

  • Higher Temperatures: Often require temperatures above 100 °C.[3]

  • Longer Reaction Times: Can require 24 hours or more for complete conversion.[3]

  • Limited Scope for Aryl Chlorides: Generally perform poorly with less reactive aryl chlorides.[3]

The Gold Standard: Palladium-Catalyzed N-Arylation

The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for C–N bond formation.[7] Its application to imidazole N-arylation provides a highly efficient route to the desired products, often under remarkably mild conditions.

Mechanistic Rationale: The Buchwald-Hartwig Pathway

The catalytic cycle for the palladium-catalyzed N-arylation of imidazoles typically involves a Pd(0)/Pd(II) cycle. The bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps.

  • Oxidative Addition: The active Pd(0) catalyst, coordinated to phosphine ligands, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The imidazole coordinates to the Pd(II) center.

  • Deprotonation: A base removes the proton from the coordinated imidazole, forming a palladium imidazolide complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylimidazole product, which regenerates the active Pd(0) catalyst.

Buchwald_Hartwig_Amination Pd0_L Pd(0)L₂ PdII_intermediate L₂Pd(II)(Ar)(X) Pd0_L->PdII_intermediate Oxidative Addition ArX Ar-X ArX->PdII_intermediate Pd_Amine_Complex [L₂Pd(II)(Ar)(Imidazole)]⁺X⁻ PdII_intermediate->Pd_Amine_Complex + Imidazole Imidazole Imidazole Imidazole->Pd_Amine_Complex Pd_Amide_Complex L₂Pd(II)(Ar)(Imidazolide) Pd_Amine_Complex->Pd_Amide_Complex + Base, -HBX Pd_Amide_Complex->Pd0_L Reductive Elimination Product N-Arylimidazole Pd_Amide_Complex->Product

Caption: Generalized catalytic cycle for the palladium-catalyzed N-arylation of imidazole.

Performance and Practical Considerations

A key experimental insight in the palladium-catalyzed N-arylation of imidazoles is the inhibitory effect of the imidazole substrate itself on the formation of the active catalyst.[1][2] Imidazoles can coordinate to the palladium precursor and prevent the binding of the necessary phosphine ligand. A critical, field-proven technique to overcome this is to pre-activate the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a few minutes before adding the imidazole and other reagents.[1][2] This ensures the formation of the active Pd(0)-ligand complex.

Advantages:

  • High Activity: Reactions are often faster and occur at lower temperatures.[1]

  • Broad Substrate Scope: Highly effective for a wide range of aryl halides, including challenging aryl chlorides and triflates.[2]

  • Excellent Functional Group Tolerance: The mild conditions are compatible with a wide variety of sensitive functional groups.

Disadvantages:

  • Cost: Palladium and the specialized phosphine ligands are expensive.

  • Air Sensitivity: The Pd(0) species can be sensitive to air, often requiring inert atmosphere techniques.

  • Catalyst Inhibition: Susceptible to inhibition by the imidazole substrate, requiring specific procedural modifications.[1][2]

Experimental Protocols

The following protocols are representative examples for the copper- and palladium-catalyzed N-arylation of imidazole. Researchers should note that optimization for specific substrates is often necessary.

Protocol 1: Copper-Catalyzed N-Arylation of Imidazole with an Aryl Bromide[5]

This protocol utilizes a common and effective copper(I) iodide catalyst with 1,10-phenanthroline as the ligand.

Workflow Diagram:

Copper_Protocol start Start add_reagents Add Imidazole, Aryl Bromide, CuI, and 1,10-Phenanthroline to a dry Schlenk flask. start->add_reagents inert_atm Evacuate and backfill with inert gas (3x). add_reagents->inert_atm add_base_solvent Add Cesium Carbonate and anhydrous Dioxane. inert_atm->add_base_solvent reaction Heat to 100 °C and stir vigorously for 18-24 h. add_base_solvent->reaction workup_start Cool to RT, dilute with Ethyl Acetate, and filter through Celite. reaction->workup_start extraction Wash filtrate with water and brine. workup_start->extraction dry_concentrate Dry organic layer (Na₂SO₄), filter, and concentrate. extraction->dry_concentrate end End (Purify by chromatography) dry_concentrate->end

Caption: Step-by-step workflow for a typical copper-catalyzed N-arylation reaction.

Step-by-Step Methodology:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), the desired aryl bromide (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Palladium-Catalyzed N-Arylation of Imidazole with an Aryl Bromide (with Catalyst Pre-activation)[1][2]

This protocol incorporates the crucial catalyst pre-activation step to overcome substrate inhibition.

Workflow Diagram:

Palladium_Protocol start Start preactivation In Flask 1: Add Pd₂(dba)₃, phosphine ligand, and solvent. Heat at 120 °C for 3 min. start->preactivation reagent_prep In Flask 2: Add Imidazole, Aryl Bromide, and Base. start->reagent_prep combine Inject the pre-activated catalyst solution from Flask 1 into Flask 2. preactivation->combine reagent_prep->combine reaction Heat the combined mixture at 120 °C for 5-24 h. combine->reaction workup_start Cool to RT, dilute with Ethyl Acetate, and filter through Celite. reaction->workup_start extraction Wash filtrate with water and brine. workup_start->extraction dry_concentrate Dry organic layer (Na₂SO₄), filter, and concentrate. extraction->dry_concentrate end End (Purify by chromatography) dry_concentrate->end

Caption: Step-by-step workflow for a palladium-catalyzed N-arylation with pre-activation.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a dry Schlenk flask, add Pd₂(dba)₃ (1.5 mol %), a suitable biaryl phosphine ligand (e.g., L1, 1.8 mol %), and the reaction solvent (e.g., toluene). Heat the mixture at 120 °C for 3 minutes.

  • Reagent Preparation: In a separate dry Schlenk flask, add the 4-substituted imidazole (1.5 mmol), the aryl bromide (1.0 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Reaction Assembly: After the pre-activation period, cool the catalyst solution slightly and inject it into the flask containing the imidazole, aryl halide, and base.

  • Heat the reaction mixture to 120 °C and stir for 5-24 hours, monitoring by TLC or GC-MS.

  • Follow the workup and purification procedure as described in Protocol 1 (steps 5-8).

Conclusion and Future Outlook

Both copper- and palladium-catalyzed systems offer powerful and reliable methods for the synthesis of N-arylimidazoles. The choice of catalyst is a strategic decision based on the specific requirements of the synthesis. For large-scale, cost-sensitive applications where the substrates are relatively simple, a well-optimized copper-catalyzed Ullmann-type reaction is often the preferred choice.[8] Conversely, for complex, multi-step syntheses in a drug discovery setting, where functional group tolerance, reaction speed, and broad substrate scope are paramount, the Buchwald-Hartwig amination is typically the go-to method, despite the higher cost.[8]

The field continues to evolve, with ongoing research focused on developing more active and stable catalysts that can operate under even milder conditions, with lower catalyst loadings, and in more environmentally benign solvents. The development of heterogeneous, recyclable catalysts for both copper and palladium systems is also a key area of investigation, promising to further enhance the sustainability and cost-effectiveness of N-arylimidazole synthesis.[9]

References

A Comparative Guide to the Biological Activity of [2-(2-Methylimidazol-1-yl)phenyl]methanol and Other Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] Its prevalence in nature, notably in the amino acid histidine, and its synthetic versatility have made it a privileged structure in drug discovery.[3][4] This guide provides a comparative analysis of the biological activity of [2-(2-Methylimidazol-1-yl)phenyl]methanol against other imidazole-containing compounds, drawing upon available experimental data to highlight its potential in various therapeutic areas.

While specific biological data for this compound is limited in publicly available literature, we will draw comparisons from the closely related benzimidazole derivative, 1H-benzimidazol-2-yl-methanol, to infer potential activities. This analysis will be contextualized within the broader landscape of well-characterized imidazole derivatives, focusing on their established antifungal, antibacterial, and anticancer properties.

Comparative Biological Activity: A Multifaceted Profile

Imidazole derivatives have demonstrated significant therapeutic potential across several key areas of drug development. Their mechanisms of action are often multifaceted, ranging from enzyme inhibition to the disruption of cellular structures.[3][5]

Antifungal Activity

Imidazole-based compounds are perhaps most renowned for their antifungal properties.[6] They function primarily by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[6] This disruption leads to increased membrane permeability and ultimately, fungal cell death.

Table 1: Comparative Antifungal Activity of Imidazole Derivatives

Compound/ClassTarget Organism(s)MIC (µg/mL)Reference(s)
1H-benzimidazol-2-yl-methanolNot specifiedWeak activity[7]
1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol estersCandida albicans0.125[8]
5,5-disubstituted-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidinesTrichophyton rubrum, Aspergillus fumigatus, Candida albicansModerate to potent[9][10]
Biphenyl ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanolCandida species1.7 ± 1.4[3]

MIC: Minimum Inhibitory Concentration

The data suggests that substitutions on the imidazole ring and the nature of the side chains play a crucial role in determining antifungal potency. For instance, the presence of a biphenyl ester group significantly enhances activity against Candida species.[3]

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The imidazole compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. RPMI-1640 is a widely accepted medium for fungal susceptibility testing as it supports the growth of most clinically relevant fungi.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Standardized Inoculum (0.5-2.5 x 10³ CFU/mL) A->B E Inoculate Microtiter Plate B->E C Test Compound Stock D Serial Dilutions C->D D->E F Incubate (35°C, 24-48h) E->F G Read Results F->G H Determine MIC G->H PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazole Imidazole Derivatives Imidazole->PI3K Inhibits Imidazole->AKT Inhibits Imidazole->mTOR Inhibits

References

A Senior Application Scientist's Guide to the Synthesis of N-Arylimidazoles: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the N-arylimidazole motif is a cornerstone of modern molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and versatile synthetic routes. This guide provides an in-depth, objective comparison of the most prominent methods for constructing the C-N bond between an imidazole and an aryl group: the Palladium-catalyzed Buchwald-Hartwig amination, and the Copper-catalyzed Ullmann and Chan-Lam couplings. Drawing upon experimental data and field-proven insights, we will dissect the nuances of each methodology to empower you in selecting the optimal synthetic strategy for your specific application.

The Significance of N-Arylimidazoles

N-arylimidazole derivatives are integral components of numerous biologically active molecules.[1] Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged scaffolds in drug discovery. For instance, the blockbuster anticancer drug nilotinib features a key N-arylimidazole moiety, highlighting the importance of robust synthetic access to this class of compounds.[2][3]

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to N-arylimidazoles offers a powerful and often high-yielding approach.[4][5] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with imidazole in the presence of a palladium catalyst, a phosphine ligand, and a base.[4]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the imidazole, deprotonation by the base, and finally, reductive elimination to furnish the N-arylimidazole product and regenerate the active Pd(0) catalyst.[4]

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-X Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand\nExchange Imidazole Imidazole Imidazole->Ligand\nExchange Ar-Pd(II)-Imidazole(L) Ar-Pd(II)-Imidazole(L) Ligand\nExchange->Ar-Pd(II)-Imidazole(L) Deprotonation Deprotonation Ar-Pd(II)-Imidazole(L)->Deprotonation Base Base Base->Deprotonation Ar-Pd(II)-Imidazolide(L) [Ar-Pd(II)-Imidazolide(L)]⁻ Deprotonation->Ar-Pd(II)-Imidazolide(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Imidazolide(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L N-Arylimidazole N-Arylimidazole Reductive\nElimination->N-Arylimidazole

Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-arylimidazole synthesis.

Performance and Scope

The Buchwald-Hartwig amination is renowned for its broad substrate scope and high functional group tolerance.[1] The development of sophisticated, sterically hindered biarylphosphine ligands has been instrumental in achieving high catalytic activity, enabling the coupling of even challenging aryl chlorides.[2] However, imidazoles can act as inhibitors to the palladium catalyst, necessitating careful optimization of reaction conditions, such as pre-activation of the catalyst.[6][7]

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / L1Aryl BromideK₃PO₄Toluene/Dioxane120595[7]
Pd₂(dba)₃ / L1Aryl ChlorideK₃PO₄Toluene/Dioxane120593[1]
Pd/AlO(OH) NPsAryl HalideKOHH₂O/IPArt2up to 98[3]

L1 represents a specific biaryl phosphine ligand.

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical and cost-effective method for the formation of C-N bonds, utilizing a copper catalyst.[8] While traditional Ullmann reactions often require harsh conditions, modern protocols employing ligands have significantly expanded its applicability to the synthesis of N-arylimidazoles under milder conditions.[8]

Mechanistic Insights

The mechanism of the ligand-assisted Ullmann condensation is thought to involve the formation of a copper(I)-imidazolide complex. This complex then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, which subsequently undergoes reductive elimination to yield the N-arylimidazole and regenerate the active Cu(I) catalyst.

Ullmann_Condensation Cu(I)L Cu(I)L Formation of\nCu-Imidazolide Formation of Cu-Imidazolide Cu(I)L->Formation of\nCu-Imidazolide Imidazole + Base Imidazole + Base Imidazole + Base->Formation of\nCu-Imidazolide Cu(I)-Imidazolide(L) Cu(I)-Imidazolide(L) Formation of\nCu-Imidazolide->Cu(I)-Imidazolide(L) Oxidative\nAddition Oxidative Addition Cu(I)-Imidazolide(L)->Oxidative\nAddition Ar-X Ar-X Ar-X->Oxidative\nAddition Ar-Cu(III)-X(Imidazolide)(L) Ar-Cu(III)-X(Imidazolide)(L) Oxidative\nAddition->Ar-Cu(III)-X(Imidazolide)(L) Reductive\nElimination Reductive Elimination Ar-Cu(III)-X(Imidazolide)(L)->Reductive\nElimination Reductive\nElimination->Cu(I)L N-Arylimidazole N-Arylimidazole Reductive\nElimination->N-Arylimidazole Chan_Lam_Coupling Cu(II) Cu(II) Transmetalation Transmetalation Cu(II)->Transmetalation Ar-B(OH)₂ Ar-B(OH)₂ Ar-B(OH)₂->Transmetalation Ar-Cu(II) Ar-Cu(II) Transmetalation->Ar-Cu(II) Coordination Coordination Ar-Cu(II)->Coordination Imidazole Imidazole Imidazole->Coordination Ar-Cu(II)-Imidazole Ar-Cu(II)-Imidazole Coordination->Ar-Cu(II)-Imidazole Oxidation Oxidation Ar-Cu(II)-Imidazole->Oxidation Oxidant (O₂) Oxidant (O₂) Oxidant (O₂)->Oxidation Ar-Cu(III)-Imidazole [Ar-Cu(III)-Imidazole] Oxidation->Ar-Cu(III)-Imidazole Reductive\nElimination Reductive Elimination Ar-Cu(III)-Imidazole->Reductive\nElimination N-Arylimidazole N-Arylimidazole Reductive\nElimination->N-Arylimidazole Cu(I) Cu(I) Reductive\nElimination->Cu(I) Cu(I)->Cu(II) Oxidation

References

A Comparative Guide to the In Vitro Evaluation of [2-(2-Methylimidazol-1-yl)phenyl]methanol Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel [2-(2-Methylimidazol-1-yl)phenyl]methanol derivatives. While specific experimental data on this precise chemical scaffold is emerging, this document synthesizes established methodologies and comparative data from closely related imidazole-based compounds to offer a robust testing strategy. The focus is on assessing their potential as anticancer agents, a field where imidazole derivatives have shown significant promise.[1][2]

The imidazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[1] Derivatives have been developed as inhibitors of key oncogenic targets, including kinases and tubulin, and as inducers of apoptosis and cell cycle arrest.[2][3][4] This guide will compare the performance of hypothetical derivatives across critical in vitro assays, explain the causality behind experimental choices, and provide detailed, field-proven protocols for researchers in drug development.

Core Mechanisms and Comparative Biological Targets

The therapeutic efficacy of an anticancer agent is often linked to its ability to selectively target pathways crucial for tumor growth and survival. For imidazole derivatives, two of the most prominent mechanisms are the inhibition of protein kinases and the disruption of microtubule dynamics.[1][3] A critical aspect of preclinical in vitro testing also involves evaluating off-target effects, such as the inhibition of Cytochrome P450 (CYP) enzymes, which is crucial for predicting drug-drug interactions.[5][6]

Dual-Targeting Potential: Kinase and Tubulin Inhibition

Many successful anticancer agents exhibit a multi-targeted approach. Imidazole-based compounds, inspired by scaffolds like Tirbanibulin, have demonstrated the ability to dually inhibit both SRC kinase and tubulin polymerization.[3] This dual action can overcome resistance mechanisms that may arise from targeting a single pathway.

  • SRC Kinase: A non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Its inhibition can halt tumor progression.

  • Tubulin Polymerization: Microtubules are essential for cell division (forming the mitotic spindle), motility, and intracellular transport. Inhibiting their polymerization leads to G2/M phase cell cycle arrest and apoptosis.[2]

Below is a conceptual diagram illustrating this dual-targeting mechanism.

DUAL_MECHANISM cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor SRC SRC Kinase GF_Receptor->SRC Activates Derivative This compound Derivative Derivative->SRC Inhibits Tubulin Tubulin Dimers Derivative->Tubulin Inhibits Proliferation_Survival Proliferation & Survival Pathways SRC->Proliferation_Survival Promotes Apoptosis Apoptosis / Cell Cycle Arrest SRC->Apoptosis Microtubules Microtubule Polymerization Tubulin->Microtubules Forms Tubulin->Apoptosis Mitosis Mitosis (Cell Division) Microtubules->Mitosis Essential for

Caption: Dual-targeting mechanism of an imidazole derivative.

Comparative In Vitro Performance Data

To objectively assess novel derivatives, their performance must be quantified against relevant benchmarks. The following table presents a hypothetical comparison of three this compound derivatives (A, B, and C) against a known standard, such as the kinase inhibitor Staurosporine or the tubulin inhibitor Paclitaxel, where appropriate. The data are representative of values seen for potent imidazole anticancer agents.[1][7][8]

Assay Derivative A (IC₅₀) Derivative B (IC₅₀) Derivative C (IC₅₀) Reference Compound (IC₅₀) Target Cell Line / Enzyme
Cytotoxicity (MTT) 5.5 µM1.2 µM 15.8 µM4.1 µM (Doxorubicin)[1]MCF-7 (Breast Cancer)
Cytotoxicity (MTT) 8.2 µM2.1 µM 25.4 µM2.3 µM (Tirbanibulin)[3]T24 (Urothelial Carcinoma)
SRC Kinase Inhibition 150 nM28 nM > 10 µM25 nM (Tirbanibulin)[3]Recombinant SRC Enzyme
Tubulin Polymerization 220 nM 850 nM> 10 µM250 nM (Tirbanibulin)[3]Purified Tubulin
CYP3A4 Inhibition 8.9 µM9.5 µM> 50 µM 2.0 µM (Ketoconazole)[5]Human Liver Microsomes

Analysis of Hypothetical Data:

  • Derivative B emerges as the most potent candidate, with strong dual activity against SRC kinase and excellent cytotoxicity in cancer cell lines. Its potency is comparable to or exceeds that of the reference compounds.

  • Derivative A shows strong activity as a tubulin polymerization inhibitor but is a weaker kinase inhibitor.

  • Derivative C demonstrates low target activity and cytotoxicity, but notably has the best safety profile concerning CYP3A4 inhibition, making it a potential scaffold for further optimization if its potency can be improved.

In Vitro Experimental Workflows and Protocols

A logical, phased approach to in vitro testing is critical for efficient drug discovery. The workflow should begin with broad cytotoxicity screening, followed by specific mechanistic and safety assays for the most promising hits.

WORKFLOW cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Mechanism cluster_2 Phase 3: Preclinical Safety Screen Library of Derivatives MTT Cytotoxicity Screening (e.g., MTT Assay vs. Cancer Panel) Screen->MTT Hits Identify Potent Hits (e.g., IC50 < 10 µM) MTT->Hits Kinase Target-Based Assays (Kinase, Tubulin Inhibition) Hits->Kinase Apoptosis Cell-Based Mechanistic Assays (Apoptosis, Cell Cycle Analysis) Hits->Apoptosis Leads Validated Leads Kinase->Leads Apoptosis->Leads CYP In Vitro ADME/Tox (CYP450 Inhibition Assay) Leads->CYP

Caption: Phased in vitro screening workflow for novel derivatives.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and a reference drug (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Cytochrome P450 (CYP) Inhibition Assay

This assay determines a compound's potential to inhibit major drug-metabolizing enzymes, such as CYP3A4. It uses human liver microsomes (HLMs) and a specific probe substrate that is metabolized into a fluorescent product.[9]

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M Potassium phosphate buffer, pH 7.4.

    • HLMs: Thaw human liver microsomes on ice and dilute to a final concentration of 0.2 mg/mL in the reaction buffer.

    • NADPH Solution: Prepare a 10 mM stock of NADPH in the reaction buffer.

    • Probe Substrate: Prepare a solution of a fluorescent probe substrate for the target CYP isoform (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin for CYP3A4) at 2x its Kₘ concentration.

    • Inhibitors: Prepare serial dilutions of the test derivative and a known inhibitor (e.g., Ketoconazole).

  • Assay Procedure (IC₅₀ Determination): [10]

    • In a 96-well plate, add 5 µL of the inhibitor dilutions.

    • Add 85 µL of the HLM solution to each well and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the pre-warmed NADPH solution.

    • Incubate for the specified time (e.g., 10 minutes) at 37°C.

  • Reaction Termination & Detection:

    • Stop the reaction by adding 75 µL of an ice-cold stop solution (e.g., acetonitrile with an internal standard).

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate and measure the fluorescent product with a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for the in vitro evaluation of this compound derivatives. By employing a phased approach that begins with broad cytotoxicity screening and progresses to specific mechanistic and safety profiling, researchers can efficiently identify lead candidates. The hypothetical data presented for Derivatives A, B, and C illustrate how quantitative comparisons across different assays are essential for decision-making. Derivative B, with its potent dual-activity profile, would be prioritized for further studies, including cell cycle analysis and apoptosis assays, before advancing to in vivo models. Conversely, the favorable safety profile of Derivative C suggests it could be a valuable starting point for medicinal chemistry efforts to enhance potency. This structured approach, grounded in established protocols, ensures both scientific rigor and the efficient allocation of resources in the search for novel anticancer therapeutics.

References

A Computational Chemist's Guide to [2-(2-Methylimidazol-1-yl)phenyl]methanol: Unveiling Properties Through a Comparative Lens

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, imidazole-containing compounds stand out for their versatile therapeutic and electronic properties. [2-(2-Methylimidazol-1-yl)phenyl]methanol, a molecule featuring a methylimidazolyl group attached to a phenylmethanol scaffold, represents a promising, yet underexplored, candidate for further investigation. Computational chemistry offers a powerful and cost-effective avenue to predict and understand the nuanced electronic, structural, and reactive properties of this molecule, thereby guiding synthetic efforts and biological screening.

This guide provides a comprehensive framework for the computational analysis of this compound. Rather than presenting a rigid protocol, we will explore the causal relationships behind key computational choices and demonstrate how to derive meaningful insights through objective comparison with relevant alternative structures. By leveraging established theoretical methods, researchers can unlock a deeper understanding of this molecule's potential and accelerate its journey from digital model to tangible innovation.

The Rationale for a Computational Approach: Beyond the Flask

Experimental synthesis and characterization are the cornerstones of chemical research. However, a purely experimental approach can be time-consuming and resource-intensive. Computational studies, particularly those employing Density Functional Theory (DFT), offer a synergistic partnership by:

  • Predicting Molecular Properties: Before a single gram of material is synthesized, we can accurately predict a molecule's geometry, electronic structure, and spectroscopic signatures.

  • Elucidating Reaction Mechanisms: Computational modeling can map out the energetic landscapes of chemical reactions, providing invaluable insights into reaction pathways and transition states.

  • Guiding Drug Design: Through techniques like molecular docking, we can simulate the interaction of a molecule with a biological target, predicting its potential as a therapeutic agent.[1][2]

  • Interpreting Experimental Data: Theoretical calculations can help to assign and interpret complex experimental spectra (e.g., NMR, IR), leading to a more robust characterization of the molecule.

This guide will focus on a comparative analysis, a powerful strategy to understand how subtle structural modifications can impact a molecule's overall properties.

Choosing the Right Tools: A Trio of Computational Techniques

To build a comprehensive understanding of this compound, we will employ a suite of three complementary computational methods:

  • Density Functional Theory (DFT): This quantum mechanical method is the workhorse of modern computational chemistry. It provides a robust framework for calculating the electronic structure of molecules, from which a wide range of properties can be derived.[3][4] We will use DFT to determine optimized geometries, molecular orbital energies, and molecular electrostatic potential maps.

  • Molecular Docking: This technique is central to computer-aided drug design. It predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and potential biological activity.[1][2]

  • Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions within a molecule.[5]

The logical workflow for applying these techniques is outlined in the diagram below.

G cluster_0 Computational Workflow Start Start Define_Target_and_Alternatives Define Target Molecule and Alternatives Start->Define_Target_and_Alternatives DFT_Calculations Density Functional Theory (DFT) Calculations Define_Target_and_Alternatives->DFT_Calculations Analyze_Electronic_Properties Analyze Electronic Properties (HOMO, LUMO, MEP) DFT_Calculations->Analyze_Electronic_Properties Molecular_Docking Molecular Docking Simulations DFT_Calculations->Molecular_Docking QTAIM_Analysis Quantum Theory of Atoms in Molecules (QTAIM) DFT_Calculations->QTAIM_Analysis Comparative_Analysis Comparative Analysis of All Data Analyze_Electronic_Properties->Comparative_Analysis Analyze_Binding_Affinity Analyze Binding Affinity and Interactions Molecular_Docking->Analyze_Binding_Affinity Analyze_Binding_Affinity->Comparative_Analysis Analyze_Bonding_Properties Analyze Bonding Properties QTAIM_Analysis->Analyze_Bonding_Properties Analyze_Bonding_Properties->Comparative_Analysis Conclusion Conclusion Comparative_Analysis->Conclusion G cluster_A Molecule A (ortho) cluster_B Molecule B (meta) cluster_C Molecule C (imidazol-2-yl) A B C G cluster_1 Molecular Docking Protocol Prepare_Protein Prepare Protein Receptor (Remove water, add hydrogens) Define_Binding_Site Define Binding Site on Protein Prepare_Protein->Define_Binding_Site Prepare_Ligand Prepare Ligand (Optimize geometry, assign charges) Run_Docking_Algorithm Run Docking Algorithm (e.g., AutoDock Vina) Prepare_Ligand->Run_Docking_Algorithm Define_Binding_Site->Run_Docking_Algorithm Analyze_Results Analyze Docking Poses and Scores Run_Docking_Algorithm->Analyze_Results

References

Benchmarking Catalyst Performance: An Analysis of [2-(2-Methylimidazol-1-yl)phenyl]methanol in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of existing scientific literature reveals a notable absence of published experimental data detailing the catalytic performance of [2-(2-Methylimidazol-1-yl)phenyl]methanol. While the foundational imidazole scaffold is a cornerstone in modern catalysis, particularly as a precursor to N-heterocyclic carbene (NHC) ligands, this specific derivative has not been characterized in the context of catalytic efficacy.

This guide, therefore, serves to contextualize the potential applications of this compound based on the established roles of structurally related compounds. It will further provide a framework for its systematic evaluation in benchmark catalytic reactions, offering researchers and drug development professionals a robust starting point for their investigations.

Theoretical Framework and Potential Catalytic Applications

This compound possesses key structural motifs that suggest its potential as a pre-ligand in transition metal catalysis. The 2-methylimidazole unit can be readily converted into an N-heterocyclic carbene (NHC), a class of ligands renowned for their strong σ-donating properties and their ability to form stable complexes with transition metals like palladium. These palladium-NHC complexes are highly effective catalysts for a variety of cross-coupling reactions.[1]

The hydroxymethyl group on the phenyl ring introduces a potential hemilabile coordinating site. This hydroxyl moiety could interact with the metal center during the catalytic cycle, potentially influencing the catalyst's stability, solubility, and reactivity in unique ways.

Based on these structural features, this compound is a promising candidate for evaluation in several critical catalytic transformations, including:

  • Suzuki-Miyaura Coupling: A cornerstone of C-C bond formation, widely used in the synthesis of biaryls and complex organic molecules.

  • Heck Coupling: A versatile method for the arylation of alkenes.

  • Other Cross-Coupling Reactions: Including Sonogashira, Buchwald-Hartwig amination, and C-H activation reactions.

A Roadmap for Performance Benchmarking

To rigorously assess the catalytic performance of this compound, a comparative study against well-established catalyst systems is essential. The following sections outline a proposed experimental framework for such a benchmark analysis, focusing on the Suzuki-Miyaura coupling as a representative and widely studied reaction.

Benchmark Catalysts for Comparison

For a meaningful comparison, the performance of a catalyst system derived from this compound should be benchmarked against established, commercially available ligands known for their high efficacy in Suzuki-Miyaura couplings. These include:

  • Phosphine-based ligands: Such as SPhos and XPhos, which are known to form highly active palladium catalysts.[2]

  • Standard NHC precursors: Such as those that form IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) or IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride) ligands.[1]

Experimental Workflow for Catalyst Evaluation

The following workflow provides a detailed, step-by-step methodology for synthesizing the active catalyst from this compound and evaluating its performance in a benchmark Suzuki-Miyaura coupling reaction.

G cluster_synthesis Catalyst Synthesis cluster_catalysis Benchmark Catalytic Reaction (Suzuki-Miyaura Coupling) cluster_data Data Comparison and Analysis s1 Step 1: Imidazolium Salt Formation s2 Step 2: Palladium Complexation s1->s2 Reaction with Pd precursor (e.g., Pd(OAc)2) c2 Catalyst Loading: - Add synthesized Pd-complex - Add benchmark catalysts in parallel reactions s2->c2 Introduction of catalyst c1 Reaction Setup: - Aryl halide (e.g., 4-chlorotoluene) - Arylboronic acid (e.g., phenylboronic acid) - Base (e.g., K3PO4) - Solvent (e.g., Toluene/H2O) c1->c2 c3 Reaction Execution: - Heat to 100°C - Monitor progress by GC-MS/LC-MS c2->c3 c4 Work-up and Analysis: - Extraction and purification - Determine yield and purity c3->c4 d1 Tabulate Results: - Yield (%) - Reaction time (h) - Catalyst loading (mol%) c4->d1 Quantitative data d2 Performance Comparison: - Evaluate against benchmark catalysts d1->d2

Figure 1: Proposed experimental workflow for the synthesis and catalytic evaluation of a palladium complex derived from this compound.

Detailed Experimental Protocols

1. Synthesis of the Palladium Pre-catalyst:

  • Step 1: Imidazolium Salt Formation. The hydroxyl group of this compound would first be converted to a leaving group (e.g., by reaction with a halogenating agent). Subsequent quaternization of the imidazole nitrogen with an appropriate alkyl or aryl halide would yield the corresponding imidazolium salt, the direct precursor to the NHC ligand.

  • Step 2: Palladium Complexation. The imidazolium salt is then reacted with a palladium(II) precursor, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a base to deprotonate the imidazolium C2 position and form the palladium-NHC complex.

2. Benchmark Suzuki-Miyaura Coupling Protocol:

  • Reaction Setup: In a dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (0.1 - 1.0 mol%) and the corresponding ligand (if not using a pre-formed complex). For the catalyst derived from this compound, the synthesized palladium complex would be added directly.

  • Reaction Execution: Add the solvent system (e.g., a 10:1 mixture of toluene and water) and heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Data Presentation and Comparative Analysis

The performance of the novel catalyst system should be systematically compared to the benchmark catalysts in a tabular format for clarity and ease of comparison.

Table 1: Hypothetical Performance Comparison in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

Catalyst SystemLigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Pd(OAc)₂ / this compound derivative Investigational 1.0 12 To be determined
Pd(OAc)₂ / SPhosSPhos0.56>95%
Pd₂(dba)₃ / XPhosXPhos0.58>95%
Pd(OAc)₂ / IPr-HClIPr1.010>90%

Note: The performance data for the benchmark catalysts are representative values based on typical literature reports. The performance of the investigational catalyst is yet to be experimentally determined.

Mechanistic Considerations and Causality

The anticipated catalytic cycle for the Suzuki-Miyaura coupling reaction is depicted below. The this compound-derived ligand is expected to stabilize the palladium center throughout the catalytic cycle.

G cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination (Ar-Ar') L = Ligand derived from this compound L = Ligand derived from this compound

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The unique structural features of the proposed ligand may offer several advantages:

  • Enhanced Stability: The strong σ-donating character of the NHC moiety can lead to a more stable Pd-catalyst, potentially reducing catalyst decomposition and leading to higher turnover numbers.

  • Improved Solubility: The hydroxymethyl group could enhance the catalyst's solubility in polar solvent systems, which are often preferred for green chemistry applications.

  • Modulated Reactivity: Hemilabile coordination of the hydroxyl group could transiently open a coordination site on the palladium center, facilitating key steps in the catalytic cycle such as oxidative addition or reductive elimination.

Conclusion and Future Outlook

While direct experimental evidence for the catalytic performance of this compound is currently unavailable, its structural characteristics position it as a compelling candidate for a pre-ligand in cross-coupling catalysis. The proposed benchmarking framework provides a clear and robust pathway for its evaluation. Should this compound demonstrate high efficacy, it would represent a valuable addition to the toolkit of ligands available to synthetic chemists, potentially offering unique advantages in terms of stability, solubility, and reactivity. Further research is warranted to synthesize the corresponding palladium complex and systematically investigate its catalytic activity across a range of important organic transformations.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [2-(2-Methylimidazol-1-yl)phenyl]methanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of [2-(2-Methylimidazol-1-yl)phenyl]methanol, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's structural components and their associated hazards.

Hazard Assessment and Chemical Profile

  • 2-Methylimidazole Moiety: 2-Methylimidazole is known to be harmful if swallowed and can cause severe skin burns and eye damage.[1][2] It is also suspected of causing cancer and may damage fertility or the unborn child.[2] The parent compound, imidazole, is also classified as a corrosive material.[3][4][5][6][7]

  • Phenylmethanol (Aromatic Alcohol) Moiety: Aromatic alcohols as a class can be irritants and may be harmful if swallowed or absorbed through the skin.[8][9]

  • Structural Analogue Hazard Data: The SDS for the closely related compound, [4-(2-Methylimidazol-1-yl)phenyl]methanol, indicates that it causes skin and eye irritation and may cause respiratory irritation.[10]

Given this information, This compound must be treated as a hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[3][5][11]

Table 1: Hazard Profile based on Structural Components and Analogues

Hazard ClassificationDescriptionSource(s)
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.[1][10]
Serious Eye Damage/Irritation Causes serious eye irritation, potentially severe damage.[1][10]
Respiratory Irritation May cause respiratory irritation.[10]
Carcinogenicity Suspected of causing cancer.[2]
Reproductive Toxicity May damage the unborn child; suspected of damaging fertility.[2]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, all laboratory personnel must be equipped with the appropriate PPE to minimize exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[8]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.[8]

  • Respiratory Protection: All handling of the compound and its waste should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.[4]

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a systematic process of segregation, collection, labeling, and storage, culminating in transfer to a licensed hazardous waste disposal facility.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][12]

  • Solid Waste: Collect pure this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a designated solid hazardous waste container.[13]

  • Liquid Waste: Collect solutions containing this compound in a separate, designated liquid hazardous waste container.

  • Incompatible Wastes: Do not mix this waste with strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[4][10] Keep it segregated from other incompatible waste streams.[12]

Step 2: Waste Container Selection and Labeling

The integrity and proper labeling of waste containers are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[14][15][16][17]

  • Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[18][19] For solid waste, a plastic pail with a lid is a suitable option.[18] For liquid waste, use a container identical to the original solvent container or another chemically resistant bottle.[18][19]

  • Labeling: All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.[4][12][20] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents with their approximate concentrations.

    • The specific hazard characteristics (e.g., Irritant, Toxic).

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

Step 3: Waste Accumulation and Storage
  • Container Management: Keep the waste container sealed at all times, except when adding waste.[18][20] Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.[13]

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.[14][20] This area should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[13] The storage area should also have secondary containment, such as a spill tray, to contain any potential leaks.[18][21]

Step 4: Disposal of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste.

  • Rinse the container with a suitable solvent (e.g., methanol, acetone) at least three times.

  • The first rinseate must be collected and disposed of as hazardous liquid waste.[18]

  • After thorough rinsing and air-drying, deface or remove the original label.[14] The container can then be disposed of in the appropriate glass or plastic recycling bin.[12]

Step 5: Request for Waste Pickup

Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][11] Follow your institution's specific procedures for requesting waste collection.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a spill pillow to contain the spill.[10][22]

  • Collect Waste: Carefully sweep or scoop the absorbent material and the spilled chemical into a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials and wash water for disposal as hazardous waste.[11]

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.[22]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the decision-making process for the disposal of this compound, the following workflow diagram has been created.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_procedure Procedure cluster_final Final Steps A Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Waste Type B->C D Solid Waste (Pure compound, contaminated items) C->D Solid E Liquid Waste (Solutions) C->E Liquid F Empty Containers C->F Container G Collect in Labeled Solid Waste Container D->G H Collect in Labeled Liquid Waste Container E->H I Triple Rinse Collect first rinseate F->I J Store in Designated Satellite Accumulation Area G->J H->J I->H Add rinseate to liquid waste L Dispose of rinsed container in recycling I->L After rinsing K Request EHS Pickup J->K

Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.

Conclusion

The proper disposal of this compound is not merely a procedural task but a professional responsibility. By adhering to the guidelines outlined in this document—from initial hazard assessment and use of appropriate PPE to meticulous waste segregation and compliant storage—researchers can significantly mitigate risks to themselves, their colleagues, and the environment. This commitment to safety and regulatory compliance is integral to the integrity of scientific research.

References

A Senior Application Scientist's Guide to Handling [2-(2-Methylimidazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As drug development professionals, our work often involves synthesizing or handling novel compounds for which comprehensive safety data may not be readily available. This guide addresses the safe handling of [2-(2-Methylimidazol-1-yl)phenyl]methanol, a compound whose specific toxicological profile is not thoroughly documented. The following protocols are therefore built upon a conservative, risk-based assessment derived from the known hazards of its core chemical moieties: the imidazole ring and the phenylmethanol group. This document serves as an essential, immediate guide for ensuring laboratory safety through rigorous operational and disposal procedures.

Hazard Analysis: A Tale of Two Moieties

To establish a robust safety protocol, we must first understand the potential hazards. The structure of this compound suggests a combination of risks associated with its parent structures.

  • The Imidazole Moiety: Imidazole and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3] Some compounds in this class are also suspected reproductive toxins.[1][2] Given that the subject compound is a solid, the primary risk is exposure to dust, which can be corrosive upon contact with moist tissues like the eyes, skin, and respiratory tract.[4][5]

  • The Phenylmethanol Moiety: Phenylmethanol (benzyl alcohol) is classified as harmful if swallowed or inhaled and is a known cause of serious eye irritation.[6] While our compound is a solid, any procedure that creates dust or aerosols could lead to inhalation risks.

Based on this analysis, we will treat this compound as a corrosive solid with potential reproductive toxicity and acute toxicity upon inhalation or ingestion. All handling procedures must be designed to mitigate these risks.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a critical, risk-mitigated decision. The following table outlines the minimum required PPE for handling this compound in solid form or in solution.

Body PartPersonal Protective EquipmentRationale and Specifications
Eyes/Face Chemical safety goggles and a face shield.Standard safety glasses are insufficient. The corrosive nature of imidazole derivatives necessitates a full seal around the eyes (goggles) to protect against fine dust and splashes.[1][4] A face shield is required when handling larger quantities (>1g) or when there is a significant risk of splashing.
Skin/Body Nitrile gloves (double-gloving recommended) and a flame-retardant lab coat.Nitrile gloves provide adequate protection against incidental contact.[1] Always inspect gloves for pinholes before use.[5] A fully buttoned lab coat, extending to the wrists, is mandatory to prevent skin contact.[1][5]
Respiratory Work exclusively within a certified chemical fume hood.A chemical fume hood is the primary engineering control to prevent inhalation of dust.[1][4][5] Respiratory protection (e.g., a NIOSH-approved respirator with P95 or P100 particle filters) should only be considered for emergency situations like a large spill outside of containment.[7]
Body Full-length pants and closed-toe shoes.This is a minimum laboratory requirement to protect against accidental spills and exposure.[5]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start_node Start: Prepare to Handle Chemical is_solid Is the chemical a dusty solid? start_node->is_solid decision_node_style decision_node_style process_node_style process_node_style ppe_node_style ppe_node_style end_node Proceed with Experiment hood Use Chemical Fume Hood is_solid->hood Yes is_corrosive Is it corrosive or a skin/eye irritant? goggles Wear Chemical Goggles is_corrosive->goggles Yes is_splash_risk Risk of splash (e.g., making solutions)? is_splash_risk->end_node No face_shield Add Face Shield is_splash_risk->face_shield Yes hood->is_corrosive gloves Wear Nitrile Gloves (Double Recommended) goggles->gloves face_shield->end_node lab_coat Wear Lab Coat gloves->lab_coat lab_coat->is_splash_risk Chemical_Lifecycle cluster_handling Operational Handling cluster_waste Waste Management start_node Receive Chemical prep Preparation & PPE start_node->prep process_node process_node waste_node waste_node decision_node decision_node end_node EH&S Pickup handle Weigh & Handle Solid in Fume Hood prep->handle experiment Perform Experiment handle->experiment solid_waste Contaminated Solids (Gloves, Wipes) handle->solid_waste decon Decontaminate Area & Equipment experiment->decon liquid_waste Solutions & Rinsate experiment->liquid_waste decon->solid_waste decon->liquid_waste solid_container Solid Waste Container solid_waste->solid_container liquid_container Liquid Waste Container liquid_waste->liquid_container solid_container->end_node liquid_container->end_node

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.